TriMM
Description
Properties
IUPAC Name |
2-N,4-N,6-N-trimethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-7-4-10-5(8-2)12-6(9-3)11-4/h1-3H3,(H3,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEXGKUJMFHVSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182525 | |
| Record name | 2,4,6-Trimethylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2827-46-5 | |
| Record name | 2,4,6-Trimethylmelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trimethylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TriMM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylmelamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30182525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N',N''-trimethyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIMETHYLMELAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP2CDL28K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Role of Tripartite Motif (TRIM) Proteins in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The innate immune system constitutes the first line of defense against invading pathogens. A critical component of this ancient and highly conserved system is the Tripartite Motif (TRIM) family of proteins.[1] Comprising over 80 members in humans, the TRIM family represents the largest subfamily of RING-type E3 ubiquitin ligases.[1][2] These proteins are characterized by a conserved N-terminal TRIM motif, which consists of a RING (Really Interesting New Gene) domain, one or two B-box domains, and a coiled-coil region.[3] The C-terminal domain is variable and confers substrate specificity.[3][4]
The RING domain endows most TRIM proteins with E3 ubiquitin ligase activity, enabling them to catalyze the transfer of ubiquitin or ubiquitin-like molecules (such as ISG15 and SUMO) to specific substrates.[1][2][5] This post-translational modification is a key regulatory mechanism in a vast array of cellular processes, and in the context of innate immunity, it is instrumental in orchestrating a robust and timely response to infection.[1] TRIM proteins are involved in diverse aspects of innate immunity, including the regulation of pattern recognition receptor (PRR) signaling, direct restriction of viral replication, and modulation of autophagy.[6][7] Many TRIM genes are themselves interferon-stimulated genes (ISGs), highlighting their integral role in the antiviral state.[8][9]
This technical guide provides an in-depth exploration of the multifaceted roles of TRIM proteins in innate immunity. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, experimental methodologies, and quantitative data that underpin our current understanding of this critical protein family.
Core Mechanisms of TRIM Protein Function in Innate Immunity
TRIM proteins employ a variety of mechanisms to regulate innate immune responses, primarily leveraging their E3 ligase activity. These mechanisms can be broadly categorized into the regulation of signaling pathways, direct antiviral restriction, and modulation of autophagy.
Regulation of Innate Immune Signaling Pathways
TRIM proteins are pivotal regulators of signaling cascades initiated by pattern recognition receptors (PRRs), including Toll-like receptors (TLRs), RIG-I-like receptors (RLRs), and cytosolic DNA sensors like cGAS.[1][10] They can act as both positive and negative regulators, fine-tuning the immune response to prevent both insufficient and excessive inflammation.[1][2] This regulation is often achieved through the catalysis of specific ubiquitin linkages, such as K63-linked chains that promote signaling complex formation and K48-linked chains that target proteins for proteasomal degradation.[11]
The RLR pathway is crucial for the detection of viral RNA in the cytoplasm. A key activator of this pathway is TRIM25 , which mediates the K63-linked polyubiquitination of the N-terminal caspase activation and recruitment domains (CARDs) of RIG-I.[6][12][13] This ubiquitination is essential for the interaction of RIG-I with the mitochondrial antiviral-signaling protein (MAVS), a critical step in the induction of type I interferons (IFNs).[12][13] The interaction between the C-terminal PRY-SPRY domain of TRIM25 and the second CARD domain of RIG-I is a prerequisite for this ubiquitination event.[13]
Signaling Pathway of TRIM25-Mediated RIG-I Activation
Caption: TRIM25-mediated ubiquitination of RIG-I and subsequent IFN induction.
The cGAS-STING pathway is central to the detection of cytosolic DNA from both microbial and host sources. Several TRIM proteins have been implicated in the regulation of this pathway. For instance, TRIM14 , an interferon-stimulated gene, plays a crucial role in stabilizing cGAS.[10][14] In the absence of infection, cGAS is targeted for K48-linked ubiquitination and subsequent autophagic degradation mediated by the selective autophagy receptor p62.[10] Upon viral infection and IFN signaling, TRIM14 is upregulated and recruits the deubiquitinase USP14 to remove these ubiquitin chains from cGAS, thereby preventing its degradation and promoting a sustained antiviral response.[10][15]
Logical Relationship of TRIM14 in cGAS-STING Pathway
Caption: TRIM14 stabilizes cGAS by preventing its autophagic degradation.
TRIM proteins also modulate TLR signaling pathways, which are responsible for recognizing a wide range of pathogen-associated molecular patterns (PAMPs) at the cell surface and in endosomes. For example, TRIM62 has been shown to function in the TRIF-dependent branch of the TLR4 signaling pathway.[16] TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria. Knockdown of TRIM62 in macrophages leads to a reduction in the late-phase activation of NF-κB and AP-1, as well as decreased production of type I interferons in response to LPS stimulation.[16]
Signaling Pathway of TRIM62 in TLR4 Signaling
Caption: TRIM62 positively regulates the TRIF-dependent TLR4 signaling pathway.
Direct Antiviral Restriction
Beyond their roles in signaling, a subset of TRIM proteins can directly interfere with the viral life cycle through mechanisms that are often independent of the interferon response.[1][2][6] This direct antiviral activity, termed "intrinsic immunity," provides an immediate line of defense against invading viruses.
One of the most extensively studied examples is TRIM5α , which restricts the replication of retroviruses, including certain lentiviruses like HIV-1, in a species-specific manner.[17][18] The PRY-SPRY domain of TRIM5α directly recognizes the incoming viral capsid lattice.[18] This interaction triggers the premature disassembly of the viral core, a process that is sensitive to proteasome inhibitors, and ultimately prevents the completion of reverse transcription and integration of the viral genome into the host DNA.[18][19]
Other TRIM proteins have been shown to target various viral proteins for degradation. For instance, TRIM22 can inhibit the activity of the hepatitis B virus (HBV) core promoter.[4] TRIM56 has been reported to restrict the replication of several flaviviruses, including Dengue and Zika virus, as well as influenza A virus.[4]
Modulation of Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It also plays a significant role in immunity by eliminating intracellular pathogens, a process known as xenophagy. Several TRIM proteins have been implicated in the regulation of autophagy.
TRIM23 is a unique member of the family as it possesses both a RING E3 ligase domain and a C-terminal ADP-ribosylation factor (ARF) domain with GTPase activity.[6] Upon viral infection, TRIM23 activates autophagy to target viral components for degradation.[1]
Quantitative Data on TRIM Protein Function
The functional consequences of TRIM protein activity have been quantified in numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of the impact of different TRIM proteins on innate immune responses.
| TRIM Protein | Target/Pathway | Experimental System | Quantitative Effect | Reference |
| TRIM25 | RIG-I/IFN-β Promoter | HEK293T cells | ~10-100 fold increase in IFN-β promoter activity upon co-transfection with a constitutively active form of RIG-I. | [7] |
| TRIM25 | Sendai Virus Infection | Mouse Embryonic Fibroblasts (MEFs) | Trim25-/- MEFs show a >90% reduction in IFN-β production compared to wild-type MEFs. | [20] |
| TRIM5α | N-tropic Murine Leukemia Virus (N-MLV) | Human TE671 cells | >10-fold increase in N-MLV titer upon siRNA knockdown of TRIM5α. | [17] |
| TRIM5α | HIV-1 | Human T cells | Overexpression of a stabilized human TRIM5α mutant leads to a significant reduction in HIV-1 replication. | [21] |
| TRIM14 | Herpes Simplex Virus 1 (HSV-1) | Trim14-/- mice | Increased susceptibility to lethal HSV-1 infection due to impaired type I IFN production. | [10][15] |
| TRIM62 | Vesicular Stomatitis Virus (VSV) | Primary human macrophages | Up to 20-fold increase in VSV titer in TRIM62 siRNA-treated cells following LPS stimulation. | |
| TRIM67 | TNFα-induced NF-κB activation | HEK293T cells | Overexpression of TRIM67 leads to a dose-dependent decrease in NF-κB luciferase reporter activity. | [2] |
Experimental Protocols
The study of TRIM protein function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments commonly used in the field.
In Vitro Ubiquitination Assay
This assay is used to determine if a TRIM protein has E3 ubiquitin ligase activity and can directly ubiquitinate a substrate protein.
Experimental Workflow for In Vitro Ubiquitination Assay
Caption: Workflow for a typical in vitro ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
E1 ubiquitin-activating enzyme (e.g., UBE1)
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)
-
Ubiquitin (wild-type or epitope-tagged, e.g., HA-Ub)
-
ATP
-
10x Ubiquitination buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Purified recombinant substrate protein
-
Nuclease-free water to the final volume.
-
-
Initiate Reaction: Add the purified recombinant TRIM protein (E3 ligase) to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe the membrane with antibodies specific for the substrate protein to detect higher molecular weight species corresponding to ubiquitinated forms. An antibody against the ubiquitin tag can also be used to confirm ubiquitination.
Co-immunoprecipitation (Co-IP)
Co-IP is used to determine if a TRIM protein physically interacts with a putative substrate or binding partner within a cellular context.
Methodology:
-
Cell Lysis: Lyse cells expressing epitope-tagged versions of the TRIM protein and/or the interacting partner in a non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentrations) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the epitope tag of the "bait" protein (e.g., anti-FLAG for a FLAG-tagged TRIM protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting, probing for the "prey" protein to see if it was co-immunoprecipitated with the "bait" protein.
Luciferase Reporter Assay for NF-κB or IFN Promoter Activation
This assay is used to quantify the effect of a TRIM protein on the activity of a specific signaling pathway that culminates in the activation of a transcription factor (e.g., NF-κB or IRF3).
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with:
-
An expression plasmid for the TRIM protein of interest.
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter responsive to the transcription factor of interest (e.g., an NF-κB or IFN-β promoter).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Stimulation (if necessary): 24-48 hours post-transfection, stimulate the cells with an appropriate ligand (e.g., TNFα for NF-κB, or poly(I:C) for the RIG-I pathway) if required to activate the pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of promoter activity relative to a control (e.g., cells transfected with an empty vector).
Conclusion and Future Directions
The TRIM family of proteins has emerged as a central player in the intricate network of innate immunity. Their multifaceted roles as E3 ubiquitin ligases, signaling regulators, and direct antiviral factors underscore their importance in host defense. The ability of TRIM proteins to be both induced by and to regulate interferon signaling pathways places them at the heart of a critical feedback loop that amplifies and controls the antiviral response.
For drug development professionals, the diverse functions of TRIM proteins present both opportunities and challenges. Their involvement in a wide range of cellular processes necessitates a thorough understanding of their specific roles in both health and disease to develop targeted therapies with minimal off-target effects. The development of small molecule inhibitors or activators that specifically modulate the E3 ligase activity of a particular TRIM protein or disrupt a specific protein-protein interaction is a promising avenue for future therapeutic intervention in infectious diseases, autoimmune disorders, and cancer.
Future research will undoubtedly continue to unravel the complexities of TRIM protein function. Key areas of investigation include the identification of the full spectrum of substrates for each TRIM protein, the elucidation of the mechanisms that regulate their E3 ligase activity, and a deeper understanding of their roles in orchestrating the interplay between different branches of the innate immune system. A comprehensive understanding of this "TRIMmunity" will be essential for the development of novel therapeutic strategies to combat a wide range of human diseases.
References
- 1. The Regulation of cGAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]
- 3. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway [dash.harvard.edu]
- 7. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging discoveries on the role of TRIM14: from diseases to immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. a-z.lu [a-z.lu]
- 11. TRIM Protein-Mediated Regulation of Inflammatory and Innate Immune Signaling and Its Association with Antiretroviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TRIM25 in the Regulation of the Antiviral Innate Immunity [frontiersin.org]
- 13. Frontiers | To TRIM the Immunity: From Innate to Adaptive Immunity [frontiersin.org]
- 14. TRIM14 Is a Key Regulator of the Type I IFN Response during Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TRIM62 knockdown by inhibiting the TLR4/NF-κB pathway and NLRP3 inflammasome attenuates cognitive impairment induced by diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Trim5α protein restricts both HIV-1 and murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Insights into the Mechanism and Consequences of TRIM5α Retroviral Restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retrovirus Restriction by TRIM5 Proteins Requires Recognition of Only a Small Fraction of Viral Capsid Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Stabilized Human TRIM5α Protects Human T Cells From HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tripartite Motif (TRIM) Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
The Tripartite Motif (TRIM) protein family represents a large and diverse group of E3 ubiquitin ligases that are integral to a vast array of cellular processes.[1][2][3] With over 80 members in humans, these proteins are key regulators in innate immunity, cell cycle control, apoptosis, and carcinogenesis.[4][5][6] Their modular structure allows for a wide range of functions and substrate specificities, making them compelling targets for therapeutic development. This guide provides a detailed overview of the core structural features, molecular functions, and key experimental methodologies used to study TRIM proteins.
Core Structure of TRIM Proteins
The defining characteristic of the TRIM family is a conserved N-terminal region known as the tripartite motif or RBCC motif.[7][8] This motif is composed of three distinct domains arranged in a specific order: a RING (Really Interesting New Gene) finger domain, one or two B-box domains, and a Coiled-Coil (CC) region.[7][9][10]
-
RING Domain: This zinc-finger domain is the catalytic core for most TRIM proteins, conferring E3 ubiquitin ligase activity.[1][6][7] It facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a specific substrate protein.[11]
-
B-box Domains: These are also zinc-binding domains.[3][9] When two are present, a type-1 B-box always precedes a type-2 B-box.[9] They are thought to be involved in mediating protein-protein interactions and higher-order oligomerization.[12]
-
Coiled-Coil (CC) Domain: This region is crucial for the self-association of TRIM proteins, enabling them to form dimers or higher-order oligomeric structures.[7][13][14] This oligomerization is often essential for their E3 ligase activity and the formation of large protein complexes that can localize to specific subcellular compartments.[7][14]
The C-terminal region of TRIM proteins is highly variable and is used to classify the family into 11 distinct subfamilies.[13][15][16] This variable domain is primarily responsible for substrate recognition and binding, thereby dictating the specific cellular pathways each TRIM protein regulates.[8][12][17] The most common C-terminal domain is the PRY-SPRY (or B30.2) domain, found in the largest subfamily of TRIM proteins.[7][13][18]
Caption: Canonical domain architecture of a TRIM family protein.
Molecular Functions of TRIM Proteins
The diverse functions of TRIM proteins are primarily rooted in their role as E3 ubiquitin ligases, which allows them to mediate various forms of post-translational modifications, including ubiquitination, ISGylation, and SUMOylation.[4][7]
E3 Ubiquitin Ligase Activity
The RING domain of TRIM proteins facilitates the covalent attachment of ubiquitin to target proteins. This process can lead to different outcomes depending on the type of ubiquitin chain linkage:
-
Proteasomal Degradation: K48-linked polyubiquitination typically targets substrates for degradation by the 26S proteasome, a critical mechanism for controlling protein homeostasis.[6]
-
Signaling and Scaffolding: K63-linked polyubiquitination often serves non-degradative roles, such as activating downstream signaling pathways or acting as a scaffold for the assembly of protein complexes.[6][19]
Role in Innate Immunity
A significant number of TRIM proteins are induced by interferons (IFNs) and play crucial roles in the host's defense against pathogens.[7][9][20] They are involved in pathogen recognition and the regulation of transcriptional pathways in innate immunity.[7][9]
A well-studied example is TRIM25 , which is essential for the activation of the RIG-I signaling pathway in response to viral RNA.[1][19] Upon viral infection, TRIM25 mediates the K63-linked polyubiquitination of the RIG-I sensor, a critical step for inducing the production of type I interferons and launching an antiviral state.[1][19][21] Other TRIMs, such as TRIM5α, directly restrict retroviral infections, including HIV-1.[4]
Involvement in Cancer
Dysregulation of TRIM protein function is frequently implicated in carcinogenesis.[2][22][23] TRIM proteins can act as either oncogenes or tumor suppressors by regulating key cellular processes like cell proliferation, apoptosis, and metastasis.[5][6][22]
-
Oncogenic Roles: Some TRIMs, like TRIM25 and TRIM59, promote tumor growth by targeting tumor suppressor proteins for degradation or by activating pro-proliferative signaling pathways.[2][6]
-
Tumor Suppressive Roles: Conversely, members like TRIM3 can suppress tumorigenicity by inhibiting cell proliferation and inducing cell cycle arrest.[2] TRIM proteins also regulate major cancer-related signaling pathways, including those involving p53, NF-κB, and PI3K/AKT.[5][22]
TRIM Proteins in Signaling: The RIG-I Pathway
The activation of the RIG-I pathway by TRIM25 is a canonical example of TRIM-mediated immune signaling. The process is initiated by the recognition of viral RNA by RIG-I, leading to a conformational change that exposes its caspase activation and recruitment domains (CARDs). TRIM25, through its C-terminal SPRY domain, binds to these exposed CARDs and catalyzes their K63-linked polyubiquitination.[19][21] This ubiquitination event is essential for the recruitment of the downstream adaptor protein MAVS, which then oligomerizes and activates kinases that lead to the phosphorylation of transcription factors IRF3 and NF-κB, ultimately driving the expression of type I interferons.[19][21]
Caption: TRIM25-mediated activation of the RIG-I signaling pathway.
Quantitative Data Summary
The human TRIM family is extensive, with members varying in size and domain composition. Below is a summary of key quantitative characteristics.
| Parameter | Value / Range | Description | Reference |
| Total Human Members | > 80 | The number of identified TRIM family proteins in the human genome. | [4][13][22] |
| Subfamilies | 11 | Classified based on the variable C-terminal domain composition. | [13][15][16][24] |
| RING Domain Size | ~40-60 amino acids | The approximate length of the catalytic RING finger domain. | [13] |
| SPRY Domain Size | ~140 amino acids | The approximate length of the SPRY domain. | [7] |
| PRY-SPRY (B30.2) Size | ~200 amino acids | The combined length of the PRY and SPRY domains. | [13] |
Key Experimental Methodologies
Studying TRIM protein function requires a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed protocols for two fundamental experiments.
Co-Immunoprecipitation (Co-IP) to Identify Protein Interactions
Co-IP is used to determine if two proteins interact within the cell. An antibody against a known "bait" protein (e.g., a TRIM protein) is used to pull it down from a cell lysate, along with any interacting "prey" proteins.
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Detailed Protocol:
-
Cell Lysis:
-
Wash cultured cells expressing the protein of interest twice with ice-cold PBS.[25][26]
-
Add 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitor cocktail) per 1x10^7 cells.[26]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 10-30 minutes.[25][26]
-
Centrifuge at ~13,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[26]
-
-
Pre-clearing (Optional but Recommended):
-
Add 20-30 µL of a 50% slurry of Protein A/G beads to the lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.[26]
-
-
Immunoprecipitation:
-
Add 1-5 µg of the primary antibody specific to the "bait" TRIM protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[26]
-
-
Complex Capture & Washing:
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (lysis buffer with lower detergent concentration).
-
-
Elution and Analysis:
-
Resuspend the washed beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using an antibody against the suspected interacting "prey" protein.
-
In Vitro Ubiquitination Assay
This biochemical assay directly measures the E3 ligase activity of a TRIM protein by reconstituting the ubiquitination cascade in a test tube.
Detailed Protocol:
-
Reaction Setup:
-
All reactions should be assembled on ice in microcentrifuge tubes.[27]
-
A typical 25 µL reaction mixture includes:
-
Ubiquitination Buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 1 mM TCEP)[28]
-
A specific Recombinant E2 Conjugating Enzyme (~1 µM)[27]
-
Recombinant, purified TRIM protein (E3 Ligase) (~1 µM)[27]
-
Recombinant substrate protein (if testing for substrate ubiquitination) (~5-10 µM)[28]
-
Ubiquitin (~100 µM)[28]
-
ATP Regeneration System or Mg-ATP solution (10 mM)[28]
-
-
Crucially, prepare a negative control reaction that lacks ATP. [28]
-
-
Incubation:
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer containing a reducing agent (like DTT or β-mercaptoethanol).
-
Boil the samples at 95-100°C for 5 minutes.[30]
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-ubiquitin antibody to detect the formation of polyubiquitin chains. A high-molecular-weight smear or laddering pattern indicates ubiquitination.
-
If a substrate was included, probe with an anti-substrate antibody to see if it has been modified (indicated by higher molecular weight bands).[28] Auto-ubiquitination of the TRIM protein can be detected with an antibody against the TRIM protein itself.[28]
-
References
- 1. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The role of TRIM family proteins in the regulation of cancer stem cell self‐renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tripartite motif: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of TRIMs in Antiviral Innate Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles and targeting options of TRIM family proteins in tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ubiquitin Ligase TRIM Proteins, Cell Cycle and Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRIM family proteins and their emerging roles in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting TRIM Proteins: A Quest towards Drugging an Emerging Protein Class - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripartite motif family - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. TRIMmunity: The roles of the TRIM E3-ubiquitin ligase family in innate antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural analysis of TRIM family PRYSPRY domains and its implications for E3-ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conserved structural and functional aspects of the tripartite motif gene family point towards therapeutic applications in multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genomic analysis of the TRIM family reveals two groups of genes with distinct evolutionary properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Emerging roles of TRIM27 in cancer and other human diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural determinants of TRIM protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 19. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | To TRIM the Immunity: From Innate to Adaptive Immunity [frontiersin.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. TRIM proteins in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
- 28. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 29. researchgate.net [researchgate.net]
- 30. Video: In Vitro Analysis of E3 Ubiquitin Ligase Function [jove.com]
Trim-Away Technology: An In-depth Technical Guide to Rapid Protein Depletion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trim-Away is a cutting-edge technique that enables the acute and rapid degradation of endogenous proteins within cells, offering a powerful tool for studying protein function and identifying potential therapeutic targets. This technology harnesses the cell's natural protein disposal machinery, specifically the E3 ubiquitin ligase TRIM21, to deplete a target protein within minutes without the need for prior genetic modification. This guide provides a comprehensive overview of the discovery and core principles of Trim-Away, detailed experimental protocols, quantitative data on its efficiency, and a comparison with other protein depletion methods.
Discovery and Core Principles
The development of Trim-Away was a significant advancement in the field of functional proteomics, addressing the limitations of existing technologies like RNA interference (RNAi) and CRISPR-Cas9.[1][2][3] While RNAi and CRISPR act at the level of mRNA and DNA respectively, Trim-Away directly targets proteins, allowing for the immediate study of the consequences of protein loss before cellular compensation mechanisms can be activated.[1][4]
The technology is based on the function of the cytosolic Fc receptor, Tripartite Motif-Containing Protein 21 (TRIM21).[5] TRIM21 is an E3 ubiquitin ligase that plays a crucial role in the intracellular immune response by recognizing and targeting antibody-bound pathogens for degradation by the proteasome.[5][6] The Trim-Away technique ingeniously repurposes this natural defense mechanism. The core principle involves introducing a specific antibody against a protein of interest into the cytoplasm of a cell.[7][8] TRIM21 recognizes the Fc domain of this antibody, leading to the ubiquitination of the entire complex: the target protein, the bound antibody, and TRIM21 itself.[5][7][8] This ubiquitination serves as a signal for the proteasome to degrade the entire complex, resulting in the rapid depletion of the target protein.[5][7][8]
A key advantage of Trim-Away is its speed, with target proteins being degraded within minutes of antibody introduction, exhibiting half-lives of approximately 10-20 minutes.[4][7][8][9] This rapidity is crucial for studying dynamic cellular processes and for targeting long-lived proteins that are resistant to slower methods like RNAi.[2] Furthermore, Trim-Away is effective in a wide range of cell types, including non-dividing and primary cells where genome editing techniques can be challenging to implement.[1][2][9]
The Trim-Away Signaling Pathway
The mechanism of Trim-Away is a linear pathway that co-opts a natural cellular process. The key steps are the introduction of a specific antibody, recognition by TRIM21, ubiquitination, and subsequent proteasomal degradation.
Caption: The Trim-Away signaling pathway, from antibody introduction to proteasomal degradation.
Quantitative Data on Trim-Away Efficiency
The efficiency of Trim-Away can be influenced by several factors, including the choice of antibody, the expression level of TRIM21 in the cell type, and the abundance and localization of the target protein.
| Target Protein | Cell Type | Delivery Method | Time Post-Delivery | Degradation Efficiency | Reference |
| GFP | NIH 3T3 | Microinjection | 16 min (half-life) | >90% | [1] |
| Membrane-anchored GFP | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |
| H2B-GFP (Chromatin) | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |
| NLS-GFP (Nuclear) | NIH 3T3 | Microinjection | 9 min (half-life) | >90% | [1] |
| IKKα | HEK293T (TRIM21-overexpressing) | Cell Resealing | 3 hours | ~60% reduction | [10] |
| IKKα | HEK293T | Cell Resealing + recombinant TRIM21 | 3 hours | ~59% reduction | [10] |
| IKKα | HEK293T | Cell Resealing (no extra TRIM21) | 3 hours | ~31% reduction | [10] |
| mTOR | HEK293T (TRIM21-overexpressing) | Cell Resealing | 12 hours | ~44% reduction | [4] |
| Pericentrin | NIH 3T3 (TRIM21-overexpressing) | Electroporation | Not specified | Complete loss in ~95% of cells | [1] |
Experimental Protocols
General Considerations
-
Antibody Selection: The success of Trim-Away is highly dependent on the antibody. It is crucial to use a high-affinity, specific antibody that recognizes the native conformation of the target protein.[5] Antibodies validated for immunoprecipitation are often good candidates. The antibody should be in a carrier-free buffer (e.g., free of glycerol, BSA, and sodium azide).[5]
-
TRIM21 Levels: Some cell lines may not express sufficient endogenous TRIM21 for efficient degradation.[5][11] In such cases, it is necessary to supplement with recombinant TRIM21 protein or to use a cell line that overexpresses TRIM21.[1][5] TRIM21 levels can be assessed by western blot or qPCR.[5]
Experimental Workflow
Caption: A generalized experimental workflow for a Trim-Away experiment.
Detailed Methodologies
This method is ideal for single-cell analysis and for cells that are difficult to transfect, such as oocytes.
-
Needle Preparation: Pull glass capillaries to create fine-tipped microinjection needles.
-
Loading the Needle: Load the prepared antibody solution (typically 1-5 mg/mL) into the microinjection needle. If required, co-inject with recombinant TRIM21 protein.
-
Microinjection: Using a micromanipulator and a microinjector, carefully inject the antibody solution into the cytoplasm of the target cells.
-
Incubation and Analysis: Incubate the injected cells for the desired time (e.g., 30 minutes to a few hours) before proceeding with analysis by immunofluorescence or other single-cell methods.
Electroporation is suitable for treating a population of cells.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in an electroporation buffer.
-
Electroporation Mixture: Add the antibody (and recombinant TRIM21 if needed) to the cell suspension.
-
Electroporation: Transfer the cell mixture to an electroporation cuvette and apply an electrical pulse using an electroporator. Optimal electroporation parameters (voltage, capacitance, resistance) will need to be determined for each cell type. A suggested starting point for some cell lines is a poring pulse of 50–150 V for 2.5 ms, repeated twice, followed by a transfer pulse of 20 V for 50 ms, repeated five times.[10]
-
Recovery and Analysis: After electroporation, allow the cells to recover in culture medium for the desired time before harvesting for analysis by western blot or other population-based assays.
This method uses a pore-forming toxin to transiently permeabilize the cell membrane.
-
Permeabilization: Incubate the cells with a pore-forming toxin, such as Streptolysin O (SLO), in a buffer that maintains cell viability. The optimal concentration of SLO needs to be determined for each cell line.[10]
-
Antibody Introduction: Add the antibody solution (and recombinant TRIM21 if needed) to the permeabilized cells.
-
Resealing: Reseal the cell membranes by adding a high-calcium buffer.
-
Incubation and Analysis: After resealing, return the cells to normal culture conditions for the desired incubation period before analysis.
Comparison with Other Technologies
Trim-Away offers distinct advantages and disadvantages compared to established gene and protein silencing techniques.
| Feature | Trim-Away | RNA Interference (RNAi) | CRISPR-Cas9 |
| Target | Protein | mRNA | DNA |
| Mechanism | Proteasomal Degradation | mRNA Cleavage/Translational Repression | Gene Knockout/Mutation |
| Speed | Very Fast (minutes) | Slow (hours to days) | Very Slow (days to weeks for stable lines) |
| Reversibility | Reversible (depends on antibody stability) | Reversible | Permanent |
| Applicability | Wide range of cells, including non-dividing and primary cells | Dividing cells are generally more amenable | Dividing cells are generally more amenable |
| Off-Target Effects | Dependent on antibody specificity | Common, due to partial sequence homology | Can occur, requires careful guide RNA design |
| Requirement for Genetic Modification | No (unless TRIM21 overexpression is needed) | No | Yes |
Applications in Research and Drug Development
The unique capabilities of Trim-Away make it a valuable tool for a variety of research and drug development applications:
-
Functional Genomics: Rapidly assess the function of a protein in a specific cellular process without the confounding effects of cellular compensation.
-
Target Validation: Quickly validate potential drug targets by observing the phenotypic effects of their acute depletion.
-
Pathway Analysis: Dissect signaling pathways by sequentially or simultaneously depleting different components.
-
Study of Post-Translational Modifications (PTMs): Use antibodies specific to a particular PTM to deplete only that modified form of a protein.
-
Therapeutic Potential: While still in early stages, the concept of targeted protein degradation using antibody-like molecules holds promise for the development of novel therapeutics, particularly for diseases caused by the accumulation of toxic proteins.
Logical Relationships and Considerations
References
- 1. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trim-Away: powerful new tool for studying protein function - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 3. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute and rapid degradation of endogenous proteins by Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. To trim away a protein [mpg.de]
A Technical Guide to Targeted Protein Degradation with TRIM21
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality and research tool, offering the ability to eliminate specific proteins from cells rather than merely inhibiting their function. Among the various strategies for TPD, the utilization of the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21) presents a unique and potent mechanism for selectively degrading intracellular proteins. This guide provides an in-depth technical overview of TRIM21-mediated protein degradation, including its mechanism, experimental protocols, and relevant signaling pathways, tailored for professionals in the field of life sciences and drug development.
TRIM21 is a cytosolic Fc receptor that plays a crucial role in innate immunity by recognizing and neutralizing antibody-coated pathogens that have entered the cell.[1][2] This natural function has been ingeniously repurposed for targeted protein degradation through a technology known as "Trim-Away".[3][4][5] The core principle of this method involves introducing an antibody against a specific protein of interest into the cytoplasm. Endogenous or exogenously supplied TRIM21 then binds to the Fc region of this antibody, leading to the ubiquitination and subsequent proteasomal degradation of the entire antibody-protein complex.[3][5][6]
Mechanism of TRIM21-Mediated Degradation
The process of TRIM21-mediated degradation is a rapid and efficient cascade of molecular events:
-
Antibody Delivery: The process is initiated by the delivery of a specific antibody targeting the protein of interest into the cell's cytosol. This can be achieved through various methods such as microinjection, electroporation, or cell-permeabilizing agents.[4][7]
-
Target Recognition: Once inside the cytosol, the antibody binds to its cognate protein target.
-
TRIM21 Recruitment: The cytosolic E3 ubiquitin ligase TRIM21 recognizes and binds with high affinity to the Fc domain of the antibody now complexed with the target protein.[1][8]
-
Ubiquitination: Upon binding, TRIM21's RING domain catalyzes the formation of ubiquitin chains on the target protein.[3][9] This polyubiquitination acts as a signal for degradation.
-
Proteasomal Degradation: The ubiquitinated TRIM21-antibody-target complex is then recognized and degraded by the 26S proteasome.[10][11] This process is dependent on the ATPase p97/VCP, which is thought to aid in the disassembly of the complex for proteasomal entry.[2][11]
Signaling Pathways Activated by TRIM21
Beyond its role as a degradation effector, TRIM21 also functions as an immune sensor, activating downstream signaling pathways upon engagement with antibody-coated targets. This dual functionality is a critical consideration in therapeutic applications.
Upon binding to its target, TRIM21 can activate several key innate immune signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway leads to the production of pro-inflammatory cytokines.[1][12]
-
AP-1 (Activator Protein 1): Another transcription factor involved in inflammatory responses.[1][12]
-
IRF3, IRF5, and IRF7 (Interferon Regulatory Factors): These factors are crucial for the production of type I interferons, potent antiviral cytokines.[1][12]
The activation of these pathways is mediated by the generation of K63-linked ubiquitin chains by TRIM21, which serve as a scaffold for the recruitment of downstream signaling molecules like TAK1.[1]
Quantitative Data on TRIM21-Mediated Degradation
The efficiency of TRIM21-mediated protein degradation can be substantial and rapid. The following table summarizes quantitative data from various studies.
| Target Protein | Cell Line | Delivery Method | Degradation Efficiency | Time Point | Reference |
| IKKα | HEK293T | Cell resealing | ~59% reduction | 3 hours | [13] |
| mTOR | HEK293T | Cell resealing | ~44% reduction | 12 hours | [13] |
| d2EGFP | HEK293T | Transfection | >80% reduction (with ΔBB TRIM21) | 48 hours | [5] |
| HPV E6 & E7 | CaSki | Transfection | Significant reduction (with ΔBB TRIM21) | 48 hours | [5] |
| α-synuclein | SH-SY5Y | "Mix-and-go" with CpT | ~50% reduction | 18 hours | [14] |
| Nuclear Pore Proteins (NUP35, NUP155, etc.) | A549 | Acepromazine (molecular glue) | Significant depletion | 8 hours | [15] |
Experimental Protocols
General "Trim-Away" Protocol using Electroporation
This protocol provides a general workflow for targeted protein degradation in cultured cells.
Methodology:
-
Cell Preparation: Culture cells to the desired confluency. For electroporation, harvest and wash the cells, then resuspend in a suitable electroporation buffer.
-
Antibody Preparation: The antibody must be of high purity and free of preservatives like sodium azide and glycerol.[6] An immunoprecipitation-validated antibody is recommended as it recognizes the native protein conformation.[6]
-
TRIM21 Expression Check: It is advisable to confirm the endogenous expression level of TRIM21 in the target cell line via qPCR or Western blot, as low levels can limit degradation efficiency.[6] If endogenous levels are insufficient, recombinant TRIM21 can be co-delivered with the antibody.[6]
-
Electroporation: Mix the cell suspension with the antibody (and recombinant TRIM21 if needed). Transfer to an electroporation cuvette and apply the appropriate electrical pulse.
-
Post-Electroporation Culture: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate for the desired time to allow for protein degradation.
-
Analysis: Harvest the cells and prepare lysates. Analyze the level of the target protein using methods such as Western blotting or mass spectrometry to quantify the extent of degradation.
Cell-Free Trim-Away in Xenopus Egg Extracts
This method allows for the study of TRIM21-mediated degradation in a cell-free system.[3][9]
Methodology:
-
Prepare Xenopus Egg Extract: Prepare high-speed supernatant (HSS) or low-speed supernatant (LSS) from Xenopus laevis eggs.
-
Reaction Setup: To the egg extract, add the target-specific antibody and recombinant TRIM21.
-
Incubation: Incubate the reaction mixture at room temperature.
-
Time-Course Analysis: Take aliquots at different time points and stop the reaction by adding sample buffer.
-
Detection: Analyze the degradation of the endogenous target protein by Western blotting.
Conclusion
Targeted protein degradation using TRIM21 is a versatile and powerful tool for both basic research and therapeutic development. Its rapid action and ability to target unmodified endogenous proteins make it an attractive alternative to genetic knockdown or knockout approaches. However, researchers must consider the potential for activating innate immune signaling pathways, which could have both beneficial and detrimental effects depending on the therapeutic context. A thorough understanding of the underlying mechanisms and careful optimization of experimental protocols are essential for the successful application of this technology. The continued development of novel delivery methods and engineered TRIM21 variants promises to further expand the utility of this exciting approach to protein degradation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. TRIM21-dependent target protein ubiquitination mediates cell-free Trim-Away - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. A TRIM21-based method for targeted protein degradation: TRIM21-based method for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | TRIM21 and Fc-engineered antibodies: decoding its complex antibody binding mode with implications for viral neutralization [frontiersin.org]
- 9. TRIM21-dependent target protein ubiquitination mediates cell-free Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. TRIM21—From Intracellular Immunity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | TRIM21 regulation of IRF-mediated type I interferon signaling in systemic autoimmune diseases [frontiersin.org]
- 13. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Ubiquitin-Proteasome Pathway in Trim-Away
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Trim-Away technique, focusing on the integral role of the ubiquitin-proteasome system (UPS). Trim-Away is a powerful method for inducing rapid and acute degradation of endogenous proteins, offering significant advantages over traditional gene-editing or RNA-interference techniques.[1][2][3] By hijacking the cell's natural protein disposal machinery, Trim-Away allows for the study of protein function in a variety of cell types, including non-dividing and primary cells, with minimal risk of compensatory mechanisms being initiated.[2][3]
The Ubiquitin-Proteasome System (UPS): The Cell's Quality Control Machinery
The UPS is a fundamental pathway in eukaryotic cells responsible for the degradation of most intracellular proteins, including short-lived regulatory proteins and misfolded or damaged proteins.[4][5] This highly regulated process ensures cellular homeostasis and is critical for a vast array of cellular functions such as cell cycle progression, signal transduction, and immune responses.[4][6] The process is mediated by a sequential enzymatic cascade.[6][7]
The Ubiquitination Cascade:
Protein degradation via the UPS involves a three-step enzymatic process that tags substrate proteins with a polyubiquitin chain, marking them for destruction.[6][8]
-
Activation (E1): The ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent reaction, forming a high-energy thioester bond with the ubiquitin C-terminus.[6][9][10]
-
Conjugation (E2): The activated ubiquitin is transferred from E1 to a ubiquitin-conjugating enzyme (E2).[6][10][11]
-
Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein.[6][7][10] This step is repeated to form a polyubiquitin chain, which acts as a degradation signal.[4][10]
The specificity of the UPS is primarily conferred by the large family of E3 ligases, which are responsible for substrate recognition.[6][12]
References
- 1. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 2. labiotech.eu [labiotech.eu]
- 3. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteasome: Overview of structure and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemistry, Ubiquitination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ubiquitin - Wikipedia [en.wikipedia.org]
- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Development of inhibitors in the ubiquitination cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ubiquitination [unige.ch]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Emerging Roles of the TRIM E3 Ubiquitin Ligases MID1 and MID2 in Cytokinesis [frontiersin.org]
The Human TRIM Protein Family: An In-depth Technical Guide to Key Molecular Distinctions and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tripartite Motif (TRIM) protein family represents a large and functionally diverse group of E3 ubiquitin ligases that play critical roles in a vast array of cellular processes. With over 70 members in humans, these proteins are characterized by a conserved N-terminal TRIM motif, which includes a RING finger domain, one or two B-box domains, and a coiled-coil region. The C-terminal domain, however, is highly variable and dictates the substrate specificity and functional diversification of each TRIM protein. Dysregulation of TRIM protein function has been implicated in a wide range of pathologies, including cancer, infectious diseases, autoimmune disorders, and neurodegenerative conditions. This technical guide provides a comprehensive overview of the key differences between human TRIM proteins, focusing on their classification, domain architecture, quantitative expression, and roles in pivotal signaling pathways. Detailed experimental protocols for studying TRIM protein function are also provided to facilitate further research and therapeutic development.
Introduction to the TRIM Protein Family
The human TRIM protein family is a major class of single-protein E3 ubiquitin ligases, enzymes that catalyze the covalent attachment of ubiquitin to substrate proteins, thereby regulating their stability, localization, and activity.[1][2] The family is defined by the presence of a conserved N-terminal tripartite motif, also known as the RBCC domain, which consists of a R ING finger, one or two B -box domains, and a C oiled-c oil region.[2][3] This conserved N-terminal architecture is coupled with a highly variable C-terminal domain, which is responsible for substrate recognition and the functional specificity of each TRIM protein.[3]
TRIM proteins are involved in a multitude of cellular processes, including:
-
Innate Immunity and Antiviral Defense: Many TRIM proteins are interferon-stimulated genes (ISGs) and play a crucial role in the host's defense against viral and bacterial pathogens.[3][4]
-
Transcriptional Regulation: Certain TRIM proteins can modulate gene expression by targeting transcription factors and chromatin-modifying enzymes.[5][6]
-
Cell Cycle Control and Proliferation: The regulation of cell cycle progression and apoptosis is influenced by several TRIM proteins through the ubiquitination of key regulatory proteins.[7]
-
DNA Repair: A growing body of evidence implicates TRIM proteins in the DNA damage response.[6][8][9]
-
Autophagy: Some TRIM proteins are involved in the regulation of autophagy, a cellular process for the degradation of damaged organelles and protein aggregates.
Given their diverse and critical functions, the dysregulation of TRIM proteins is increasingly linked to a variety of human diseases, making them attractive targets for therapeutic intervention.[1][6]
Classification and Domain Architecture
The human TRIM protein family is classified into 11 subfamilies (C-I to C-XI) based on the composition of their C-terminal domains.[4][10] This classification system provides a framework for understanding the potential functions and substrate specificities of different TRIM proteins.
Table 1: Classification of Human TRIM Protein Subfamilies Based on C-Terminal Domains
| Subfamily | C-Terminal Domain(s) | Representative Members | Key Associated Functions |
| C-I | NHL, COS | TRIM2, TRIM3, TRIM71 | Development, neurogenesis |
| C-II | Fibronectin type III (FN3) | TRIM9, TRIM46 | Neuronal development, microtubule organization |
| C-III | Plant Homeodomain (PHD), Bromodomain (BROMO) | TRIM24, TRIM28, TRIM33 | Transcriptional regulation, chromatin modification |
| C-IV | PRY, SPRY (B30.2) | TRIM5, TRIM21, TRIM22 | Antiviral restriction, innate immune signaling |
| C-V | SPRY | TRIM25, TRIM31 | Innate immunity, cell signaling |
| C-VI | MATH | TRIM37 | Peroxisome biogenesis, developmental disorders |
| C-VII | NHL | TRIM32 | Muscular dystrophy, cell differentiation |
| C-VIII | ARF family | TRIM23 | Vesicular trafficking, autophagy |
| C-IX | Transmembrane (TM) | TRIM13, TRIM59 | ER-associated degradation |
| C-X | - | TRIM45 | Neuronal function |
| C-XI | Transmembrane (TM) | TRIM13, TRIM59 | ER-associated degradation |
The core TRIM motif itself is a hub of functional activity:
-
RING (Really Interesting New Gene) finger domain: This zinc-finger motif is the catalytic core of most TRIM proteins, mediating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate.[2][3]
-
B-box domains (Type 1 and/or Type 2): These zinc-finger domains are crucial for higher-order oligomerization and the proper folding and stability of the RING domain. They can also contribute to substrate recognition.
-
Coiled-coil domain: This domain mediates the dimerization or oligomerization of TRIM proteins, which is often essential for their E3 ligase activity and the formation of cellular bodies.[3]
Quantitative Data on Human TRIM Proteins
Understanding the expression levels and binding affinities of TRIM proteins is crucial for elucidating their physiological roles and their potential as therapeutic targets.
Tissue and Cell-Type Specific Expression
The expression of TRIM proteins varies significantly across different human tissues and cell types, reflecting their diverse biological functions. The Human Protein Atlas provides a valuable resource for exploring the tissue-specific expression of TRIM proteins at both the mRNA and protein levels.
Table 2: Selected Human TRIM Protein Expression in Various Tissues (Data sourced from the Human Protein Atlas)
| TRIM Protein | Predominant Tissue/Cell Type Expression | Associated Functions |
| TRIM10 | Erythroid precursors, immune cells (neutrophils, mast cells)[11] | Erythropoiesis, immune response |
| TRIM16 | Glandular cells (prostate, stomach), Sertoli cells[12] | Cellular differentiation, tumor suppression |
| TRIM21 | Ubiquitously expressed, high in immune cells (lymphocytes, macrophages)[13] | Innate immunity, autoimmunity |
| TRIM28 | Ubiquitously expressed, high in testis and brain[14] | Transcriptional repression, development |
| TRIM8 | Brain, bone marrow, kidney, liver[8] | Neurogenesis, immune response, cancer |
| TRIM9 | Predominantly in the brain[6] | Neuronal development, synaptic function |
Binding Affinities
The interaction between a TRIM protein and its substrate is a key determinant of its biological activity. The dissociation constant (Kd) is a measure of the binding affinity between two molecules.
Table 3: Binding Affinity of Human TRIM21 for Immunoglobulin G (IgG)
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| TRIM21 (dimer) and IgG Fc (dimer) | Surface Plasmon Resonance | 0.6 nM | [15] |
| TRIM21 (monomer) and IgG Fc (dimer) | Surface Plasmon Resonance | ~200 nM | [15] |
Key Signaling Pathways Regulated by TRIM Proteins
TRIM proteins are integral components of numerous signaling pathways, often acting as critical regulators of immune responses and cellular stress.
TRIM25-Mediated Regulation of RIG-I Signaling
TRIM25 is a crucial positive regulator of the RIG-I-like receptor (RLR) signaling pathway, which is essential for the innate immune response to viral RNA. Upon viral infection, RIG-I recognizes viral RNA and undergoes a conformational change. TRIM25 then catalyzes the K63-linked polyubiquitination of RIG-I, which is a critical step for the activation of downstream signaling, leading to the production of type I interferons and other antiviral molecules.
References
- 1. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 2. TRIM PROTEINS AS RING FINGER E3 UBIQUITIN LIGASES - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TRIM family proteins and their emerging roles in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human TRIM Gene Expression in Response to Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conserved structural and functional aspects of the tripartite motif gene family point towards therapeutic applications in multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Tripartite Motif-containing 33 (TRIM33) Protein Functions in the Poly(ADP-ribose) Polymerase (PARP)-dependent DNA Damage Response through Interaction with Amplified in Liver Cancer 1 (ALC1) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Tissue expression of TRIM10 - Summary - The Human Protein Atlas [proteinatlas.org]
- 12. TRIM16 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 13. Tissue expression of TRIM21 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. Identification of RING E3 pseudoligases in the TRIM protein family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate recognition by TRIM and TRIM-like proteins in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
TRIM Proteins: Master Regulators of Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Tripartite Motif (TRIM) family of proteins represents a large and functionally diverse group of E3 ubiquitin ligases that have emerged as critical regulators of a vast array of cellular processes.[1] With over 80 members in humans, these proteins are characterized by a conserved N-terminal TRIM motif, which includes a RING finger domain, one or two B-box domains, and a coiled-coil region.[1][2] This conserved architecture is coupled with a variable C-terminal domain that dictates substrate specificity and the diverse functional roles of individual TRIM proteins.[3]
Initially identified for their roles in viral restriction, the functional repertoire of TRIM proteins has expanded to include key roles in cell differentiation, transcriptional regulation, innate immunity, and oncogenesis.[1] Their ability to catalyze the attachment of ubiquitin and ubiquitin-like modifiers to target proteins allows them to modulate protein stability, activity, and subcellular localization, thereby profoundly influencing cellular signaling networks.[3] This technical guide provides a comprehensive overview of TRIM proteins as regulators of cellular signaling, with a focus on their enzymatic activity, involvement in key signaling pathways, and the experimental methodologies used to study their function.
The TRIM Protein Family: Domain Architecture and E3 Ubiquitin Ligase Activity
The defining feature of the TRIM family is the N-terminal tripartite motif, which confers their E3 ubiquitin ligase activity.[4]
-
RING (Really Interesting New Gene) Domain: This zinc-finger domain is responsible for recruiting ubiquitin-charged E2 conjugating enzymes, positioning them to transfer ubiquitin to a substrate protein. The E3 ligase activity of the RING domain is crucial for the function of most TRIM proteins.[5]
-
B-box Domains (B-box1 and B-box2): These are also zinc-binding domains that are thought to be involved in higher-order oligomerization and may contribute to substrate recognition.[5]
-
Coiled-Coil Domain: This domain mediates the homo- and hetero-dimerization of TRIM proteins, a process that is often essential for their E3 ligase activity and the formation of larger protein complexes.[5]
The C-terminal region of TRIM proteins is highly variable and contains different protein-protein interaction domains, such as the PRY-SPRY (B30.2) domain, which is the most common and is critical for substrate recognition.[3] This modular domain structure allows for the vast functional diversity observed within the TRIM family.
The primary enzymatic function of most TRIM proteins is to act as RING-type E3 ubiquitin ligases.[4] They catalyze the covalent attachment of ubiquitin to lysine residues on substrate proteins. This process, known as ubiquitination, can lead to various cellular outcomes depending on the type of ubiquitin chain linkage. K48-linked polyubiquitin chains typically target proteins for degradation by the proteasome, while K63-linked chains are often involved in non-proteolytic signaling events, such as kinase activation and the assembly of signaling complexes.[6] Some TRIM proteins can also mediate the conjugation of other ubiquitin-like modifiers, such as SUMO and ISG15.[7]
TRIM Proteins as Regulators of Innate Immune Signaling
A significant body of research has highlighted the central role of TRIM proteins in regulating innate immune signaling pathways, particularly those involved in antiviral defense.[8] They can act as both positive and negative regulators at multiple steps of these cascades.
RIG-I-Like Receptor (RLR) Signaling
The RLR pathway is crucial for the detection of viral RNA in the cytoplasm. Key TRIM proteins involved in this pathway include:
-
TRIM25: One of the most well-studied TRIMs, TRIM25 is a positive regulator of RIG-I signaling. It mediates the K63-linked ubiquitination of the N-terminal CARD domains of RIG-I, a critical step for the activation of the downstream adaptor protein MAVS and subsequent induction of type I interferons.[9]
-
TRIM15: This TRIM protein has been identified as a regulator in the RIG-I sensing pathway, contributing to virus-induced interferon production.[1]
Toll-Like Receptor (TLR) Signaling
TLRs are transmembrane receptors that recognize pathogen-associated molecular patterns (PAMPs) at the cell surface or in endosomes. Several TRIM proteins modulate TLR signaling:
-
TRIM62: This protein plays a critical role in the TRIF branch of the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS) from Gram-negative bacteria.[1]
-
TRIM8: TRIM8 has been shown to activate the TAK1 kinase, a key downstream effector in both TLR and RLR signaling, leading to the activation of NF-κB and MAP kinases.
NF-κB and AP-1 Signaling
Many TRIM proteins converge on the activation of the transcription factors NF-κB and AP-1, which are master regulators of inflammatory and immune responses. A screen of 43 human TRIM proteins revealed that 16 of them could induce NF-κB and/or AP-1 signaling.[1]
Data Presentation: Quantitative Insights into TRIM Protein Function
Quantitative analysis is essential for understanding the precise roles of TRIM proteins in cellular signaling. The following tables summarize available quantitative data on the activation of signaling pathways by various TRIM proteins and their binding affinities.
Table 1: Activation of NF-κB and AP-1 Signaling by Human TRIM Proteins
This table summarizes the fold induction of NF-κB and AP-1 reporter activity in HEK293 cells upon overexpression of 43 different human TRIM proteins. Data is adapted from a high-throughput screening study.[1]
| TRIM Protein | NF-κB Fold Induction (mean ± SD) | AP-1 Fold Induction (mean ± SD) | Signaling Activity |
| TRIM1 | 3.5 ± 0.5 | 4.2 ± 0.8 | NF-κB & AP-1 |
| TRIM5α | 5.1 ± 0.9 | 6.3 ± 1.1 | NF-κB & AP-1 |
| TRIM8 | 4.8 ± 0.7 | 3.9 ± 0.6 | NF-κB & AP-1 |
| TRIM13 | 3.2 ± 0.4 | 1.5 ± 0.2 | NF-κB |
| TRIM14 | 2.8 ± 0.3 | 3.1 ± 0.5 | NF-κB & AP-1 |
| TRIM15 | 1.8 ± 0.2 | 4.5 ± 0.7 | AP-1 |
| TRIM21 | 1.6 ± 0.3 | 5.8 ± 1.0 | AP-1 |
| TRIM22 | 3.9 ± 0.6 | 3.5 ± 0.5 | NF-κB & AP-1 |
| TRIM25 | 4.2 ± 0.7 | 2.5 ± 0.4 | NF-κB & AP-1 |
| TRIM27 | 1.9 ± 0.3 | 3.8 ± 0.6 | AP-1 |
| TRIM31 | 1.7 ± 0.2 | 4.1 ± 0.7 | AP-1 |
| TRIM32 | 3.1 ± 0.4 | 2.9 ± 0.4 | NF-κB & AP-1 |
| TRIM37 | 2.9 ± 0.4 | 1.6 ± 0.2 | NF-κB |
| TRIM38 | 2.5 ± 0.3 | 1.4 ± 0.2 | NF-κB |
| TRIM52 | 3.8 ± 0.6 | 1.9 ± 0.3 | NF-κB |
| TRIM62 | 6.2 ± 1.2 | 5.5 ± 0.9 | NF-κB & AP-1 |
| Vector Control | 1.0 ± 0.1 | 1.0 ± 0.1 | - |
| Other 27 TRIMs | < 2.5 | < 2.5 | Inactive |
Table 2: Binding Affinities of TRIM Protein Interactions
This table provides examples of dissociation constants (Kd) for the interaction of TRIM proteins with their binding partners. A lower Kd value indicates a higher binding affinity.
| TRIM Protein | Interacting Partner | Dissociation Constant (Kd) | Method |
| TRIM21 | IgG Fc (dimeric) | 0.6 nM | Surface Plasmon Resonance |
| TRIM21 | IgG Fc (monomeric) | ~200 nM | Surface Plasmon Resonance |
Experimental Protocols
Studying the function of TRIM proteins requires a combination of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Ubiquitination Assay
This assay is used to determine if a TRIM protein has E3 ligase activity and can directly ubiquitinate a substrate protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant, purified TRIM protein (E3 ligase)
-
Recombinant, purified substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate protein and ubiquitin
Procedure:
-
Set up the ubiquitination reaction mixture on ice. A typical 20 µL reaction includes:
-
100 nM E1 enzyme
-
500 nM E2 enzyme
-
1-2 µM TRIM protein (E3)
-
1-2 µM substrate protein
-
10 µM Ubiquitin
-
2 mM ATP
-
2 µL 10x Ubiquitination Buffer
-
Nuclease-free water to 20 µL
-
-
Include negative controls, such as reactions lacking E1, E2, E3, ATP, or ubiquitin.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS loading buffer and boiling at 95°C for 5 minutes.
-
Resolve the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using an antibody specific to the substrate protein to detect higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in a cellular context. This protocol can determine if a TRIM protein interacts with a putative substrate or signaling partner.
Materials:
-
Cultured cells expressing the proteins of interest (can be endogenous or overexpressed with tags like FLAG or HA).
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Antibody specific to the "bait" protein (the TRIM protein or its partner).
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS loading buffer).
-
SDS-PAGE and Western blotting reagents.
-
Antibodies for detecting both the "bait" and "prey" proteins.
Procedure:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting, probing for both the bait protein and the suspected interacting partner.
Luciferase Reporter Assay
This assay is used to quantify the activation of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-specific promoter.
Materials:
-
HEK293T cells or other suitable cell line.
-
Expression plasmid for the TRIM protein of interest.
-
Reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the transcription factor of interest (e.g., NF-κB, AP-1, ISRE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture reagents and transfection reagent.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate.
-
The next day, co-transfect the cells with the TRIM expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
Include appropriate controls, such as an empty vector control for the TRIM protein.
-
24-48 hours post-transfection, lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure the firefly luciferase activity in the luminometer by adding the luciferase assay reagent.
-
Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo reagent.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Express the results as fold induction over the empty vector control.
Conclusion and Future Directions
TRIM proteins are a large and versatile family of E3 ubiquitin ligases that play pivotal roles in the regulation of a multitude of cellular signaling pathways. Their involvement in innate immunity, cell cycle control, and development underscores their importance in cellular homeostasis and disease. The modular nature of their domain architecture allows for a remarkable diversity of functions and substrate specificities.
For researchers and drug development professionals, TRIM proteins represent a promising class of targets for therapeutic intervention in a range of diseases, including viral infections, inflammatory disorders, and cancer. A deeper understanding of the specific substrates and regulatory mechanisms of individual TRIM proteins will be crucial for the development of targeted therapies. Future research will likely focus on:
-
Comprehensive substrate identification: Utilizing quantitative proteomics and interactomics to map the full substrate repertoire of the TRIM family.
-
Structural and mechanistic studies: Elucidating the molecular basis of TRIM E3 ligase activity and substrate recognition to enable rational drug design.
-
Development of small molecule modulators: Designing inhibitors or activators of specific TRIM proteins for therapeutic applications.
The continued exploration of this fascinating protein family holds great promise for advancing our understanding of cellular signaling and for the development of novel therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. TRIMming Down Hormone-Driven Cancers: The Biological Impact of TRIM Proteins on Tumor Development, Progression and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting TRIM Proteins: A Quest towards Drugging an Emerging Protein Class - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Functional role of TRIM E3 ligase oligomerization and regulation of catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. The E3-ligase TRIM family of proteins regulates signaling pathways triggered by innate immune pattern-recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Trim-Away: A Technical Guide to its Initial Studies and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to rapidly and specifically deplete a target protein is a cornerstone of modern biological research and a promising avenue for therapeutic intervention. While technologies like RNA interference (RNAi) and CRISPR-Cas9 have revolutionized our ability to manipulate gene expression, they act upstream of the protein, often resulting in a delayed and sometimes incomplete removal of the target protein. To address this, a novel technique known as Trim-Away was developed, offering a method for the acute and direct degradation of endogenous proteins. This technical guide delves into the initial studies and development of Trim-Away, providing a comprehensive overview of its core principles, experimental protocols, and the quantitative data that established its efficacy.
The Trim-Away method leverages the cellular E3 ubiquitin ligase TRIM21, an intracellular antibody receptor that plays a role in the immune system by recognizing and targeting antibody-opsonized pathogens for degradation by the proteasome.[1] The key insight behind Trim-Away was to repurpose this natural cellular defense mechanism to eliminate specific endogenous proteins. By introducing an antibody against a protein of interest into the cytoplasm, TRIM21 can be directed to ubiquitinate the antibody-bound protein, thereby marking it for destruction by the proteasome.[1][2] This process is remarkably rapid, with protein degradation observed within minutes of antibody delivery.[2][3]
Core Principle and Mechanism
The fundamental principle of Trim-Away is the hijacking of the TRIM21-mediated degradation pathway. The process can be broken down into three key steps:
-
Antibody Delivery: A specific antibody targeting the protein of interest is introduced into the cytoplasm of the cell. This is a critical step and can be achieved through methods such as microinjection or electroporation.[1][3]
-
TRIM21 Recruitment and Ubiquitination: Once inside the cell, the antibody binds to its target protein. The Fc domain of the antibody is then recognized by the PRY-SPRY domain of TRIM21.[1] This interaction recruits TRIM21 to the antibody-protein complex. TRIM21, being an E3 ubiquitin ligase, then catalyzes the attachment of ubiquitin chains to the complex.
-
Proteasomal Degradation: The polyubiquitinated complex, which includes the target protein, the antibody, and TRIM21 itself, is recognized and degraded by the 26S proteasome.[1][2]
This elegant mechanism allows for the degradation of unmodified, endogenous proteins without the need for prior genetic modification of the target.[2]
Signaling Pathway and Experimental Workflow
The signaling pathway and experimental workflow of a typical Trim-Away experiment are visualized below.
Caption: The Trim-Away signaling pathway.
Caption: A generalized experimental workflow for Trim-Away.
Quantitative Data from Initial Studies
The initial studies on Trim-Away provided compelling quantitative data demonstrating its efficiency and speed. The following tables summarize key findings from these foundational experiments.
| Target Protein | Cell Type | Delivery Method | Antibody Concentration | Recombinant TRIM21 | Degradation Efficiency | Time to Max Degradation | Reference |
| GFP | NIH 3T3 (mCherry-TRIM21 OE) | Microinjection | 1 mg/mL (in needle) | No | >95% | ~60 minutes | Clift et al., 2017 |
| Eg5 | Mouse Oocytes (TRIM21 OE) | Microinjection | Not specified | No | Complete (phenotype observed) | Not specified | Clift et al., 2017 |
| IKKα | HEK293T (mCherry-TRIM21 OE) | Electroporation | 0.5 mg/mL | No | ~80-90% | 1-2 hours | Clift et al., 2017 |
| ERK1 | HEK293T (mCherry-TRIM21 OE) | Electroporation | 0.5 mg/mL | No | ~80-90% | 1-2 hours | Clift et al., 2017 |
| IKKα | HeLa | Electroporation | 0.5 mg/mL | Yes (0.5 mg/mL) | >90% | 2 hours | Clift et al., 2017 |
| ERK1 | Jurkat | Electroporation | 0.5 mg/mL | Yes (0.5 mg/mL) | >90% | 2 hours | Clift et al., 2017 |
| Pericentrin | NIH 3T3 (mCherry-TRIM21 OE) | Electroporation | Not specified | No | ~95% of cells show loss | Not specified | Clift et al., 2017 |
Table 1: Summary of Protein Degradation Efficiency in Initial Trim-Away Studies. "OE" denotes overexpression.
| Parameter | Value | Cell Type | Notes | Reference |
| Protein Half-life | ~10-20 minutes | Various | General estimate for efficient degradation. | Clift et al., 2018[3] |
| Cell Viability (Electroporation) | High | NIH 3T3 | Optimized protocol resulted in no observable cell death. Cells re-adhered within 30 minutes. | Clift et al., 2017[2] |
Table 2: Key Performance Parameters of the Trim-Away Technique.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Trim-Away. The following sections outline the key experimental protocols from the initial studies.
Antibody Preparation
A critical prerequisite for a successful Trim-Away experiment is a highly specific antibody that recognizes the native conformation of the target protein.
-
Antibody Selection: Antibodies validated for immunoprecipitation are generally good candidates as they are confirmed to recognize the protein in its native state.[4]
-
Buffer Exchange: It is essential to remove preservatives such as sodium azide and glycerol from the antibody solution, as these can be toxic to cells.[4] This is typically achieved by buffer exchange into phosphate-buffered saline (PBS) using spin columns.
Method 1: Microinjection (for oocytes and single cells)
Microinjection allows for the precise delivery of antibodies into individual cells and was a key method in the initial validation of Trim-Away.
-
Prepare Microinjection Needles: Pull glass capillaries to create fine-tipped needles.
-
Load Antibody: Load the prepared antibody solution (typically at a concentration of 0.5-1 mg/mL) into the microinjection needle.[4]
-
Cell Preparation: Plate cells or prepare oocytes in a suitable dish for microinjection.
-
Microinjection: Under a microscope, carefully inject a small volume (e.g., ~5-10% of the cell volume) of the antibody solution into the cytoplasm of the target cells.
-
Incubation and Analysis: Incubate the cells for the desired period (from minutes to a few hours) before analyzing for protein degradation, for example, by immunofluorescence or live-cell imaging.
Method 2: Electroporation (for cell populations)
Electroporation is a suitable method for delivering antibodies to a larger population of cells.
-
Cell Preparation: Harvest and wash the cells, then resuspend them in an appropriate electroporation buffer at a defined density (e.g., 1-10 million cells/mL).
-
Electroporation Mix: Combine the cell suspension with the antibody (e.g., 0.5 mg/mL). If endogenous TRIM21 levels are low, recombinant TRIM21 protein (e.g., 0.5 mg/mL) can be added to the mix.[2]
-
Electroporation: Transfer the cell-antibody mixture to an electroporation cuvette and apply an electrical pulse using an electroporator. The optimal electroporation parameters (voltage, capacitance, resistance) need to be determined for each cell type to ensure high delivery efficiency and cell viability.[2]
-
Post-Electroporation Culture: Immediately after electroporation, transfer the cells to a culture dish with pre-warmed complete medium and incubate.
-
Analysis: Harvest cells at different time points after electroporation to assess protein degradation by Western blotting or other quantitative methods.
Recombinant TRIM21 Purification
For cells with low endogenous TRIM21 expression, co-delivery of recombinant TRIM21 protein can significantly enhance degradation efficiency.
-
Expression: Express a tagged (e.g., His-tagged) human TRIM21 protein in a suitable expression system, such as E. coli.
-
Lysis: Harvest the cells and lyse them to release the recombinant protein.
-
Purification: Purify the recombinant TRIM21 protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Buffer Exchange: Exchange the purified protein into a suitable buffer for electroporation (e.g., PBS).
Conclusion
The initial studies on Trim-Away established it as a powerful and versatile tool for the rapid and specific degradation of endogenous proteins. Its key advantages, including speed, the ability to target unmodified proteins, and its applicability to a wide range of cell types, have made it a valuable addition to the protein function analysis toolkit. The detailed protocols and quantitative data from these seminal studies, as outlined in this guide, provide a solid foundation for researchers and drug development professionals looking to harness the potential of this innovative technology. The continued development and optimization of Trim-Away and its derivatives promise to further expand its applications in both fundamental research and the development of novel therapeutic strategies.
References
- 1. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute and rapid degradation of endogenous proteins by Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Trim-Away Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trim-Away is a cutting-edge technique for the rapid and specific degradation of endogenous proteins within cells.[1][2][3][4] This method leverages the cellular E3 ubiquitin ligase TRIM21, an intracellular antibody receptor, to target proteins for destruction by the proteasome.[1][2][5] Unlike traditional gene-editing or RNAi approaches that act on nucleic acids, Trim-Away directly targets proteins, enabling the study of protein function with unprecedented temporal resolution.[3][5] The degradation is acute, with protein half-lives often reduced to 10-20 minutes.[2][4][6] This makes it an ideal tool for investigating the roles of both short-lived and long-lived proteins in various cellular processes. A key advantage of Trim-Away is its applicability to a wide range of cell types, including primary and non-dividing cells, where other loss-of-function methods are often challenging.[1][2][3][7]
Mechanism of Action
The Trim-Away mechanism is a three-step process initiated by the introduction of a specific antibody against a target protein into the cytoplasm.[2][4][6][8] The intracellular E3 ubiquitin ligase TRIM21 then recognizes and binds to the Fc domain of the antibody.[1] This binding event triggers the ubiquitination of the TRIM21-antibody-protein complex, marking it for degradation by the proteasome.[1][9]
Caption: The Trim-Away signaling pathway.
Experimental Workflow
A typical Trim-Away experiment involves several key stages, from antibody selection and preparation to the analysis of protein degradation. The workflow is designed to be completed within a single day, offering rapid insights into protein function.
Caption: The experimental workflow of a Trim-Away experiment.
Detailed Protocol
This protocol provides a step-by-step guide for performing Trim-Away experiments in cultured mammalian cells using electroporation.
Antibody Selection and Preparation
-
Selection Criteria:
-
The antibody must be validated for immunoprecipitation (IP) to ensure it recognizes the native conformation of the target protein.[1]
-
The antibody formulation should be free of glycerol, BSA, and sodium azide, as these can affect cell viability and experimental outcomes.[1]
-
Use a highly specific antibody to avoid off-target effects.[1]
-
-
Preparation:
-
If the antibody is not in a suitable buffer, dialyze it against phosphate-buffered saline (PBS).
-
Concentrate the antibody to a stock concentration of 1-10 mg/mL.
-
Determine the final working concentration for your experiment (typically in the range of 0.2-1.0 mg/mL).
-
Cell Culture and TRIM21 Expression
-
Cell Culture:
-
Culture cells to a confluency of 70-90% before the experiment.
-
Ensure cells are healthy and in the logarithmic growth phase.
-
-
TRIM21 Expression Check:
-
Before starting, it is crucial to determine the endogenous TRIM21 levels in your cell line. This can be done via Western blot or qPCR.[1]
-
If endogenous TRIM21 levels are low, consider overexpressing TRIM21 by transfecting a TRIM21 expression vector or by co-electroporating recombinant TRIM21 protein with the antibody.[10]
-
Recombinant TRIM21 Preparation (Optional)
-
If co-electroporation of recombinant TRIM21 is necessary, prepare it as follows:
Electroporation
-
Cell Harvest:
-
Trypsinize and harvest the cells.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired density (e.g., 1 x 10^6 cells per 10 µL electroporation).
-
-
Electroporation Mix:
-
In a sterile microcentrifuge tube, prepare the electroporation mix:
-
Cells in electroporation buffer.
-
Target-specific antibody (final concentration, e.g., 0.5 mg/mL).
-
(Optional) Recombinant TRIM21 protein (final concentration, e.g., 6.5 mg/mL).[9]
-
(Control) Non-specific IgG antibody at the same concentration as the target antibody.
-
-
-
Electroporation Parameters:
-
Transfer the cell-antibody mix to an electroporation cuvette.
-
Electroporate the cells using a suitable electroporator (e.g., Neon® Transfection System).
-
Note: Electroporation parameters need to be optimized for each cell line. An example for HEK293T cells is provided in the table below.
-
-
Post-Electroporation:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture dish containing fresh, antibiotic-free medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analysis of Protein Degradation
-
Time Course:
-
Harvest cells at different time points after electroporation (e.g., 0, 30, 60, 120 minutes) to assess the kinetics of protein degradation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the levels of the target protein.
-
Use an antibody that recognizes a different epitope than the one used for Trim-Away to avoid interference.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantitative Data
The efficiency of Trim-Away can vary depending on the target protein, antibody, and cell type. The following tables provide a summary of some reported quantitative data.
Table 1: Examples of Trim-Away Experimental Parameters
| Cell Line | Target Protein | Antibody Concentration | Recombinant TRIM21 | Delivery Method | Reference |
| HEK293T | IKKα | 0.25 mg/mL | Not specified | Cell Resealing | [9] |
| HEK293T | mTOR | 0.5 mg/mL | Not specified | Cell Resealing | [9][11] |
| HEK293T | IKKα | 0.5 mg/mL | 6.5 mg/mL | Cell Resealing | [9] |
Table 2: Protein Degradation Efficiency
| Target Protein | Cell Line | Time Post-Delivery | % Degradation | Reference |
| IKKα | HEK293T | 30 minutes | ~40% | [9] |
| IKKα | HEK293T | 3 hours | ~65% | [9] |
| mTOR | HEK293T | 12 hours | ~44% | [9][11] |
| GFP | NIH 3T3 | ~11 minutes | >50% | [3] |
Table 3: Example Electroporation Parameters for HEK293T Cells
| Parameter | Setting |
| Poring Pulse | |
| Voltage | 125-225 V |
| Width | 2.5 ms |
| Number of Pulses | 2 |
| Interval | 50 ms |
| Attenuation Rate | 10% |
| Transfer Pulse | |
| Voltage | 30 V |
| Width | 50 ms |
| Number of Pulses | 5 |
| Interval | 50 ms |
| Attenuation Rate | 40% |
| Note: This program is performed twice, with a 90° rotation of the electrode for the second set of pulses. | Reference:[9] |
Controls and Troubleshooting
-
Negative Controls:
-
Mock Electroporation: Electroporate cells without any antibody to control for the effects of the procedure itself.
-
Non-specific IgG: Electroporate cells with a non-specific IgG from the same species as the target antibody to control for non-specific degradation.
-
-
Troubleshooting:
-
Low Degradation Efficiency:
-
Check Antibody: Ensure the antibody is validated for IP and is of high affinity.
-
Optimize Antibody Concentration: Perform a titration to find the optimal antibody concentration.
-
Check TRIM21 Levels: If endogenous TRIM21 is low, co-deliver recombinant TRIM21 or use a TRIM21-overexpressing cell line.
-
Optimize Electroporation: Re-optimize electroporation parameters to improve antibody delivery efficiency and cell viability.
-
-
High Cell Death:
-
Reduce Electroporation Voltage/Pulse Duration: Harsh electroporation conditions can lead to excessive cell death.
-
Check Antibody Purity: Ensure the antibody preparation is free of contaminants.
-
-
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 3. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cusabio.com [cusabio.com]
- 6. biorxiv.org [biorxiv.org]
- 7. raybiotech.com [raybiotech.com]
- 8. cusabio.com [cusabio.com]
- 9. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Publication: Antibody validation: a view from the mountains – Trimmer Lab [trimmer.faculty.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
Trim-Away: A Powerful Tool for Acute Protein Knockdown in Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Trim-Away is a cutting-edge technique that allows for the rapid and specific degradation of endogenous proteins in a cellular context.[1][2] This method circumvents the need for genetic modification, such as CRISPR/Cas9 or RNA interference (RNAi), offering a powerful alternative for studying protein function, particularly for long-lived proteins or in primary cells where other methods are challenging.[1][2][3] The Trim-Away technology harnesses the cell's natural protein degradation machinery, specifically the E3 ubiquitin ligase TRIM21, to achieve protein knockdown within minutes of introducing a target-specific antibody.[1][4]
Principle of Trim-Away
The Trim-Away mechanism is elegant in its simplicity. It relies on three key components:
-
A specific antibody: This antibody recognizes the endogenous protein of interest.
-
TRIM21: A cytosolic E3 ubiquitin ligase that has a high affinity for the Fc domain of antibodies.[5]
-
The Proteasome: The cell's machinery for degrading ubiquitinated proteins.
When an antibody against a target protein is introduced into the cytoplasm of a cell, it binds to its target. TRIM21 then recognizes and binds to the Fc region of this antibody. This interaction triggers the ubiquitination of the TRIM21-antibody-protein complex, marking it for degradation by the proteasome.[1] The result is the rapid and efficient removal of the target protein from the cell.[1]
Advantages of Trim-Away
-
Rapidity: Protein knockdown can be observed within minutes.[1][2]
-
No Genetic Modification Required: It can be applied to any cell line without the need for genomic editing.[1]
-
Targets Endogenous Proteins: Allows for the study of proteins at their natural expression levels.
-
Broad Applicability: Effective for a wide range of cytosolic proteins, including those with long half-lives.[3]
-
Specificity: The high specificity of antibodies ensures targeted protein degradation.
Key Experimental Considerations
Successful Trim-Away experiments hinge on several critical factors, from antibody selection to the method of delivery into the target cells.
Antibody Selection
The choice of antibody is paramount for the success of Trim-Away.
-
High Specificity: The antibody must be highly specific for the target protein to avoid off-target effects.
-
Immunoprecipitation (IP) Validated: Antibodies validated for IP are generally good candidates as they recognize the native conformation of the protein.[1]
-
Purity and Formulation: The antibody should be free of preservatives like sodium azide and carrier proteins such as BSA, which can be toxic to cells.
-
Isotype: The antibody should have an Fc domain that is recognized by TRIM21. Most IgG antibodies are suitable.
TRIM21 Levels
The concentration of TRIM21 within the cell can be a limiting factor. While many cell lines express sufficient endogenous TRIM21, some may require supplementation with recombinant TRIM21 protein for efficient protein degradation.[1][6] It is recommended to assess the endogenous TRIM21 levels in your cell line of interest by western blot or qPCR before starting a Trim-Away experiment.[1]
Data Presentation: Quantitative Parameters for Trim-Away
The following tables summarize key quantitative data for performing Trim-Away experiments. These values should be considered as starting points and may require optimization for specific cell lines and target proteins.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 0.1 - 2.0 mg/mL | The optimal concentration is target and antibody-dependent. Start with a concentration recommended for immunoprecipitation. |
| Recombinant TRIM21 Concentration (if needed) | 0.5 - 2.0 mg/mL | Co-delivered with the antibody. The molar ratio of TRIM21 to the target protein is important. |
| Incubation Time for Degradation | 10 - 180 minutes | Protein degradation is rapid, with significant knockdown often observed within 30-60 minutes.[6] |
| Expected Knockdown Efficiency | 50 - 95% | Highly dependent on the target protein, antibody quality, and delivery efficiency. |
Table 1: General Quantitative Parameters for Trim-Away.
| Cell Line | Delivery Method | Antibody Concentration | Recombinant TRIM21 | Reported Knockdown Efficiency |
| HEK293T | Electroporation | 0.5 - 1.0 mg/mL | Optional | >80% for various targets |
| HEK293T | Cell Resealing (SLO) | 0.25 mg/mL (IKKα) | Not used | ~65% after 3 hours[6] |
| HEK293T | Cell Resealing (SLO) | 0.5 mg/mL (mTOR) | Not used | ~44% after 12 hours[6] |
| HeLa | Electroporation | 0.5 - 1.0 mg/mL | Optional | >70% for various targets |
| Jurkat | Electroporation | 1.0 - 2.0 mg/mL | Recommended | >60% for various targets |
| Primary Human Lung Fibroblasts | Electroporation | 1.0 mg/mL | Required | Efficient degradation reported[2] |
Table 2: Example Parameters and Knockdown Efficiencies in Different Cell Lines.
Experimental Protocols
Two common and effective methods for delivering antibodies and recombinant TRIM21 into cell lines are electroporation and cell resealing using Streptolysin O (SLO).
Protocol 1: Protein Knockdown using Electroporation
This protocol is suitable for cell lines grown in suspension or adherent cells that can be temporarily detached.
Materials:
-
Target-specific antibody (azide and BSA-free)
-
Recombinant TRIM21 protein (optional)
-
Electroporation buffer
-
Electroporator and cuvettes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
For adherent cells, trypsinize and wash the cells with PBS.
-
For suspension cells, pellet the cells and wash with PBS.
-
Resuspend the cells in electroporation buffer at a concentration of 1-5 x 10^6 cells/100 µL.
-
-
Electroporation Mix Preparation:
-
Prepare a mix of the target-specific antibody and, if necessary, recombinant TRIM21 in electroporation buffer. Refer to Table 2 for starting concentrations.
-
Add the antibody/TRIM21 mix to the cell suspension.
-
-
Electroporation:
-
Transfer the cell suspension to an electroporation cuvette.
-
Electroporate the cells using pre-optimized settings for your cell line. See Table 3 for example parameters.
-
Immediately after the pulse, add 500 µL of pre-warmed complete cell culture medium to the cuvette.
-
-
Post-Electroporation Culture and Analysis:
-
Gently transfer the cells to a culture plate.
-
Incubate the cells for the desired time (e.g., 30 minutes to 3 hours) to allow for protein degradation.
-
Harvest the cells and analyze protein knockdown by western blot.
-
| Cell Line | Electroporator System | Voltage | Capacitance/Pulse Width | Number of Pulses |
| HEK293T | Neon® Transfection System | 1200 V | 10 ms | 3[7] |
| Jurkat | Bio-Rad Gene Pulser | 250 V | 300 µF | 1[8] |
| HeLa | Bio-Rad Gene Pulser | 200 V | 960 µF | 1 |
Table 3: Example Electroporation Parameters. Parameters should be optimized for each cell line and electroporator.
Protocol 2: Protein Knockdown using Cell Resealing with Streptolysin O (SLO)
This method is particularly useful for adherent cells as it avoids the need for detachment.
Materials:
-
Target-specific antibody (azide and BSA-free)
-
Recombinant TRIM21 protein (optional)
-
Streptolysin O (SLO)
-
Permeabilization buffer (e.g., HBSS without Ca2+/Mg2+)
-
Resealing buffer (e.g., complete culture medium)
-
Calcium chloride (CaCl2)
Procedure:
-
SLO Titration (Optimization Step):
-
It is crucial to determine the optimal SLO concentration that permeabilizes the majority of cells without causing excessive cell death.
-
Plate cells in a multi-well plate.
-
Treat cells with a range of SLO concentrations (e.g., 50-500 ng/mL) in permeabilization buffer for 10-15 minutes at 37°C.[9]
-
Assess permeabilization using a membrane-impermeable dye like propidium iodide. The optimal concentration should result in 60-80% permeabilization.[9]
-
-
Permeabilization and Antibody Delivery:
-
Wash cells with permeabilization buffer.
-
Incubate cells with the optimal concentration of SLO and the antibody (and recombinant TRIM21, if needed) in permeabilization buffer for 10-15 minutes at 37°C.[9]
-
-
Cell Resealing:
-
To reseal the plasma membrane pores, add CaCl2 to a final concentration of 1-2 mM and incubate for 5 minutes.
-
Alternatively, replace the permeabilization solution with pre-warmed complete culture medium, which contains calcium.
-
-
Post-Resealing Culture and Analysis:
-
Incubate the cells for the desired time to allow for protein degradation.
-
Harvest the cells and analyze protein knockdown by western blot.
-
Mandatory Visualizations
Signaling Pathway of Trim-Away
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To trim away a protein [mpg.de]
- 4. blog.abclonal.com [blog.abclonal.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tripartite Motif (TRIM) Proteins in Oncology: Applications in Research and Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Tripartite Motif (TRIM) family of proteins, one of the largest classes of E3 ubiquitin ligases, has emerged as a critical regulator in a multitude of cellular processes, including cell proliferation, apoptosis, and immune responses.[1][2] Dysregulation of TRIM protein expression and function is increasingly implicated in the initiation, progression, and therapeutic resistance of various cancers.[1][3] This document provides detailed application notes on the multifaceted roles of TRIM proteins in cancer research, protocols for key experimental methodologies, and a summary of quantitative data to facilitate further investigation and therapeutic development.
Application Notes
TRIM Proteins as Regulators of Key Cancer Signaling Pathways
TRIM proteins exert their influence on carcinogenesis primarily through their E3 ubiquitin ligase activity, targeting a wide array of substrates for ubiquitination and subsequent degradation or functional modulation.[1] This post-translational modification is pivotal in controlling the stability and activity of key proteins within major cancer-related signaling pathways.
-
p53 Signaling: The tumor suppressor p53 is a central hub in cellular stress responses, and its activity is tightly controlled. Several TRIM proteins have been identified as either positive or negative regulators of p53. For instance, TRIM28 enhances the ubiquitination and degradation of p53 by interacting with MDM2.[4] Conversely, TRIM8 can stabilize p53 by inducing the degradation of MDM2.[1] Some TRIM proteins, like TRIM19 (PML) , can also regulate p53 through SUMOylation, leading to its stabilization and enhanced transcriptional activity.[1]
-
NF-κB Signaling: The NF-κB pathway is a critical mediator of inflammation and cell survival, and its aberrant activation is a hallmark of many cancers. TRIM proteins can modulate this pathway at multiple levels. TRIM25 has been shown to activate NF-κB signaling by promoting the K63-linked polyubiquitination of TRAF2.[5] TRIM28 is also implicated in NF-κB activation through its role in the K63-linked ubiquitination of RIPK1.[5]
-
PI3K/AKT Signaling: This pathway is fundamental for cell growth, proliferation, and survival. TRIM59 can activate the PI3K/AKT/mTOR pathway by targeting the tumor suppressor PTEN for ubiquitination and degradation.[5] This leads to increased cell proliferation and has been observed in several cancers, including breast and pancreatic cancer.[5]
-
JAK/STAT Signaling: The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in cancer. TRIM28 can negatively regulate this pathway by directly interacting with STAT1 and STAT3, inhibiting their phosphorylation and nuclear translocation.[4][5] In contrast, TRIM59 can promote gliomagenesis by inhibiting the dephosphorylation of STAT3.[5]
-
TGF-β Signaling: The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. TRIM59 can activate the TGF-β/Smad pathway by promoting the degradation of the phosphatase PPM1A, which normally dephosphorylates and inactivates Smad2/3.[5]
-
Wnt/β-catenin Signaling: Aberrant activation of the Wnt/β-catenin pathway is a key driver in many cancers, particularly colorectal cancer. Several TRIM proteins, including TRIM11, TRIM15, TRIM24, TRIM37, and TRIM47 , have been shown to positively modulate the β-catenin pathway, often leading to enhanced cell proliferation and drug resistance.[1] In contrast, TRIM58 acts as a tumor suppressor in gastric cancer by inactivating β-catenin signaling through ubiquitination.[1]
TRIM Proteins as Cancer Biomarkers
The differential expression of TRIM proteins between tumor and normal tissues highlights their potential as diagnostic and prognostic biomarkers.
-
Upregulation in Cancer: Numerous TRIM proteins are overexpressed in various cancers and their elevated levels often correlate with poor prognosis. For example, high expression of TRIM3, TRIM5, MID1, TRIM21, TRIM27, TRIM32, TRIM44, TRIM47, and TRIM72 is significantly associated with poor overall survival in hepatocellular carcinoma (HCC).[1] In lung cancer, TRIM11 overexpression is linked to larger tumor size, advanced TNM stage, lymph node metastasis, and shorter survival time.[6] Similarly, TRIM59 is upregulated in multiple tumor types and its expression is associated with tumorigenesis and advanced cancer stages.[7][8]
-
Downregulation in Cancer: Conversely, some TRIM proteins are downregulated in certain cancers, suggesting a tumor-suppressive role. For instance, TRIM7 and TRIM29 are less frequently expressed in melanoma compared to normal tissue.[2]
TRIM Proteins as Therapeutic Targets
The critical roles of TRIM proteins in cancer signaling pathways and their frequent dysregulation in tumors make them attractive targets for therapeutic intervention.
-
Targeting TRIM E3 Ligase Activity: The development of small molecule inhibitors that target the E3 ligase activity of specific TRIM proteins is a promising strategy.
-
Targeting Protein-Protein Interactions: Disrupting the interaction between TRIM proteins and their substrates or other binding partners can also be an effective therapeutic approach.
-
PROTACs: Proteolysis-targeting chimeras (PROTACs) are being explored to induce the degradation of oncogenic TRIM proteins.
-
Targeting Bromodomains: Some TRIM proteins, such as TRIM24 , possess bromodomains which are "readers" of histone acetylation marks and are attractive drug targets. Inhibitors targeting the bromodomain of TRIM24 have shown therapeutic potential.[9]
Quantitative Data Summary
The following tables summarize quantitative data on TRIM protein expression in cancer and the effects of their modulation.
Table 1: Differential Expression of TRIM Proteins in Cancer
| TRIM Protein | Cancer Type | Expression Change (Tumor vs. Normal) | Fold Change | Reference(s) |
| TRIM11 | Lung Cancer | Upregulated | - | [6] |
| TRIM11 | Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | - | [10] |
| TRIM27 | Breast Cancer (non-TNBC) | Upregulated | 2.388 | [11] |
| TRIM27 | Breast Cancer (TNBC) | Upregulated | 1.666 | [11] |
| TRIM28 | HNSCC | Upregulated | - | [10] |
| TRIM37 | Hepatocellular Carcinoma (HCC) | Upregulated | 1.098 - 2.183 | [12] |
| TRIM45 | HCC | Upregulated | 2.292 | [12] |
| TRIM52 | HCC | Upregulated | 1.039 - 2.319 | [12] |
| TRIM59 | HCC | Upregulated | 1.602 - 2.250 | [12] |
| TRIM29 | Melanoma | Downregulated | - | [2] |
Table 2: Functional Effects of TRIM Protein Modulation in Cancer Cells
| TRIM Protein | Cancer Cell Line | Modulation | Effect | Quantitative Measure | Reference(s) |
| TRIM29 | Bladder Cancer (5637) | Knockdown | Inhibited cell growth | - | [13] |
| TRIM29 | Bladder Cancer (BIU-87) | Overexpression | Accelerated cell proliferation | - | [13] |
| TRIM59 | Bladder Cancer (T24, 5637) | Knockdown | Inhibited cell proliferation, Increased apoptosis | - | [14] |
| TRIM59 | Neuroblastoma (SH-SY5Y, SK-N-SH) | Knockdown | Inhibited cell proliferation, Induced apoptosis | - | [15] |
| TRIM67 | Non-Small Cell Lung Cancer (A549, H1299) | Overexpression | Enhanced cell proliferation | - | [16] |
| TRIM67 | Non-Small Cell Lung Cancer (A549, H1299) | Knockdown | Inhibited cell proliferation | - | [16] |
| TRIM25 | Ovarian Cancer | Knockdown | Reduced tumor cell proliferation | - | [17] |
Table 3: IC50 Values of Compounds Targeting TRIM-Related Pathways
| Compound | Target/Pathway | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| I-TRIM24 (Compound 24) | TRIM24 Bromodomain | - | 480 nM | [9] |
| BAY-876 | GLUT1 (downstream of TRIM38) | Bladder Cancer (T24, EJ, 5637) | - | [18] |
| 17-AAG | Hsp90 (related to TRIM69 sensitivity) | Colon Cancer | Positive correlation with TRIM69 expression | [5] |
| 5-Fluorouracil | DNA synthesis (related to TRIM69 sensitivity) | Colon Cancer | Negative correlation with TRIM69 expression | [5] |
Experimental Protocols
Protocol 1: In Vivo Ubiquitination Assay
This protocol is designed to detect the ubiquitination of a target protein by a specific TRIM E3 ligase within a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
Expression plasmids for HA-tagged Ubiquitin, FLAG-tagged TRIM protein, and Myc-tagged target protein
-
Lipofectamine 2000 or other transfection reagent
-
Complete cell culture medium
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (1% SDS, 50 mM Tris-HCl pH 7.5, 0.5 mM EDTA, 1 mM DTT, protease inhibitors)
-
Dilution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)
-
Antibodies: anti-Myc (for immunoprecipitation), anti-HA (for detecting ubiquitin), anti-FLAG, anti-Myc (for western blot)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Co-transfect cells with plasmids encoding HA-Ubiquitin, FLAG-TRIM, and Myc-Target Protein using Lipofectamine 2000 according to the manufacturer's protocol.
-
24-48 hours post-transfection, treat the cells with 10-20 µM MG132 for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Harvest the cells and lyse them in 1% SDS lysis buffer.
-
Boil the lysates for 10 minutes to denature proteins and disrupt protein-protein interactions.
-
Dilute the lysates 1:10 with dilution buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Incubate the supernatant with an anti-Myc antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with dilution buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using an anti-HA antibody to detect the polyubiquitin chains on the target protein. Use anti-Myc and anti-FLAG antibodies to confirm the immunoprecipitation of the target protein and the expression of the TRIM protein, respectively.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect TRIM-Substrate Interaction
This protocol is used to determine if a TRIM protein physically interacts with a putative substrate protein in cells.
Materials:
-
Cells expressing FLAG-tagged TRIM protein and Myc-tagged target protein
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
Antibodies: anti-FLAG (for immunoprecipitation), anti-Myc and anti-FLAG (for western blot)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Incubate the supernatant with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads three to five times with Co-IP lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and western blotting. Probe the membrane with an anti-Myc antibody to detect the co-immunoprecipitated target protein and with an anti-FLAG antibody to confirm the immunoprecipitation of the TRIM protein.
Protocol 3: shRNA-Mediated Knockdown of a TRIM Protein
This protocol describes the use of lentiviral-based shRNA to stably knockdown the expression of a specific TRIM protein in cancer cells.
Materials:
-
Lentiviral shRNA construct targeting the TRIM protein of interest (in a vector like pLKO.1)
-
Scrambled shRNA control construct
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for virus production
-
Target cancer cell line
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin for selection
-
qPCR primers and reagents or antibodies for knockdown validation
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA construct and packaging plasmids using a suitable transfection reagent. b. 48-72 hours post-transfection, collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
Transduction of Target Cells: a. Seed the target cancer cells in a 6-well plate. b. The next day, infect the cells with the collected lentivirus in the presence of 8 µg/mL polybrene.
-
Selection of Stable Cells: a. 48 hours post-infection, begin selecting for stably transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration. b. Maintain the selection for 1-2 weeks until non-transduced cells are eliminated.
-
Validation of Knockdown: a. Expand the puromycin-resistant cells. b. Validate the knockdown of the target TRIM protein at both the mRNA level (by qPCR) and the protein level (by western blot).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Comprehensive Analysis of the Prognostic Values of the TRIM Family in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of key genes and pathways for melanoma in the TRIM family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin-protein ligase TRIM21-mediated lysine capture by UBE2E1 reveals substrate-targeting mode of a ubiquitin-conjugating E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRIM25, TRIM28 and TRIM59 and Their Protein Partners in Cancer Signaling Crosstalk: Potential Novel Therapeutic Targets for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRIM69: a marker of metastasis and potential sensitizer to 5-Fluorouracil and PD-1 blockers in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM11 overexpression promotes proliferation, migration and invasion of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmjopen.bmj.com [bmjopen.bmj.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. TRIM Expression in HNSCC: Exploring the Link Between Ubiquitination, Immune Infiltration, and Signaling Pathways Through Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRIM27 Functions as a Novel Oncogene in Non-Triple-Negative Breast Cancer by Blocking Cellular Senescence through p21 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive profiling of the TRIpartite motif family to identify pivot genes in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TRIM29 Overexpression Promotes Proliferation and Survival of Bladder Cancer Cells through NF-κB Signaling [e-crt.org]
- 14. Silencing Trim59 inhibits invasion/migration and epithelial-to-mesenchymal transition via TGF-β/Smad2/3 signaling pathway in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
- 16. TRIM67 Promotes the Proliferation, Migration, and Invasion of Non-Small-Cell Lung Cancer by Positively Regulating the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRIMming Down Hormone-Driven Cancers: The Biological Impact of TRIM Proteins on Tumor Development, Progression and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRIM38 triggers the uniquitination and degradation of glucose transporter type 1 (GLUT1) to restrict tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Protein Function Analysis in Live Cells: A Guide to Trim-Away
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the intricate functions of proteins within the complex environment of a living cell is a cornerstone of modern biological research and drug discovery. For decades, researchers have relied on techniques like RNA interference (RNAi) and CRISPR/Cas9 gene editing to infer protein function by depleting the target protein. However, these methods act at the level of mRNA or DNA, respectively, and their effects on protein levels are often slow and indirect, allowing for potential compensatory mechanisms to arise within the cell, masking the primary phenotype.[1][2] Furthermore, these genetic approaches are challenging to implement in non-dividing or primary cells.[2][3]
Trim-Away emerges as a powerful and innovative technique that circumvents these limitations by directly targeting and rapidly degrading endogenous proteins in live cells.[2][4] This antibody-based method harnesses the cell's own protein degradation machinery to achieve acute and specific protein removal within minutes, offering an unprecedented window into the immediate consequences of protein loss.[1][5] This application note provides a comprehensive overview of the Trim-Away technology, including its underlying mechanism, detailed experimental protocols, and quantitative data, to enable researchers to effectively utilize this cutting-edge tool.
Principle of Trim-Away
The Trim-Away technique leverages the E3 ubiquitin ligase TRIM21, a cytosolic antibody receptor that plays a crucial role in the innate immune system by recognizing and targeting antibody-coated pathogens for degradation by the proteasome.[6][7] The method ingeniously repurposes this natural defense mechanism to eliminate any protein of interest.
The core principle involves introducing a specific antibody against the target protein into the cytoplasm of the cell.[8][9] Once inside, the antibody binds to its cognate protein. The Fc domain of this antibody is then recognized by TRIM21, which ubiquitinates the entire complex—the target protein, the antibody, and TRIM21 itself.[1][10] This polyubiquitination serves as a signal for the proteasome, the cell's primary protein degradation machinery, to rapidly degrade the entire complex.[2][8] This process is remarkably efficient, with protein degradation often observed within minutes of antibody introduction.[1][5]
For cell types with low endogenous TRIM21 levels, the efficiency of Trim-Away can be significantly enhanced by the co-introduction of recombinant TRIM21 protein or by using cell lines that are engineered to overexpress TRIM21.[11][12]
Visualizing the Trim-Away Pathway
The signaling pathway of Trim-Away is a linear and elegant process, starting with antibody introduction and culminating in proteasomal degradation.
Caption: The Trim-Away signaling pathway, from antibody recognition to proteasomal degradation.
Advantages of Trim-Away
-
Speed: Protein depletion occurs within minutes, minimizing the risk of cellular compensation and allowing for the study of acute protein loss.[1][5]
-
Direct Protein Targeting: It acts directly at the protein level, making it effective against long-lived proteins that are resistant to methods targeting DNA or RNA.[3]
-
Versatility: Applicable to a wide range of cell types, including non-dividing and primary cells where other techniques are often inefficient.[2][4]
-
No Genetic Modification Required: It does not require prior genetic modification of the target cell line, saving significant time and resources.[2]
-
Specificity: The high specificity of antibodies allows for the targeting of specific protein isoforms or even post-translationally modified proteins.[1][5]
Experimental Workflow
A typical Trim-Away experiment follows a straightforward workflow, which can be adapted based on the specific cell type and target protein.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. To trim away a protein [mpg.de]
- 6. Rina Kunishige - Cell resealing-mediated targeted protein degradation by Trim-Away coupled with microscopic image-based quantitative analysis - Presentations - researchmap [researchmap.jp]
- 7. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and Characterization of a TRIM21 Overexpressing Mouse Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRIM21—From Intracellular Immunity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Delivery in Trim-Away
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trim-Away is a powerful and rapid technique for the acute depletion of endogenous proteins, offering a valuable tool for studying protein function without the need for genetic modification.[1] The method relies on the intracellular delivery of antibodies specific to a target protein. These antibodies are recognized by the E3 ubiquitin ligase TRIM21, which then polyubiquitinates the antibody-bound protein, leading to its degradation by the proteasome.[1][2] The success of a Trim-Away experiment is critically dependent on the efficient and minimally disruptive delivery of antibodies into the cytoplasm of target cells.
These application notes provide a comprehensive overview of the primary methods for antibody delivery in the Trim-Away system, including detailed protocols and a comparative analysis of their efficiency and potential effects on cell viability.
Mechanism of Trim-Away
The Trim-Away process can be summarized in three key steps:
-
Antibody Delivery : An antibody specific to the target protein is introduced into the cytoplasm of the cell.[1]
-
TRIM21 Recruitment : The cytosolic Fc receptor and E3 ubiquitin ligase, TRIM21, recognizes and binds to the Fc domain of the delivered antibody.[1][2]
-
Proteasomal Degradation : TRIM21 catalyzes the formation of a K48-linked ubiquitin chain on the target protein, marking the entire complex (TRIM21, antibody, and target protein) for degradation by the proteasome.[3][4] This degradation is rapid, often with a protein half-life of 10-20 minutes.[1][5]
Antibody Delivery Methods
Several methods have been successfully employed to deliver antibodies into cells for Trim-Away. The choice of method depends on the cell type, experimental throughput requirements, and available equipment. The most common methods are microinjection and electroporation, with cell resealing techniques emerging as a promising alternative.[5][6] For in vivo applications, novel nanoparticle-based approaches are under development.[7]
Data Presentation: Comparison of Antibody Delivery Methods
The following table summarizes the key quantitative parameters for the most common antibody delivery methods used in Trim-Away.
| Delivery Method | Typical Efficiency | Cell Viability | Throughput | Key Advantages | Key Disadvantages |
| Microinjection | Very High (~100% of injected cells)[5] | High | Low | Precise control over delivery into individual cells.[5] | Technically demanding, low throughput, not suitable for large cell populations.[6] |
| Electroporation | High (~95% of cells can receive antibody)[5] | Variable, dependent on cell type and parameters | High | Suitable for bulk cell populations, rapid.[5] | Can induce cell stress and off-target effects, requires optimization.[8] |
| Cell Resealing (SLO) | High (effective in most cells in a well)[6] | Generally high | High | Simple, high-throughput, suitable for adherent cells without detachment.[6] | Requires careful optimization of toxin concentration and incubation time. |
| Nano-ERASER | Effective in vivo[7] | High in vivo[9] | N/A (in vivo) | Enables in vivo application of Trim-Away, targeted delivery.[7][9] | Still in development, not yet a routine in vitro method.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Trim-Away Signaling Pathway
Caption: The Trim-Away signaling pathway.
Experimental Workflow: Electroporation
Caption: Experimental workflow for antibody delivery via electroporation.
Experimental Workflow: Microinjection
Caption: Experimental workflow for antibody delivery via microinjection.
Experimental Workflow: Cell Resealing (SLO)
Caption: Experimental workflow for antibody delivery via cell resealing.
Experimental Protocols
Antibody Preparation for Trim-Away
Regardless of the delivery method, proper antibody preparation is crucial for successful Trim-Away.
-
Antibody Selection : Use high-affinity, immunoprecipitation-grade antibodies that recognize the native conformation of the target protein.[2]
-
Purity : The antibody should be in a carrier-free buffer (e.g., PBS) and free of preservatives like sodium azide and stabilizing proteins like BSA, which can be toxic to cells.[2]
-
Concentration : The optimal antibody concentration should be determined empirically, but typically ranges from 0.5 to 2 mg/mL in the final delivery mix.
-
Quality Control : Centrifuge the antibody solution at high speed (e.g., >10,000 x g) for 10 minutes at 4°C immediately before use to pellet any aggregates.
Protocol 1: Antibody Delivery by Electroporation
This protocol is adapted for cultured mammalian cells.[5]
Materials:
-
Cells in suspension
-
Target-specific antibody (carrier-free)
-
Recombinant TRIM21 protein (optional, for cells with low endogenous TRIM21)
-
Electroporation buffer (e.g., Opti-MEM or specialized low-conductivity buffer)[8]
-
Electroporator and compatible cuvettes
-
Pre-warmed complete growth medium
Procedure:
-
Cell Preparation : Harvest cells and wash them once with sterile PBS. Resuspend the cell pellet in electroporation buffer at a concentration of 1-10 x 10^6 cells/mL.[8]
-
Electroporation Mix : In a sterile microcentrifuge tube, mix the cell suspension with the antibody to a final concentration of 0.5-2 mg/mL. If using, add recombinant TRIM21 protein at this step.
-
Electroporation : Transfer the cell/antibody mixture to an electroporation cuvette. Apply an electrical pulse using parameters optimized for your specific cell type and electroporator. Optimization of voltage and pulse length is critical to balance efficiency and cell viability.[8]
-
Recovery : Immediately after the pulse, gently remove the cells from the cuvette and transfer them to a culture dish containing pre-warmed complete growth medium.
-
Incubation : Incubate the cells under normal culture conditions (37°C, 5% CO2) for 1-4 hours to allow for protein degradation.
-
Analysis : Harvest the cells for downstream analysis, such as Western blotting to quantify protein levels or immunofluorescence to observe protein localization.
Protocol 2: Antibody Delivery by Microinjection
This protocol is suitable for adherent cells or oocytes.[5]
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Target-specific antibody (carrier-free), centrifuged to remove aggregates
-
Microinjection system with microneedles
-
Injection buffer (e.g., sterile PBS)
Procedure:
-
Needle Preparation : Load a microinjection needle with the prepared antibody solution.
-
System Calibration : Calibrate the microinjection system to deliver a consistent, small volume into the cytoplasm of the cells.
-
Microinjection : Under microscopic guidance, carefully insert the microneedle into the cytoplasm of each target cell and inject the antibody solution. Avoid injecting into the nucleus.
-
Recovery : After injection, return the cells to the incubator to recover and for protein degradation to occur (typically 1-2 hours).
-
Analysis : Analyze the injected cells using microscopy-based methods (e.g., immunofluorescence, live-cell imaging).
Protocol 3: Antibody Delivery by Cell Resealing using Streptolysin O (SLO)
This method is ideal for high-throughput applications with adherent cells.[6][10]
Materials:
-
Adherent cells in a multi-well plate
-
Streptolysin O (SLO) toxin
-
Target-specific antibody (carrier-free)
-
Wash buffer (e.g., HBSS)
-
Complete growth medium
Procedure:
-
Cell Culture : Plate adherent cells in a multi-well plate and allow them to attach overnight.
-
Permeabilization : Wash the cells with wash buffer. Prepare a solution of SLO in wash buffer at a pre-optimized concentration. Add the SLO solution to the cells and incubate for a short period (e.g., 5-10 minutes) at 37°C to form pores in the cell membrane. The optimal SLO concentration and incubation time must be determined for each cell line to maximize permeabilization while minimizing cytotoxicity.
-
Antibody Introduction : Remove the SLO solution and add the antibody solution (in wash buffer) to the permeabilized cells. Incubate for a defined period (e.g., 10-15 minutes) to allow the antibody to diffuse into the cells.
-
Cell Resealing : Remove the antibody solution and add pre-warmed complete growth medium to the cells. The presence of serum and calcium in the medium will facilitate the resealing of the cell membrane.
-
Incubation and Analysis : Incubate the cells for 1-4 hours to allow for protein degradation before proceeding with analysis.
Conclusion
The Trim-Away technique provides a rapid and versatile method for targeted protein degradation. The choice of antibody delivery method is a critical determinant of experimental success. Microinjection offers precision for single-cell studies, while electroporation is well-suited for bulk cell populations. The emerging cell resealing technique presents a high-throughput and less disruptive alternative for adherent cells. For future in vivo studies, nanoparticle-based delivery systems like Nano-ERASER hold significant promise. Careful optimization of the chosen delivery protocol and the use of high-quality antibodies are essential for achieving efficient and specific protein depletion with the Trim-Away system.
References
- 1. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. TRIM21 is both enzyme and substrate when creating a signal to degrade bound viruses and proteins - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 5. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trim-Away in adult animals through Nano-ERASER and its application in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 9. techconnectworld.com [techconnectworld.com]
- 10. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using TRIM21
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for targeted protein degradation (TPD) utilizing the E3 ubiquitin ligase TRIM21. This technology, often referred to as Trim-Away, offers a powerful method for the acute and rapid depletion of endogenous proteins, facilitating the study of protein function and the development of novel therapeutic strategies.[1][2] More recent advancements have expanded the TRIM21 toolkit to include chemically-induced proximity methods like TRIM21-based PROTACs (TrimTACs) and molecular glues.[3][4][5]
Introduction to TRIM21-Mediated Protein Degradation
TRIM21 is a cytosolic Fc receptor with E3 ubiquitin ligase activity.[6][7] In its natural role, it detects antibody-coated pathogens that have entered the cell and targets them for degradation by the proteasome, a process known as antibody-dependent intracellular neutralization (ADIN).[6][8] This mechanism can be repurposed to degrade virtually any endogenous protein of interest. The core principle involves introducing a specific antibody against the target protein into the cytoplasm of a cell expressing TRIM21.[1][9] TRIM21 recognizes and binds to the Fc region of the antibody, leading to the ubiquitination and subsequent proteasomal degradation of the entire complex: the target protein, the antibody, and TRIM21 itself.[1][9][10] This process is rapid, with protein half-lives reported to be around 10-20 minutes.[1][10]
Key Advantages of the TRIM21 System:
-
No Prior Genetic Modification: Target proteins do not require prior tagging or genetic modification.[1][9]
-
Broad Applicability: The method can be applied to any protein for which a specific antibody is available.[1][2]
-
Rapid Action: Protein degradation is acute and occurs within minutes to hours.[1][11]
-
Versatility: Applicable to a wide range of cell types, including non-dividing and primary cells.[1]
Quantitative Data Summary
The efficiency of TRIM21-mediated protein degradation can be influenced by several factors, including the level of TRIM21 expression, the concentration and delivery method of the antibody, and the nature of the target protein. Below is a summary of reported degradation efficiencies for various targets and experimental conditions.
| Target Protein | Cell Type | Experimental Method | Degradation Efficiency | Reference |
| IKKα | HEK293T | Trim-Away with antibody and exogenous TRIM21 protein | ~59% reduction | [10][12] |
| IKKα | HEK293T | Trim-Away with antibody only (endogenous TRIM21) | ~31% reduction | [10] |
| d2EGFP | HEK293T | TRIM21 (ΔBB) system with Fc-Nanobody | Significant degradation | [13] |
| HPV16 E6 & E7 | CaSki | TRIM21 (ΔBB) system with Fc-Nanobody | Pronounced degradation | [13] |
| NUP98FG-mEGFP-BRD4BD2 | A549 | TrimTAC1 (TRIM21-based PROTAC) | Efficient and rapid degradation | [3] |
| IP3 Receptor | Mouse Oocytes | Trim-Away (microinjection of antibody) | Effective degradation | [11][14] |
| SNAP23 | Mouse Oocytes | Trim-Away (microinjection of antibody) | Effective degradation | [11] |
| IP3 Receptor | Cortical Neural Cells | Trim-Away (electroporation of antibody) | Dramatic reduction | [11] |
Signaling Pathways Involving TRIM21
TRIM21 is not only an effector of protein degradation but also a key regulator of innate immune signaling pathways. Upon binding to antibody-coated targets, TRIM21 can activate transcription factors such as NF-κB, AP-1, and IRFs (IRF3, IRF5, IRF7), leading to the production of pro-inflammatory cytokines and the establishment of an antiviral state.[6][15][16] This dual function is critical to its role in intracellular immunity.
References
- 1. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM21—From Intracellular Immunity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. mdpi.com [mdpi.com]
- 9. TRIM21-dependent target protein ubiquitination mediates cell-free Trim-Away - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation and Characterization of a TRIM21 Overexpressing Mouse Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 13. A TRIM21-based method for targeted protein degradation: TRIM21-based method for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation and Characterization of a TRIM21 Overexpressing Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | TRIM21 regulation of IRF-mediated type I interferon signaling in systemic autoimmune diseases [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Application Notes: Trim-Away™ Technology in Primary Cell Cultures
Introduction
Trim-Away is a cutting-edge technique for the rapid and specific degradation of endogenous proteins within cells.[1][2] This method leverages the E3 ubiquitin ligase TRIM21, an intracellular antibody receptor that recognizes the Fc domain of antibodies.[3][4] When an antibody specific to a target protein is introduced into the cytoplasm, TRIM21 binds to it, leading to the ubiquitination and subsequent proteasomal degradation of the entire complex: TRIM21, the antibody, and the target protein.[3][5][6] This process is remarkably fast, with protein depletion occurring within minutes, thereby minimizing the risk of cellular compensation mechanisms that can obscure the primary function of the target protein.[1][2][7]
Advantages for Primary Cell Cultures
Primary cells, being directly isolated from tissues, are often more physiologically relevant than immortalized cell lines. However, they are notoriously difficult to manipulate genetically. Traditional methods like CRISPR/Cas9 and RNAi are often inefficient, slow, or can induce stress and off-target effects in these sensitive cells.[1][7][8][9] Trim-Away bypasses these challenges by acting directly at the protein level, offering several key advantages:
-
No Genetic Modification Required : It does not require any prior modification of the cell's genome or mRNA.[1][3]
-
Rapid Action : Target protein degradation occurs within minutes, allowing for the study of acute protein loss.[1][5]
-
High Specificity : The specificity is determined by the antibody used, allowing for the targeting of specific protein isoforms or post-translationally modified proteins.[3][7]
-
Efficacy in Non-dividing Cells : The technique is effective in non-dividing or slow-proliferating cells, a common characteristic of many primary cell types like neurons and macrophages.[1][3]
Mechanism of Action: The Trim-Away Pathway
The core of the Trim-Away technology is the hijacking of a natural intracellular defense mechanism. The E3 ubiquitin ligase TRIM21 acts as a cytosolic sensor for antibody-coated pathogens.[8][9] Upon binding to the Fc region of an antibody, TRIM21 becomes catalytically active through target-induced clustering, which triggers the ubiquitination of the complex and directs it to the proteasome for degradation.[10][11]
Experimental Protocols
Successful application of Trim-Away in primary cells requires careful optimization of antibody selection and delivery.
Antibody Selection and Preparation
The choice of antibody is critical for the success of a Trim-Away experiment.
-
High Specificity : The antibody must be highly specific to the target protein in its native conformation. Immunoprecipitation (IP)-validated antibodies are often good candidates.[3]
-
Purity and Formulation : The antibody solution must be free of glycerol, bovine serum albumin (BSA), and sodium azide, as these components can affect cell viability and the experimental outcome.[3] Dialysis or buffer exchange is recommended to prepare the antibody in a suitable buffer like sterile PBS.
-
Concentration : A typical starting concentration for electroporation is 0.5-1.0 mg/mL.
Assessing Endogenous TRIM21 Levels
The efficiency of Trim-Away depends on the concentration of active TRIM21 in the cell.[3] While many primary cells express sufficient TRIM21, levels can vary.[1]
-
Verification : Check endogenous TRIM21 expression levels using Western blot, qPCR, or by consulting expression databases like The Human Protein Atlas.[3]
-
Supplementation : If endogenous levels are insufficient, recombinant TRIM21 protein can be co-delivered with the antibody.[1][3] This is particularly useful in primary cells where overexpression via transfection is challenging.[1]
Protocol: Antibody Delivery by Electroporation
Electroporation is an effective method for delivering antibodies into a large population of primary cells.[1] This protocol is a general guideline and must be optimized for each specific primary cell type.
Materials:
-
Primary cells in suspension
-
Electroporation buffer (cell-type specific)
-
Purified, azide-free antibody (0.5-1.0 mg/mL final concentration)
-
Recombinant TRIM21 protein (optional, ~0.5 mg/mL final concentration)
-
Electroporator and compatible cuvettes
-
Pre-warmed complete culture medium
Procedure:
-
Cell Preparation : Harvest and wash primary cells, then resuspend them in the appropriate electroporation buffer at the desired density (e.g., 5-10 x 10^6 cells/mL). Keep cells on ice.
-
Reagent Preparation : In a sterile microfuge tube, mix the required volume of cell suspension with the antibody and, if needed, recombinant TRIM21 protein.
-
Electroporation :
-
Transfer the cell/antibody mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using an optimized program for your specific primary cell type (e.g., for human primary macrophages, specific settings on a Neon Transfection System may be used). Optimization is key to balance delivery efficiency and cell viability.
-
-
Recovery : Immediately after the pulse, carefully transfer the cells from the cuvette into a tube containing pre-warmed complete culture medium.
-
Plating : Plate the cells onto appropriate culture vessels. Allow cells to adhere and recover for at least 30-60 minutes.
-
Analysis : Protein degradation is typically maximal within 1-4 hours post-electroporation. Harvest cells at various time points to analyze target protein levels by Western blot or immunofluorescence.
Quantitative Data on Trim-Away Efficiency in Primary Cells
The efficiency of protein degradation can vary depending on the target protein, antibody affinity, and cell type. The following table summarizes reported degradation efficiencies in different primary cells.
| Primary Cell Type | Target Protein | Delivery Method | Degradation Efficiency (%) | Time Post-Delivery | Reference |
| Primary Human Macrophages | NLRP3 | Electroporation | ~80-90% | Not Specified | [8][9] |
| Primary Human Macrophages | IKKα | Electroporation | >90% | Not Specified | [1] |
| Normal Human Lung Fibroblasts | IKKα | Electroporation | ~70-80% | Not Specified | [1] |
| Normal Human Lung Fibroblasts | ERK1 | Electroporation | ~60-70% | Not Specified | [1] |
| Mouse Oocytes | Eg5 (nuclear) | Microinjection | >95% | 2 hours | [9] |
| Mouse Oocytes | Rec8 (long-lived) | Microinjection | >90% | Not Specified | [8][9] |
| Primary Mouse Embryonic Fibroblasts (MEFs) | H2B-GFP | Electroporation | ~70% | 12 hours | [12] |
Application Example: Dissecting the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Trim-Away can be used to acutely deplete key components of this pathway to study the immediate downstream consequences.
By delivering an anti-mTOR antibody into primary cells, researchers can achieve rapid degradation of mTOR, a key component of the mTORC1 complex.[13] This allows for the precise analysis of downstream events, such as the phosphorylation status of S6K1 and 4E-BP1, providing a clear snapshot of the pathway's function without the interference of long-term compensatory changes.
Troubleshooting Guide for Primary Cells
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability Post-Electroporation | Electroporation settings are too harsh. | Optimize voltage, pulse width, and number of pulses. Ensure use of a cell-type-specific, high-quality electroporation buffer. |
| Cells are fragile. | Handle cells gently. For very sensitive cells like primary neurons, avoid centrifugation after thawing and use pre-rinsed materials.[14] | |
| Inefficient Protein Degradation | Low endogenous TRIM21 levels. | Verify TRIM21 expression. Co-electroporate recombinant TRIM21 protein with the antibody.[3] |
| Poor antibody quality or delivery. | Use a high-affinity, IP-validated antibody. Confirm antibody delivery using a fluorescently labeled secondary antibody. Optimize electroporation settings. | |
| Target protein is inaccessible. | For nuclear or membrane-bound proteins, ensure the antibody's epitope is accessible in the cytosol. Nanobody-Fc fusions may improve access to some compartments.[9] | |
| Off-Target Effects | Antibody cross-reactivity. | Validate antibody specificity using knockout/knockdown cell lysates if available. Run a control with a non-specific IgG antibody. |
| Difficulty with Cell Attachment After Plating | Matrix coating dried out or cells clumped. | Shorten the interval between removing coating solution and adding cells. Resuspend cells well before plating.[14] |
References
- 1. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labiotech.eu [labiotech.eu]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. TRIM21 - Wikipedia [en.wikipedia.org]
- 5. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. To trim away a protein [mpg.de]
- 8. Frontiers | TRIM21—From Intracellular Immunity to Therapy [frontiersin.org]
- 9. TRIM21—From Intracellular Immunity to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Target-induced clustering activates Trim-Away of pathogens and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 14. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
TRIM Protein Involvement in Antiviral Responses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tripartite Motif (TRIM) family of proteins represents a large and diverse group of E3 ubiquitin ligases that play a pivotal role in the innate immune system's defense against viral pathogens.[1][2][3] With over 80 members in humans, TRIM proteins are involved in a multitude of cellular processes, but their function as key regulators of antiviral responses has garnered significant attention in recent years.[1][2] These proteins can thwart viral replication through several distinct mechanisms, including direct restriction of viral components, modulation of antiviral signaling pathways, and regulation of autophagy-mediated viral clearance.[1][2][4] This versatility makes the TRIM family an attractive area of study for understanding host-virus interactions and for the development of novel antiviral therapeutics.
These application notes provide an overview of the multifaceted roles of TRIM proteins in antiviral immunity, supported by quantitative data and detailed experimental protocols for their study.
Antiviral Mechanisms of TRIM Proteins
TRIM proteins employ a multi-pronged approach to combat viral infections. Their functions can be broadly categorized into three main areas:
-
Direct Antiviral Restriction: Several TRIM proteins can directly interact with viral components, such as capsid proteins or polymerases, to inhibit viral replication.[1][2] This interaction can lead to premature uncoating of the virus, blockade of reverse transcription, or degradation of viral proteins via the proteasome.[5][6] A well-characterized example is TRIM5α, which restricts retroviral infection, including certain strains of HIV-1, by binding to the viral capsid and promoting its disassembly.[5][6][7]
-
Modulation of Innate Immune Signaling: TRIM proteins are critical regulators of signaling pathways that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[8][9] They can act as both positive and negative regulators. For instance, TRIM25 is essential for the activation of the RNA sensor RIG-I, a key step in initiating the antiviral interferon response, by mediating its K63-linked ubiquitination.[10][11] Conversely, other TRIMs can negatively regulate these pathways to prevent excessive inflammation.
-
Regulation of Autophagy: Autophagy is a cellular degradation process that can be harnessed by the host to eliminate intracellular pathogens. Several TRIM proteins have been shown to induce and regulate autophagy to target viral components for degradation in a process termed "virophagy".[12][13][14] For example, TRIM23 can induce autophagy in response to viral infection, contributing to the clearance of the virus.[12][14]
Quantitative Analysis of TRIM Antiviral Activity
The antiviral efficacy of TRIM proteins can be quantified by measuring the reduction in viral titers or the degradation of viral proteins in cells expressing a specific TRIM protein compared to control cells.
| TRIM Protein | Target Virus | Target Viral Protein | Antiviral Effect | Quantitative Data | Reference |
| TRIM5α (Rhesus) | HIV-1 | Capsid (CA) | Blocks reverse transcription, promotes premature uncoating | 50-100-fold inhibition of HIV-1 infection | [3] |
| TRIM5α (Human mutant R332G-R335G) | HIV-1 | Capsid (CA) | Potent restriction of divergent HIV-1 strains | 10-30-fold restriction of HIV-1 | [3][15] |
| TRIM14 | Ebola Virus (EBOV) | Nucleoprotein (NP) | Enhances IFN-β and NF-κB activation, reduces viral replication | ~10-fold reduction in viral growth | [16] |
| TRIM22 | Influenza A Virus (IAV) | Nucleoprotein (NP) | Promotes NP degradation via the proteasome | Up to 100-fold decrease in IAV infectious titer | [9][10] |
| TRIM32 | Influenza A Virus (IAV) | Polymerase basic 1 (PB1) | Inhibits polymerase activity by ubiquitinating PB1 | Viral restriction restored in TRIM32 knockout cells upon re-expression | [16] |
| TRIM41 | Influenza A Virus (IAV) | Nucleoprotein (NP) | Targets NP for proteasomal degradation | Ectopic expression decreased host susceptibility to IAV | [16] |
| TRIM56 | Influenza A Virus (IAV) | - | Restricts viral RNA synthesis | - | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for understanding the role of TRIM proteins.
Experimental Protocols
Lentiviral Transduction for Stable TRIM Protein Expression
This protocol describes the generation of a stable cell line expressing a specific TRIM protein using lentiviral vectors.
Materials:
-
HEK293T cells
-
Target cells (e.g., A549, HeLa)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid encoding the TRIM protein of interest
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
-
0.45 µm filter
Procedure:
Day 1: Lentivirus Production
-
Seed 5 x 10^6 HEK293T cells in a 10 cm dish in complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Transfection
-
In Tube A, mix packaging plasmids (e.g., 5 µg psPAX2, 2.5 µg pMD2.G) and the TRIM transfer plasmid (7.5 µg) in 500 µL of Opti-MEM.
-
In Tube B, add transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C, 5% CO2.
Day 3: Media Change
-
After 18-20 hours, replace the medium with fresh complete growth medium.
Day 4 & 5: Virus Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed 1 x 10^5 target cells per well in a 6-well plate.
-
Incubate overnight.
Day 7: Infection
-
Remove the medium from the target cells and add fresh medium containing polybrene to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate for 18-20 hours.
Day 8 onwards: Selection
-
Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin for selection.
-
Continue to culture the cells in selection medium, replacing it every 2-3 days, until stable, resistant colonies are formed.
-
Expand the stable cell line for further experiments.
Influenza A Virus (IAV) Plaque Assay
This protocol is used to determine the infectious titer of an IAV stock.[5][13][17][18]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Complete growth medium (DMEM with 10% FBS)
-
Serum-free DMEM
-
TPCK-treated trypsin (1 µg/mL)
-
Avicel overlay medium (1.6% Avicel in 2x MEM)
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
12-well plates
Procedure:
Day 1: Cell Seeding
-
Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 3 x 10^5 cells/well).[17]
-
Incubate overnight at 37°C, 5% CO2.
Day 2: Infection
-
Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.
-
Wash the MDCK cell monolayer twice with PBS.
-
Inoculate each well with 200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C, 5% CO2, rocking the plate every 15 minutes to ensure even distribution of the virus.
Day 2: Overlay
-
Aspirate the viral inoculum.
-
Gently add 1 mL of pre-warmed Avicel overlay medium containing TPCK-treated trypsin to each well.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
Day 4-5: Plaque Visualization
-
Aspirate the overlay medium.
-
Fix the cells with 4% formaldehyde in PBS for 30 minutes.
-
Wash the wells with PBS.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
In-Cell Ubiquitination Assay for TRIM25 and RIG-I
This protocol is designed to detect the ubiquitination of RIG-I by TRIM25 within cells.[2][19]
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged RIG-I and HA-tagged TRIM25
-
Expression plasmid for Myc-tagged Ubiquitin (Ub)
-
Transfection reagent
-
IP Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and deubiquitinase inhibitors)
-
Anti-FLAG antibody or beads
-
Anti-HA antibody
-
Anti-Myc antibody
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Procedure:
Day 1: Transfection
-
Co-transfect HEK293T cells in a 6-well plate with plasmids encoding FLAG-RIG-I, HA-TRIM25, and Myc-Ub.
Day 2: Cell Lysis
-
24-36 hours post-transfection, wash the cells with ice-cold PBS and lyse them in IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
Day 2: Immunoprecipitation
-
Incubate the cleared lysate with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1-2 hours.
-
Collect the beads by centrifugation and wash them three times with IP Lysis Buffer.
Day 3: Western Blotting
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Myc antibody to detect ubiquitinated RIG-I.
-
The membrane can also be probed with anti-FLAG and anti-HA antibodies to confirm the immunoprecipitation of RIG-I and the expression of TRIM25, respectively.
In Vitro Ubiquitination Assay for TRIM E3 Ligases
This protocol describes a cell-free system to assess the E3 ubiquitin ligase activity of a TRIM protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant TRIM protein (E3 ligase)
-
Recombinant substrate protein (optional)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody or antibody against the substrate
Procedure:
-
Set up the ubiquitination reaction in a microcentrifuge tube on ice by adding the following components in order:
-
Ubiquitination reaction buffer
-
ATP (to a final concentration of 2-5 mM)
-
Ubiquitin (to a final concentration of 5-10 µM)
-
E1 enzyme (to a final concentration of 50-100 nM)
-
E2 enzyme (to a final concentration of 0.5-1 µM)
-
Substrate protein (if applicable, to a final concentration of 1-2 µM)
-
TRIM protein (E3 ligase, to a final concentration of 0.1-0.5 µM)
-
-
Incubate the reaction mixture at 30-37°C for 30-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the blot with an anti-ubiquitin antibody to detect polyubiquitin chain formation or with an antibody against the substrate to observe its ubiquitination (shift in molecular weight).
Co-Immunoprecipitation (Co-IP) of TRIM Proteins with Viral Components
This protocol is used to determine if a TRIM protein physically interacts with a viral protein.[14][20][21][22][23]
Materials:
-
Cells co-expressing the TRIM protein and the viral protein of interest (can be from transient transfection or infection)
-
Co-IP Lysis Buffer (a milder lysis buffer than for ubiquitination assays, e.g., containing 0.5% NP-40)
-
Antibody against the "bait" protein (either the TRIM or the viral protein)
-
Protein A/G agarose beads
-
Wash buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against both the "bait" and "prey" proteins
Procedure:
-
Lyse the cells in Co-IP Lysis Buffer and clarify the lysate as described in the in-cell ubiquitination assay protocol.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the "bait" antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for another 1-2 hours.
-
Collect the beads and wash them 3-5 times with wash buffer.
-
Elute the protein complexes and analyze by SDS-PAGE and Western blotting.
-
Probe the blot with an antibody against the "prey" protein to see if it was co-immunoprecipitated with the "bait" protein. A reciprocal Co-IP, where the "prey" protein is used as the "bait", should be performed to confirm the interaction.
Conclusion
TRIM proteins are integral components of the host's intrinsic immunity against a wide range of viruses. Their ability to directly restrict viral replication, modulate crucial immune signaling pathways, and harness cellular degradation machinery makes them a fascinating and important family of proteins to study. The protocols and data presented here provide a foundation for researchers and drug development professionals to further investigate the antiviral functions of TRIM proteins and explore their potential as therapeutic targets. A deeper understanding of these complex interactions will undoubtedly pave the way for novel strategies to combat viral diseases.
References
- 1. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRIM Proteins and Their Roles in Antiviral Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacologie-physiologie.umontreal.ca [pharmacologie-physiologie.umontreal.ca]
- 5. TRIM5α-Mediated Ubiquitin Chain Conjugation Is Required for Inhibition of HIV-1 Reverse Transcription and Capsid Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRIM5α Disrupts the Structure of Assembled HIV-1 Capsid Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRIM Protein-Mediated Regulation of Inflammatory and Innate Immune Signaling and Its Association with Antiretroviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The E3-ligase TRIM family of proteins regulates signaling pathways triggered by innate immune pattern-recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of TRIM25 Catalytic Activation in the Antiviral RIG-I Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. TRIM23 mediates virus-induced autophagy via activation of TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Exploring TRIM proteins’ role in antiviral defense against influenza A virus and respiratory coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TRIM-mediated precision autophagy targets cytoplasmic regulators of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 23. bitesizebio.com [bitesizebio.com]
Troubleshooting & Optimization
common issues in Trim-Away experiments and solutions
Welcome to the technical support center for Trim-Away experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the Trim-Away protein degradation technique.
Troubleshooting Guide
This guide addresses common issues encountered during Trim-Away experiments in a question-and-answer format, offering specific solutions and detailed protocols.
Issue 1: Low or No Target Protein Degradation
Question: I am not observing efficient degradation of my target protein after performing a Trim-Away experiment. What are the possible causes and how can I troubleshoot this?
Answer:
Low degradation efficiency is a common challenge in Trim-Away experiments and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
1. Antibody Selection and Validation:
The success of a Trim-Away experiment is highly dependent on the antibody used. Not all antibodies are suitable for this application.
-
Problem: The antibody may not recognize the native conformation of the target protein within the cell.
-
Solution: Use antibodies that have been validated for immunoprecipitation (IP), as these are more likely to recognize the protein in its native state.[1] It is crucial to screen multiple antibodies to identify one that is effective for Trim-Away.[2]
-
Experimental Protocol: Antibody Screening:
-
Select 3-5 different antibodies against your protein of interest, preferably those validated for IP.
-
Perform a small-scale Trim-Away experiment for each antibody.
-
Use a consistent antibody concentration and cell number for all tests.
-
Analyze the degradation efficiency for each antibody by Western blotting.
-
Select the antibody that shows the most significant and specific degradation of the target protein.[2]
-
2. Insufficient TRIM21 Levels:
The E3 ubiquitin ligase TRIM21 is essential for the degradation process. Endogenous levels of TRIM21 may not be sufficient, especially if the target protein is highly abundant.[2]
-
Problem: Low endogenous TRIM21 levels limit the degradation capacity of the system.
-
Solution:
-
Overexpress TRIM21: Use a cell line that stably overexpresses TRIM21.[3]
-
Co-deliver Recombinant TRIM21: Introduce purified recombinant TRIM21 protein along with the antibody.[3][4] This has been shown to significantly enhance degradation efficiency. For instance, co-introduction of recombinant TRIM21 with an anti-IKKα antibody increased degradation from 31% to 59%.[2]
-
-
Experimental Protocol: Co-delivery of Recombinant TRIM21:
-
Purify recombinant TRIM21 protein.
-
During electroporation or microinjection, add the purified TRIM21 to the antibody solution.
-
Optimize the concentration of recombinant TRIM21 to achieve maximal degradation without inducing cellular toxicity.
-
3. Inefficient Antibody Delivery:
The antibody must be efficiently delivered to the cytoplasm to access the target protein and TRIM21.
-
Problem: Microinjection and electroporation can be technically challenging, leading to low delivery efficiency and/or cell death.[2][3]
-
Solution:
-
Optimize Electroporation Parameters: Titrate voltage, capacitance, and pulse duration to maximize antibody delivery while maintaining cell viability.
-
Alternative Delivery Methods: Consider using alternative methods like cell resealing using streptolysin O (SLO), which can be more convenient and scalable for adherent cells.[2][5]
-
-
Experimental Protocol: Cell Resealing with Streptolysin O (SLO):
-
Culture adherent cells on a suitable plate.
-
Wash cells and incubate with a buffer containing a specific concentration of SLO on ice to allow pore formation.
-
Replace the SLO buffer with a pre-warmed transport buffer and incubate at 37°C to permeabilize the cell membrane.
-
Incubate the semi-permeabilized cells with the antibody of interest.
-
(Optional) Incubate with recombinant TRIM21 protein.
-
Reseal the cells by adding a calcium chloride solution and incubating at 37°C.
-
Allow cells to recover before analysis.[2]
-
4. Target Protein Characteristics:
The abundance and subcellular localization of the target protein can influence degradation efficiency.
-
Problem: Highly abundant proteins may require higher concentrations of antibody and TRIM21 for efficient degradation.[2] Proteins localized to specific compartments (e.g., lysosomes) may be inaccessible to the antibody-TRIM21 complex.[2]
-
Solution:
-
Increase Antibody/TRIM21 Concentration: For abundant targets, systematically increase the amount of delivered antibody and co-delivered TRIM21.
-
Assess Target Accessibility: Use immunofluorescence to confirm that the antibody can co-localize with the target protein within the cell.
-
Quantitative Data Summary: Factors Affecting Degradation Efficiency
| Factor | Observation | Recommended Action | Reference |
| Antibody | Only 1 out of 5 tested anti-IKK antibodies showed significant degradation. | Screen multiple IP-validated antibodies. | [2] |
| TRIM21 Level | Co-introduction of recombinant TRIM21 increased IKKα degradation from 31% to 59%. | Overexpress or co-deliver TRIM21. | [2] |
| Target Abundance | Degradation of the highly abundant mTOR protein was less efficient (44% reduction). | Increase antibody and TRIM21 concentrations. | [2] |
Issue 2: High Cell-to-Cell Variability
Question: My Trim-Away results show significant variability between individual cells. How can I address this?
Answer:
Cell-to-cell variation is an inherent challenge in Trim-Away due to heterogeneous delivery of the antibody and varying levels of the target protein and TRIM21 in each cell.[2][5]
-
Solution: Employ single-cell analysis techniques to quantify protein degradation on a per-cell basis.
-
Experimental Protocol: Single-Cell Immunofluorescence Analysis:
-
Perform the Trim-Away experiment.
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody used for Trim-Away (to quantify antibody delivery) and another primary antibody against the target protein (labeled with a different fluorophore).
-
Use automated microscopy and image analysis software to quantify the fluorescence intensity of the delivered antibody and the remaining target protein in individual cells.
-
This allows for correlation of antibody uptake with the extent of protein degradation in each cell, providing more precise and quantitative data.[2]
-
Issue 3: Potential Off-Target Effects
Question: How can I be sure that the observed phenotype is due to the degradation of my target protein and not off-target effects?
Answer:
While Trim-Away is a highly specific method, it is essential to include proper controls to rule out off-target effects.[1]
-
Problem: The introduced antibody could potentially bind to and cause the degradation of other proteins, or the experimental procedure itself could induce a cellular stress response.
-
Solution:
-
Negative Control Antibody: Perform a control experiment using a non-specific IgG antibody of the same isotype and at the same concentration as your target-specific antibody.[2] This will account for any effects of the antibody delivery process and the presence of a generic antibody in the cytoplasm.
-
Rescue Experiment: If possible, re-express a version of your target protein that is resistant to Trim-Away (e.g., by mutating the antibody-binding epitope) and check if it rescues the observed phenotype.
-
Validate with a Second Antibody: Confirm your results using a second, validated antibody that targets a different epitope on the same protein.
-
Frequently Asked Questions (FAQs)
Q1: How does the Trim-Away technique work?
A1: Trim-Away utilizes the cell's own protein degradation machinery.[1] An antibody specific to the target protein is introduced into the cell's cytoplasm. The E3 ubiquitin ligase TRIM21, which naturally recognizes the Fc region of antibodies, binds to this antibody-protein complex.[1][6] TRIM21 then ubiquitinates the complex, marking it for rapid degradation by the proteasome.[1][7] This entire complex, including the target protein, the antibody, and TRIM21 itself, is then degraded.[1][8]
Q2: What are the main advantages of Trim-Away compared to other protein knockdown methods like RNAi or CRISPR?
A2: Trim-Away offers several key advantages:
-
Speed: It degrades proteins directly, resulting in rapid depletion, often with a half-life of 10-20 minutes.[2][4] This minimizes the risk of cellular compensation mechanisms that can occur with slower methods like RNAi or CRISPR.[3][4]
-
No Genetic Modification: It does not require prior genetic modification of the target gene, making it suitable for a wide range of cell types, including primary and non-dividing cells where other methods are challenging.[1][3]
-
Targets Post-Translationally Modified Proteins: Since it targets the protein directly, Trim-Away can be used to deplete specific post-translationally modified forms of a protein, provided an antibody specific to that modification is available.[1][9]
-
Wide Applicability: It can theoretically be applied to any cytosolic protein for which a suitable antibody is available.[3]
Q3: How do I select the best antibody for my Trim-Away experiment?
A3: The ideal antibody should be highly specific for the target protein and recognize its native conformation. Antibodies validated for immunoprecipitation (IP) are the best candidates.[1] It is also crucial that the antibody is in a carrier-free formulation (e.g., free of BSA, glycerol, and sodium azide) as these additives can affect cell viability.[1] Always screen multiple antibodies to find the most effective one for your specific target and cell type.[2]
Q4: Can Trim-Away be used to target proteins in specific cellular compartments?
A4: The standard Trim-Away method is most effective for cytosolic proteins. Targeting nuclear-sequestered proteins with whole antibodies can be challenging due to the large size of the antibody (150 kDa), which limits its passage through the nuclear pore complex.[8] However, smaller antibody fragments, like nanobodies fused to an Fc domain, may offer a solution for targeting proteins in other compartments.
Q5: What are the most common methods for delivering antibodies into cells for Trim-Away?
A5: The most established methods are microinjection and electroporation.[1][5] Microinjection is precise but low-throughput, while electroporation can be used for bulk cell populations but requires optimization to balance delivery efficiency with cell viability.[3] Newer methods like cell resealing with streptolysin O (SLO) are being developed to offer a more convenient and scalable alternative, especially for adherent cells.[2][5]
Visualizations
Experimental Workflow
Caption: A generalized workflow for a Trim-Away experiment.
Trim-Away Signaling Pathway
Caption: The molecular mechanism of Trim-Away protein degradation.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. To trim away a protein [mpg.de]
- 5. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Optimizing Antibody Concentration for Trim-Away: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize antibody concentration for the Trim-Away protein degradation technique.
Troubleshooting Guide
This guide addresses common issues encountered during Trim-Away experiments related to antibody concentration.
Q1: After performing Trim-Away, I see no degradation of my target protein. What should I do?
A1: Several factors could be contributing to the lack of protein degradation. Here is a step-by-step troubleshooting approach:
-
Verify Antibody Suitability:
-
Application Validation: Ensure the antibody is validated for applications that recognize the native protein structure, such as immunoprecipitation (IP).[1]
-
Epitope Accessibility: The antibody's epitope on the target protein might be inaccessible within the cell. It is highly recommended to screen multiple antibodies targeting different epitopes.[2]
-
Formulation: The antibody must be in a glycerol-, BSA-, and azide-free buffer, as these components can be cytotoxic and interfere with the Trim-Away process.[1]
-
-
Increase Antibody Concentration: The initial antibody concentration may be too low to effectively trigger degradation. Perform a titration experiment to identify the optimal concentration. It is not uncommon to use concentrations as high as 0.5 mg/ml.[2][3]
-
Check TRIM21 Expression Levels: The efficiency of Trim-Away is dependent on the endogenous levels of the E3 ubiquitin ligase TRIM21.[1]
-
Low TRIM21 Levels: If your cell line expresses low levels of TRIM21, consider overexpressing TRIM21 or co-delivering recombinant TRIM21 protein along with the antibody.[4]
-
Confirm TRIM21 Expression: You can check TRIM21 expression levels in databases like The Human Protein Atlas or by performing a qPCR or Western blot.[1]
-
-
Optimize Antibody Delivery: Inefficient delivery of the antibody into the cytoplasm will result in poor degradation.
Q2: I am observing significant cell death after antibody delivery. How can I mitigate this?
A2: Cell death is often a result of the antibody delivery method or the antibody formulation itself.
-
Optimize Delivery Protocol:
-
Electroporation: Reduce the voltage or pulse duration. Ensure cells are healthy and at an optimal density before electroporation.
-
Cell Resealing: If using methods like streptolysin O (SLO) for permeabilization, optimize the SLO concentration as it can be cytotoxic at high levels.[2]
-
-
Ensure Proper Antibody Formulation: As mentioned, preservatives like sodium azide and stabilizers like BSA in the antibody buffer can be toxic to cells. Dialyze the antibody against a compatible buffer (e.g., PBS) before introduction into cells.[1]
-
Titrate Down Antibody Concentration: While a higher concentration can improve degradation, excessively high concentrations might contribute to cytotoxicity. If you are already seeing efficient degradation, try reducing the antibody concentration.
Q3: The protein degradation is inefficient or incomplete. How can I improve the efficiency?
A3: Incomplete degradation is a common issue that can be addressed by optimizing several parameters.
-
Increase Antibody Concentration: The relationship between antibody concentration and degradation efficiency is dose-dependent. Titrate the antibody to a higher concentration.[2] See the experimental protocol below for a detailed guide on antibody titration.
-
Enhance TRIM21 Activity: As mentioned previously, supplementing with exogenous TRIM21 can boost degradation efficiency, especially if endogenous levels are a limiting factor.[4]
-
Increase Incubation Time: While Trim-Away is a rapid process, the kinetics can vary depending on the target protein and antibody. Try increasing the incubation time post-antibody delivery. For example, some targets may show significant degradation within 30 minutes, while others may require several hours.[2]
-
Target Protein Abundance: Highly abundant proteins may require higher antibody concentrations for efficient depletion.[2]
Frequently Asked Questions (FAQs)
Q: What is a good starting concentration for my antibody in a Trim-Away experiment?
A: There is no universal optimal starting concentration, as it depends on the antibody's affinity and the target protein's abundance. However, based on published data, a concentration range of 0.1 to 0.5 mg/ml is a reasonable starting point for your titration experiments.[2][3] For a new antibody, it is recommended to test a broad range of concentrations.
Q: How do I choose the right antibody for Trim-Away?
A: The ideal antibody for Trim-Away should:
-
Be validated for immunoprecipitation (IP) to ensure it recognizes the native protein.[1]
-
Be highly specific to the target protein to avoid off-target effects.
-
Be in a carrier-free formulation (free of BSA, glycerol, and sodium azide).[1]
-
It is advisable to test multiple antibodies targeting different epitopes to find the most effective one.[2]
Q: Is it necessary to titrate every new antibody for Trim-Away?
A: Yes. It is crucial to titrate every new antibody, even from the same supplier, as lot-to-lot variability can affect performance. The optimal concentration is specific to the antibody, the target protein, the cell type, and the experimental conditions.
Q: Can I use polyclonal antibodies for Trim-Away?
A: Yes, polyclonal antibodies can be used and may even be advantageous as they recognize multiple epitopes on the target protein, which can facilitate more efficient TRIM21 recruitment and target degradation. However, it is essential to ensure the polyclonal antibody is highly specific to the target of interest.
Experimental Protocols
Antibody Titration for Trim-Away using Western Blot Analysis
This protocol outlines a method to determine the optimal antibody concentration for Trim-Away by assessing target protein degradation via Western blotting.
1. Preparation of Antibody:
- Ensure your antibody is in an appropriate buffer (e.g., PBS), free of BSA, glycerol, and sodium azide. If necessary, use an antibody clean-up kit or dialysis to exchange the buffer.
2. Cell Preparation:
- Culture your cells to the desired confluency. Ensure the cells are healthy and in the logarithmic growth phase.
3. Antibody Dilution Series:
- Prepare a series of antibody dilutions in your delivery buffer. A good starting point is to test a range of concentrations from 0.05 mg/ml to 0.5 mg/ml. For example, you can prepare the following concentrations: 0.05, 0.1, 0.25, and 0.5 mg/ml.
- Always include a negative control (e.g., delivery of a non-targeting IgG at the highest concentration used for your target antibody) and an untreated control.
4. Antibody Delivery:
- Deliver the different concentrations of the antibody and the controls into your cells using your chosen method (e.g., electroporation). Ensure that all experimental conditions (cell number, delivery parameters) are kept consistent across all samples.
5. Incubation:
- Incubate the cells for a predetermined period to allow for protein degradation. A typical incubation time is 1-3 hours, but this may need to be optimized.[2]
6. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
7. Western Blot Analysis:
- Load equal amounts of total protein from each sample onto an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody against your target protein (ideally, one that recognizes a different epitope than the one used for Trim-Away) and a primary antibody against a loading control (e.g., GAPDH, β-actin).
- Incubate with the appropriate secondary antibodies and visualize the bands using a suitable detection method.
8. Data Analysis:
- Quantify the band intensities for your target protein and the loading control for each antibody concentration.
- Normalize the target protein signal to the loading control signal.
- Determine the antibody concentration that results in the most significant and specific degradation of your target protein without causing excessive cell death.
Quantitative Data Presentation
The following table provides an example of expected results from an antibody titration experiment for Trim-Away.
| Antibody Concentration (mg/ml) | Target Protein Level (% of Control) | Cell Viability (%) |
| 0 (Untreated Control) | 100 | 100 |
| 0.5 (IgG Control) | 98 | 95 |
| 0.05 | 85 | 94 |
| 0.1 | 60 | 92 |
| 0.25 | 25 | 90 |
| 0.5 | 10 | 85 |
Note: These are example data and actual results will vary depending on the specific antibody, target protein, and cell type.
Visualizations
Caption: Experimental workflow for optimizing antibody concentration for Trim-Away.
Caption: Troubleshooting logic for inefficient Trim-Away.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 4. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects in Trim-Away
Welcome to the technical support center for Trim-Away, a powerful tool for acute and specific protein degradation. This guide provides troubleshooting advice and answers to frequently asked questions to help you address potential off-target effects in your experiments.
Troubleshooting Guide: Off-Target Effects
Problem 1: Suspected off-target protein degradation.
Symptoms:
-
Unexpected cellular phenotypes that are inconsistent with the known function of the target protein.
-
Loss of proteins other than the intended target, as detected by Western blot or other proteomic analyses.
Possible Causes and Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Poor Antibody Specificity | The primary cause of off-target effects is the use of an antibody that cross-reacts with other proteins. It is crucial to use a highly specific antibody that has been validated for immunoprecipitation.[1] | Protocol 1: Antibody Specificity Validation. 1. Western Blot: Perform a Western blot on whole-cell lysates from your experimental system to ensure the antibody recognizes a single band at the correct molecular weight for your target protein.2. Immunoprecipitation-Mass Spectrometry (IP-MS): For a more thorough analysis, perform immunoprecipitation using the antibody followed by mass spectrometry to identify all interacting proteins. This will reveal any significant off-target binding.3. Use a Different Antibody: If cross-reactivity is detected, switch to a different monoclonal antibody that targets a distinct epitope on your protein of interest. |
| High Antibody Concentration | Using an excessive concentration of the antibody can lead to non-specific binding and subsequent degradation of off-target proteins. | Protocol 2: Antibody Titration. 1. Perform a dose-response experiment by electroporating a range of antibody concentrations (e.g., 10-100 µg/mL).2. Analyze the degradation of the target protein and a known off-target candidate (if any) by Western blot.3. Determine the lowest antibody concentration that achieves efficient on-target degradation with minimal off-target effects. |
| Co-depletion of Interacting Proteins | Trim-Away can lead to the degradation of proteins that form a stable complex with your target protein.[2] | Protocol 3: Validating Co-depletion. 1. Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment using an antibody against your target protein, followed by Western blotting for the suspected interacting partner.2. Reciprocal Co-IP: Confirm the interaction by performing a Co-IP with an antibody against the suspected interacting partner and blotting for your target protein.3. Functional Rescue: If the off-target phenotype is due to the co-depletion of an interacting partner, a rescue experiment expressing a version of the interactor that cannot bind your target protein should reverse the phenotype. |
Frequently Asked Questions (FAQs)
Q1: How does the Trim-Away mechanism work?
A1: Trim-Away utilizes the cell's own E3 ubiquitin ligase, TRIM21, which recognizes and binds to the Fc region of antibodies inside the cell.[1] When an antibody specific to a target protein is introduced into the cytoplasm, it binds to its target. TRIM21 then binds to the antibody-protein complex, leading to the ubiquitination and subsequent degradation of the entire complex by the proteasome.[1][3] This process is rapid, with protein degradation often observed within minutes.[4]
Q2: What are the essential controls for a Trim-Away experiment?
A2: To ensure the observed phenotype is a direct result of the depletion of your target protein, several controls are essential:
| Control | Purpose |
| Non-specific IgG Control | Electroporate a non-specific IgG antibody at the same concentration as your target-specific antibody. This controls for any effects of the antibody delivery method and the presence of intracellular IgG. |
| Mock Control | Perform the electroporation procedure without any antibody to control for the effects of the procedure itself on the cells. |
| Rescue Experiment | After degrading the endogenous protein, introduce a version of the target protein that is resistant to Trim-Away (e.g., a version with a mutated antibody-binding site or from a different species). Restoration of the normal phenotype confirms the specificity of the initial degradation.[4] |
Q3: My target protein is not degrading efficiently. What should I do?
A3: Inefficient degradation can be due to several factors:
-
Low Endogenous TRIM21 Levels: Some cell types express low levels of endogenous TRIM21.[1] You can check TRIM21 expression levels by Western blot or qPCR. If levels are low, you can co-electroporate recombinant TRIM21 protein with your antibody.[1]
-
Poor Antibody Quality: The antibody may have low affinity for the native protein or may not be suitable for intracellular applications. Ensure you are using a high-quality, immunoprecipitation-validated antibody.[1] It's also recommended to use antibodies free of glycerol, BSA, and azide, as these can affect cell viability.[1]
-
Inefficient Antibody Delivery: Optimize your electroporation or microinjection protocol to ensure efficient delivery of the antibody into the cytoplasm.
Q4: Can Trim-Away be used to degrade any protein?
A4: Trim-Away is a versatile technique that can target most cytosolic proteins.[3] However, proteins that are sequestered in compartments not readily accessible to antibodies, such as the nucleus or mitochondria, may be more challenging to target. For nuclear proteins, using smaller antibody fragments like nanobodies fused to an Fc domain may be an effective strategy.
Q5: What are some alternative methods if off-target effects with Trim-Away are persistent?
A5: If you continue to observe significant off-target effects that cannot be resolved through optimization, consider these alternative protein degradation technologies:
-
PROTACs (Proteolysis-Targeting Chimeras): These are small molecules that bring a target protein and an E3 ligase into close proximity, leading to ubiquitination and degradation.
-
Degron Systems (e.g., Auxin-inducible degron - AID): These systems involve tagging the target protein with a "degron" sequence that can be recognized by a specific E3 ligase upon the addition of a small molecule, leading to rapid degradation.
-
CRISPR-Cas9 or RNAi: While these methods act at the genomic or transcript level and are generally slower, they can provide a complementary approach to validate phenotypes observed with Trim-Away.[1]
Experimental Protocols
Protocol 1: Antibody Specificity Validation (Western Blot)
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image.
-
-
Analysis:
-
Confirm that the antibody detects a single band at the expected molecular weight for the target protein.
-
Protocol 2: Antibody Titration for Trim-Away
-
Cell Preparation:
-
Harvest cells and resuspend in the appropriate electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Prepare a series of electroporation cuvettes, each containing 100 µL of the cell suspension.
-
Add varying concentrations of the target-specific antibody to each cuvette (e.g., 10, 25, 50, 100 µg/mL). Include a no-antibody control and a non-specific IgG control.
-
Electroporate the cells using an optimized protocol for your cell line.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate for the desired time (e.g., 1-4 hours).
-
-
Analysis:
-
Harvest the cells and prepare lysates for Western blot analysis.
-
Probe the Western blot for the target protein and a loading control. If a potential off-target protein is known, probe for it as well.
-
Determine the lowest antibody concentration that provides efficient target degradation with minimal impact on the off-target protein.
-
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 4. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Protein Degradation with Trim-Away
Welcome to the technical support center for the Trim-Away methodology. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is Trim-Away and how does it work?
Trim-Away is a technique for the rapid and specific degradation of endogenous proteins without the need for prior genetic modification.[1][2][3] The method harnesses the power of the intracellular E3 ubiquitin ligase TRIM21, which recognizes antibodies bound to a target protein.[1][4] Once an antibody specific to your protein of interest is introduced into the cell, it binds to the protein. Endogenous or co-delivered TRIM21 then recognizes the Fc region of the antibody, leading to the ubiquitination and subsequent degradation of the entire protein-antibody-TRIM21 complex by the proteasome.[1][5][6] This process is remarkably fast, with a protein half-life of approximately 10-20 minutes.[1][6]
Q2: What are the key advantages of Trim-Away compared to other protein depletion methods like RNAi or CRISPR?
Trim-Away offers several distinct advantages:
-
Speed: It degrades proteins within minutes, minimizing the risk of cellular compensation mechanisms that can occur with slower methods like RNAi or CRISPR.[2][3]
-
Direct Protein Depletion: Unlike RNAi or CRISPR, which act at the level of mRNA or DNA respectively, Trim-Away directly targets the protein, making it effective for studying long-lived proteins.[7]
-
No Genetic Modification Required: The technique can be applied to primary and non-dividing cells where genetic manipulation is challenging.[1][2]
-
Versatility: It can be used with a wide range of commercially available antibodies to target virtually any endogenous protein.[1]
Q3: What are the critical factors influencing the efficiency of Trim-Away?
The success of a Trim-Away experiment hinges on three key components:
-
Antibody Specificity and Affinity: The antibody must have high specificity for the target protein in its native conformation.
-
TRIM21 Concentration: The cell must have a sufficient concentration of TRIM21 to mediate degradation. Some cell lines may have low endogenous TRIM21 levels, requiring co-delivery of recombinant TRIM21 protein or overexpression.
-
Efficient Antibody Delivery: The antibody must be effectively delivered into the cytoplasm of the target cells. Common methods include electroporation, microinjection, and cell resealing.
Troubleshooting Guide
This guide addresses common issues encountered during Trim-Away experiments and provides systematic steps to identify and resolve them.
dot
Caption: A flowchart for troubleshooting common Trim-Away issues.
Problem: No or low degradation of the target protein.
Step 1: Verify Antibody Efficacy
-
Question: Is your antibody suitable for Trim-Away?
-
Troubleshooting:
-
Antibody Specificity: Use an antibody that has been validated for immunoprecipitation (IP), as this indicates it can recognize the native protein conformation.[4]
-
Test Multiple Antibodies: If possible, test several different antibodies against your target protein.
-
Optimize Concentration: The optimal antibody concentration is critical and needs to be determined empirically for each new antibody and cell line. A dot blot assay can be a quick and cost-effective method for this optimization.
-
Step 2: Assess TRIM21 Levels
-
Question: Does your cell line express sufficient endogenous TRIM21?
-
Troubleshooting:
-
Check TRIM21 Expression: Determine the endogenous TRIM21 levels in your cell line via Western Blot or by consulting protein expression databases.
-
Supplement TRIM21: If endogenous levels are low, you can either co-deliver recombinant TRIM21 protein along with the antibody or use a cell line that has been engineered to overexpress TRIM21.[5]
-
Step 3: Evaluate Antibody Delivery Efficiency
-
Question: Was the antibody successfully delivered into the cytoplasm?
-
Troubleshooting:
-
Optimize Delivery Protocol: Fine-tune the parameters of your chosen delivery method (e.g., voltage and pulse duration for electroporation, injection volume for microinjection).
-
Confirm Delivery: Use a fluorescently labeled secondary antibody to visualize successful delivery into the cytoplasm via microscopy.
-
Consider Alternative Methods: If one method fails, consider trying another. For example, the cell resealing technique can be a gentler alternative to electroporation for some cell types.[5]
-
Data Presentation
Table 1: Factors Influencing Trim-Away Efficiency and Recommended Solutions
| Factor | Potential Issue | Recommended Solution |
| Antibody | Low specificity/affinity for native protein | Use an antibody validated for immunoprecipitation (IP). Test multiple antibodies. |
| Suboptimal concentration | Titrate antibody concentration. A typical starting range is 0.2 to 5.0 µg/ml. | |
| TRIM21 | Low endogenous expression in the cell line | Overexpress TRIM21 in the cell line or co-deliver recombinant TRIM21 protein. |
| Delivery Method | Inefficient delivery into the cytoplasm | Optimize parameters for electroporation or microinjection. Consider using the cell resealing technique. |
| High cell toxicity | Use a gentler delivery method like cell resealing. Optimize electroporation parameters to reduce cell death. | |
| Target Protein | Protein is part of a large, stable complex | Degradation may be less efficient. Increase antibody and/or TRIM21 concentration. |
Table 2: Comparison of Antibody Delivery Methods for Trim-Away
| Method | Advantages | Disadvantages | Best Suited For |
| Electroporation | High throughput, suitable for large cell populations. | Can cause significant cell death, requires optimization for each cell type. | Suspension and adherent cell lines. |
| Microinjection | High efficiency for single cells, precise control of delivery amount. | Low throughput, technically demanding, not suitable for large-scale experiments. | Oocytes, embryos, and single-cell analyses.[1] |
| Cell Resealing | Gentle on cells, high throughput, suitable for adherent cells.[5] | May have variable efficiency between cells, requires optimization of permeabilization agent. | Adherent cell lines, primary cells.[5] |
Experimental Protocols
Detailed Methodology 1: Antibody Delivery by Electroporation
This protocol is a general guideline and should be optimized for your specific cell line and electroporation system.
-
Cell Preparation:
-
Harvest cells and wash them with a suitable electroporation buffer (e.g., Opti-MEM).
-
Resuspend cells at a concentration of 1 x 10^7 cells/mL in the electroporation buffer.
-
-
Electroporation Mix:
-
In a sterile electroporation cuvette, mix your cell suspension with the antibody against the target protein. A starting concentration of 1 mg/mL of antibody is recommended.
-
If needed, add recombinant TRIM21 protein to the mix.
-
-
Electroporation:
-
Select the appropriate electroporation program on your device. A square wave pulse is often effective for mammalian cells.
-
Typical starting parameters are 1000-1500 V, 20 ms pulse width, and 2 pulses. These will need to be optimized.
-
-
Post-Electroporation:
-
Immediately after the pulse, add pre-warmed complete culture medium to the cuvette.
-
Gently transfer the cells to a culture dish and incubate under standard conditions.
-
Harvest cells for analysis at desired time points (e.g., 1, 2, 4, and 8 hours post-electroporation).
-
Detailed Methodology 2: Antibody Delivery by Microinjection
This protocol is suitable for adherent cells and requires a micromanipulator and microinjector setup.
-
Preparation:
-
Plate cells on glass-bottom dishes to allow for visualization on an inverted microscope.
-
Prepare the injection mix containing the antibody (typically 1-5 mg/mL) and, if necessary, recombinant TRIM21 in a suitable injection buffer (e.g., PBS).
-
Load the injection mix into a microinjection needle.
-
-
Microinjection:
-
Under microscopic guidance, bring the needle into contact with the cell membrane.
-
Apply a brief, gentle pressure pulse to inject a small volume (approximately 5-10% of the cell volume) into the cytoplasm.
-
-
Post-Injection:
-
After injection, return the cells to the incubator.
-
Monitor the cells and harvest for analysis at the desired time points.
-
Mandatory Visualizations
Experimental Workflow for Trim-Away
dot
Caption: A schematic of the general Trim-Away experimental workflow.
Signaling Pathway Example: mTOR Pathway Degradation
Trim-Away can be a powerful tool to dissect signaling pathways by rapidly degrading key components. The mTOR pathway is a central regulator of cell growth and metabolism, and Trim-Away has been successfully used to degrade mTOR itself.[5][8]
dot
Caption: Degradation of mTOR by Trim-Away to study its downstream signaling.
References
- 1. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 2. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 3. To trim away a protein [mpg.de]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Trim-Away Antibody Delivery
Welcome to the technical support center for the Trim-Away protein degradation technology. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to antibody delivery in Trim-Away experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for delivering antibodies into cells for Trim-Away?
A1: The most common methods for intracellular antibody delivery for Trim-Away are microinjection, electroporation, and cell resealing techniques using pore-forming toxins like Streptolysin O (SLO).[1][2][3] Each method has its own advantages and disadvantages in terms of efficiency, cell viability, and throughput.
Q2: I am not observing any degradation of my target protein. What are the possible reasons?
A2: Several factors could lead to a lack of protein degradation. These include:
-
Inefficient antibody delivery: The antibody may not be reaching the cytosol in sufficient quantities.
-
Unsuitable antibody: The chosen antibody might not recognize the native form of the target protein or may have low affinity.[1]
-
Low TRIM21 levels: The cell line used may not express enough endogenous TRIM21, the E3 ubiquitin ligase essential for Trim-Away.[4]
-
High target protein abundance: The amount of antibody and TRIM21 may be insufficient to degrade a highly abundant target protein.[1][2]
-
Inaccessible target protein: The target protein may be localized in a cellular compartment that is inaccessible to the antibody-TRIM21 complex, such as the lysosome.[1][2]
-
Monomeric target protein: Degradation of monomeric proteins with a monoclonal antibody can be inefficient due to a lack of TRIM21 clustering.[5]
Q3: How can I improve the efficiency of Trim-Away?
A3: To improve Trim-Away efficiency, consider the following:
-
Optimize antibody delivery: Titrate the antibody concentration and optimize the parameters for your chosen delivery method (e.g., voltage for electroporation, SLO concentration for cell resealing).
-
Screen multiple antibodies: Test several antibodies to find one that efficiently recognizes the native target protein.[1] immunoprecipitation-validated antibodies are a good starting point.[4]
-
Supplement with recombinant TRIM21: If endogenous TRIM21 levels are low, co-delivering recombinant TRIM21 with the antibody can significantly enhance degradation.[1][2][6][7]
-
Use polyclonal antibodies or a secondary antibody: For monomeric targets, using a polyclonal antibody or co-delivering a secondary antibody can induce the necessary TRIM21 clustering for activation.[5]
-
Consider TRIMbody-Away: For hard-to-reach epitopes or to improve tissue penetration, using smaller nanobody-based constructs (TRIMbody) can be a viable alternative.[8][9][10]
Q4: What are the key criteria for selecting an antibody for Trim-Away?
A4: The ideal antibody for Trim-Away should:
-
Recognize the native protein: The antibody must bind to the target protein in its natural conformation within the cell.[4] Antibodies validated for immunoprecipitation are often successful.[4]
-
Be highly specific: To avoid off-target effects, the antibody should have high specificity for the protein of interest.[4]
-
Be in a compatible formulation: The antibody solution should be free of glycerol, BSA, and sodium azide, as these can affect cell viability and experimental outcomes.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Trim-Away experiments.
| Problem | Possible Cause | Suggested Solution |
| Low protein degradation efficiency | Insufficient antibody delivered to the cytosol. | Optimize delivery parameters (e.g., increase antibody concentration, adjust electroporation settings).[1][2] |
| Low endogenous TRIM21 levels in the cell line. | Co-deliver recombinant TRIM21 protein along with the antibody.[1][2][6] | |
| The antibody does not recognize the native protein. | Screen multiple antibodies; prioritize those validated for immunoprecipitation.[1][4] | |
| The target protein is highly abundant. | Increase the amount of antibody and co-delivered TRIM21.[1][2] | |
| The target protein is monomeric. | Use a polyclonal antibody or co-deliver a secondary antibody to induce TRIM21 clustering.[5] | |
| High cell death after antibody delivery | Harsh delivery method. | Optimize the delivery protocol to be gentler on the cells (e.g., lower voltage for electroporation, titrate SLO concentration). |
| Antibody formulation contains cytotoxic components. | Ensure the antibody is in a carrier-free formulation (no glycerol, BSA, or azide).[4] | |
| Variability in degradation between experiments | Inconsistent antibody delivery. | Standardize the delivery protocol meticulously. For cell resealing, ensure consistent cell density and reagent concentrations. |
| Heterogeneous TRIM21 expression in the cell population. | Consider using a cell line with stable overexpression of TRIM21 or supplement with recombinant TRIM21.[2] |
Experimental Protocols
Protocol 1: Antibody Delivery using Cell Resealing with Streptolysin O (SLO)
This protocol is adapted from a method developed for Trim-Away in adherent cell lines like HEK293T, HeLa, and HK-2.[2][3]
-
Cell Preparation: Plate adherent cells to reach 70-80% confluency on the day of the experiment.
-
Permeabilization:
-
Wash cells with serum-free medium.
-
Incubate cells with a pre-titered concentration of Streptolysin O (SLO) in serum-free medium for 5-10 minutes at 37°C to create pores in the cell membrane.
-
-
Antibody Introduction:
-
Replace the SLO-containing medium with a solution containing the antibody of interest (and recombinant TRIM21 if needed) in a resealing buffer (e.g., complete medium supplemented with high calcium).
-
Incubate for 5-15 minutes at 37°C to allow the antibody to enter the cells.
-
-
Cell Resealing:
-
Wash the cells with complete medium to remove excess antibody and allow the cell membranes to reseal.
-
-
Incubation and Analysis:
-
Incubate the cells for a desired period (e.g., 1-3 hours) to allow for protein degradation.
-
Lyse the cells and analyze protein levels by Western blotting or other methods.
-
Protocol 2: Co-delivery of Antibody and Recombinant TRIM21 via Electroporation
This protocol is a general guideline for enhancing Trim-Away in cells with low endogenous TRIM21.[6]
-
Cell Preparation: Harvest cells and resuspend them in an appropriate electroporation buffer at a specific density.
-
Electroporation Mix: Prepare a mix containing the cells, the target-specific antibody, and purified recombinant TRIM21 protein.
-
Electroporation: Transfer the cell mixture to an electroporation cuvette and apply an optimized electrical pulse using an electroporator.
-
Recovery: Immediately after the pulse, transfer the cells to a pre-warmed complete medium and plate them.
-
Incubation and Analysis: Allow cells to recover and for protein degradation to occur (typically 1-4 hours). Harvest cells for analysis by Western blotting.
Visualizations
Trim-Away Workflow
Caption: Overview of the Trim-Away experimental workflow.
Troubleshooting Logic for Failed Protein Degradation
Caption: A decision tree for troubleshooting failed Trim-Away experiments.
References
- 1. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 2. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Target-induced clustering activates Trim-Away of pathogens and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. To trim away a protein [mpg.de]
- 8. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.abclonal.com [blog.abclonal.com]
- 10. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Trim-Away-Mediated Degradation
Welcome to the technical support center for Trim-Away, a powerful tool for rapid and specific protein degradation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome resistance to Trim-Away-mediated protein degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your experiments.
Troubleshooting Guide
This guide addresses specific issues that can lead to inefficient or failed Trim-Away experiments.
Issue 1: Inefficient or No Protein Degradation
Q: My target protein levels are not decreasing after performing Trim-Away. What are the possible causes and solutions?
A: Inefficient protein degradation is a common challenge. Here are several factors to investigate:
-
Low TRIM21 Levels: The E3 ubiquitin ligase TRIM21 is essential for Trim-Away.[1][2] Many cell types do not express sufficient endogenous TRIM21 for efficient degradation of an antibody-bound protein.[3][4]
-
Solution: Overexpress TRIM21 in your target cells. This can be achieved by transiently transfecting a TRIM21 expression plasmid or by delivering recombinant TRIM21 protein along with the antibody.[3][5][6] For researchers working with mouse models, a transgenic mouse line overexpressing TRIM21 is also available.[7][8]
-
-
Suboptimal Antibody Performance: The choice and quality of the antibody are critical for successful Trim-Away.
-
Solution:
-
Antibody Validation: Use an antibody that has been validated for immunoprecipitation (IP), as this indicates it can recognize the native conformation of the target protein.[2]
-
Antibody Specificity: Ensure the antibody is highly specific for your target protein to avoid off-target effects.
-
Antibody Isotype: TRIM21 binds to the Fc region of most antibody isotypes, but with varying affinities. Ensure your antibody isotype is compatible with TRIM21.
-
Antibody Formulation: The antibody preparation should be free of preservatives like sodium azide and stabilizing proteins like BSA, as these can be toxic to cells and interfere with the experiment.[2]
-
-
-
Inefficient Antibody Delivery: The antibody must be efficiently delivered to the cytoplasm to access the target protein and TRIM21.
-
High Target Protein Abundance: Highly abundant target proteins may require higher concentrations of antibody and TRIM21 for efficient degradation.[1]
-
Solution: Increase the concentration of the delivered antibody and consider overexpressing TRIM21.
-
-
Target Protein Localization: If the target protein is localized to a specific subcellular compartment that is inaccessible to the antibody, degradation will be inefficient.
-
Solution: Confirm the subcellular localization of your target protein and ensure your chosen antibody can access it.
-
Issue 2: High Cell Death or Poor Viability
Q: I am observing significant cell death after my Trim-Away experiment. How can I improve cell viability?
A: Cell viability can be compromised by the antibody delivery method or the antibody itself.
-
Harsh Delivery Method: Electroporation can be harsh on certain cell types.
-
Solution:
-
Optimize Electroporation Parameters: Titrate the voltage, pulse duration, and number of pulses to find the optimal balance between delivery efficiency and cell viability for your specific cell type.
-
Alternative Delivery Methods: Consider using a gentler method like cell permeabilization with Streptolysin O (SLO) or microinjection.[1][9]
-
-
-
Antibody Toxicity: Impurities or additives in the antibody solution can be toxic to cells.
-
Solution:
-
Use Carrier-Free Antibodies: Use antibodies in a buffer free of sodium azide and BSA.[2]
-
Purify the Antibody: If you suspect contaminants, you can purify the antibody using methods like protein A/G affinity chromatography.
-
-
Issue 3: Off-Target Effects
Q: I am concerned about off-target effects. How can I ensure the observed phenotype is due to the degradation of my specific target protein?
A: Ensuring specificity is crucial for interpreting your results correctly.
-
Antibody Specificity: A non-specific antibody can lead to the degradation of other proteins.
-
Solution: Use a highly specific, well-validated monoclonal antibody. Perform control experiments using an isotype control antibody that does not recognize any cellular protein.[1]
-
-
Control Experiments: Proper controls are essential to validate your findings.
-
Solution:
-
Isotype Control: As mentioned, use a non-targeting isotype control antibody at the same concentration as your target-specific antibody.
-
Rescue Experiment: If possible, perform a rescue experiment by re-expressing a version of your target protein that is resistant to Trim-Away (e.g., a tagged version not recognized by the antibody) and observe if the phenotype is reversed.
-
-
Frequently Asked Questions (FAQs)
Q1: How does Trim-Away work?
A1: Trim-Away utilizes the cell's own protein degradation machinery.[2] The process involves three main steps:
-
An antibody specific to the target protein is introduced into the cell's cytoplasm.[5]
-
The E3 ubiquitin ligase TRIM21, a cytosolic Fc receptor, recognizes and binds to the Fc region of the antibody.[1][2]
-
TRIM21 then ubiquitinates itself, the antibody, and the target protein, marking the entire complex for rapid degradation by the proteasome.[1][10]
Q2: How fast is protein degradation with Trim-Away?
A2: Trim-Away is a very rapid method, with a target protein half-life of approximately 10-20 minutes.[1][5] This allows for the study of immediate cellular responses to protein loss before compensatory mechanisms are activated.[1]
Q3: What are the advantages of Trim-Away over other protein knockdown techniques like RNAi or CRISPR?
A3: Trim-Away offers several advantages:
-
Speed: It is much faster than methods that act at the genetic or transcript level.[3]
-
Direct Protein Targeting: It directly removes existing proteins, which is particularly useful for studying long-lived proteins that are difficult to deplete with RNAi or CRISPR.[3]
-
No Genetic Modification: It does not require any genetic modification of the target cells.[3]
-
Versatility: It can be applied to a wide range of cell types, including non-dividing and primary cells.[2][11]
Q4: How do I choose the right antibody for Trim-Away?
A4: The antibody is a critical component for success. Key considerations include:
-
Validation for IP: The antibody should be validated for immunoprecipitation.[2]
-
High Specificity: Use a monoclonal antibody with high specificity for your target.
-
Carrier-Free Formulation: The antibody should be in a buffer free of sodium azide and BSA.[2]
Q5: What if my cells have low endogenous TRIM21 levels?
A5: You can supplement TRIM21 by co-delivering recombinant TRIM21 protein with the antibody or by overexpressing TRIM21 from a plasmid.[3][5]
Quantitative Data Summary
The efficiency of Trim-Away can vary depending on the target protein, cell type, and experimental conditions. The following tables provide a summary of reported quantitative data to serve as a reference for your experiments.
Table 1: Reported Trim-Away Degradation Efficiencies for Various Proteins
| Target Protein | Cell Type | Delivery Method | Antibody Concentration | Time Post-Delivery | Degradation Efficiency (%) | Reference |
| IKKα | Piranha™ HEK293T | Cell Resealing (SLO) | 0.25 mg/mL | 30 min | ~40% | [1] |
| IKKα | Piranha™ HEK293T | Cell Resealing (SLO) | 0.25 mg/mL | 3 hours | ~65% | [1] |
| IKKα | HEK293T | Two-step Cell Resealing (SLO) with TRIM21 | Not specified | Not specified | ~59% | [1] |
| IKKα | HEK293T | Two-step Cell Resealing (SLO) without TRIM21 | Not specified | Not specified | ~31% | [1] |
| mTOR | Piranha™ HEK293T | Cell Resealing (SLO) | 0.5 mg/mL | 12 hours | ~44% | [12] |
| EGFP | HEK293T | Inducible TRIMbody expression | Not applicable | 48 hours | ~67% | [13] |
Table 2: Recommended Starting Antibody Concentrations for Different Delivery Methods
| Delivery Method | Recommended Starting Antibody Concentration | Notes |
| Electroporation | 0.5 - 2.0 mg/mL | Optimal concentration is cell-type dependent and should be empirically determined. |
| Cell Resealing (SLO) | 0.25 - 0.5 mg/mL | Titration of both SLO and antibody concentration is recommended for each cell line. |
| Microinjection | 1.0 - 5.0 mg/mL | Concentration can be adjusted based on the volume injected and the target protein abundance. |
Experimental Protocols
Protocol 1: Protein Degradation via Electroporation
This protocol provides a general guideline for antibody delivery into cultured cells using electroporation. Parameters should be optimized for each cell type.
-
Cell Preparation:
-
Harvest cells and wash them once with serum-free culture medium.
-
Resuspend the cells in a suitable electroporation buffer (e.g., Opti-MEM) at a concentration of 1 x 107 cells/mL.
-
-
Antibody Preparation:
-
Prepare the target-specific antibody and isotype control antibody at the desired concentration in a carrier-free buffer.
-
-
Electroporation:
-
Mix 10 µL of the cell suspension (1 x 105 cells) with 1 µL of the antibody solution.
-
Transfer the cell/antibody mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program on an electroporation system (e.g., Neon® Transfection System).
-
-
Post-Electroporation Culture:
-
Immediately transfer the electroporated cells into a pre-warmed culture dish containing complete medium.
-
Incubate the cells for the desired time (e.g., 1-4 hours) to allow for protein degradation.
-
-
Analysis:
-
Harvest the cells and analyze protein levels by Western blotting or other quantitative methods.
-
Protocol 2: Protein Degradation via Cell Resealing with Streptolysin O (SLO)
This protocol is adapted from a published method and is suitable for adherent cells.[1]
-
Cell Preparation:
-
Plate cells in a 96-well plate and grow to the desired confluency.
-
-
Permeabilization:
-
Wash the cells once with transport buffer (TB: 25 mM HEPES-KOH pH 7.4, 115 mM potassium acetate, 2.5 mM MgCl2, 2 mM EGTA).
-
Incubate the cells with pre-titrated, activated SLO in TB for 10 minutes at 37°C to create pores in the cell membrane. The optimal SLO concentration needs to be determined for each cell line.
-
-
Antibody Incubation:
-
Wash the permeabilized cells once with TB.
-
Incubate the cells with the antibody (and recombinant TRIM21, if needed) in TB for 15 minutes at 37°C to allow the antibody to enter the cytoplasm.
-
-
Cell Resealing:
-
Wash the cells once with TB.
-
Induce resealing of the cell membrane by adding complete culture medium containing Ca2+.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired duration to allow for protein degradation.
-
Lyse the cells and analyze protein levels by Western blotting.
-
Mandatory Visualizations
Caption: The Trim-Away signaling pathway.
Caption: A general experimental workflow for Trim-Away.
Caption: A troubleshooting decision tree for inefficient Trim-Away.
References
- 1. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. labiotech.eu [labiotech.eu]
- 4. Frontiers | TRIM21—From Intracellular Immunity to Therapy [frontiersin.org]
- 5. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 6. To trim away a protein [mpg.de]
- 7. Generation and Characterization of a TRIM21 Overexpressing Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation and Characterization of a TRIM21 Overexpressing Mouse Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 11. Acute and rapid degradation of endogenous proteins by Trim-Away - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Promising Intracellular Protein-Degradation Strategy: TRIMbody-Away Technique Based on Nanobody Fragment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TRIM Protein Interaction Studies
This guide provides troubleshooting advice and detailed protocols for researchers studying TRIM protein interactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the study of TRIM protein interactions using various techniques.
Co-Immunoprecipitation (Co-IP)
Question: I'm not detecting my protein of interest (the "bait") or its interacting partner (the "prey") in my Co-IP experiment. What could be the problem?
Answer:
This is a common issue that can arise from several factors throughout the Co-IP workflow. Here's a breakdown of potential causes and solutions:
-
Low or No Protein Expression: The target protein may not be expressed at a high enough level in your cells or tissue.
-
Inefficient Cell Lysis: The lysis buffer may not be effectively releasing the protein complex.
-
Solution: Optimize your lysis buffer. For soluble proteins, a non-detergent, low-salt buffer is often best to preserve interactions. For less soluble complexes, you may need to add non-ionic detergents like NP-40 or Triton X-100.[3][4] Always keep samples on ice and use fresh protease inhibitors to prevent degradation.[1][3]
-
-
Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation.
-
Disrupted Protein-Protein Interaction: The interaction between your bait and prey protein may be weak or transient and disrupted during the experimental process.
-
Solution: Use a gentler lysis buffer with physiological salt concentrations. Consider in-vivo crosslinking to stabilize the interaction before lysis.[2]
-
-
Inefficient Elution: The protein complex may not be eluting from the beads.
-
Solution: Ensure your elution buffer is appropriate for your beads and downstream analysis. You can boil the beads in SDS-PAGE sample buffer after elution to check if the protein of interest was retained.[1]
-
Question: I'm seeing high background and non-specific binding in my Co-IP. How can I reduce this?
Answer:
High background can obscure the detection of true interactors. Here are several strategies to minimize non-specific binding:
-
Pre-clearing the Lysate: This step removes proteins that non-specifically bind to the IP beads.
-
Solution: Incubate your cell lysate with beads (without the antibody) for a short period before the immunoprecipitation.[4]
-
-
Optimize Washing Steps: Insufficient washing can leave behind contaminants.
-
Solution: Increase the number and duration of washes. You can also increase the stringency of the wash buffer by adding a small amount of detergent (e.g., 0.01–0.1% Tween-20 or Triton X-100) or increasing the salt concentration.[1]
-
-
Antibody Concentration: Using too much antibody can lead to non-specific binding.
-
Solution: Titrate your antibody to determine the optimal concentration for your experiment.
-
-
Bead Blocking: The beads themselves can have non-specific binding sites.
-
Solution: Block the beads with a protein like BSA before adding them to the lysate.[3]
-
Yeast Two-Hybrid (Y2H)
Question: My bait protein is showing auto-activation of the reporter genes in the absence of a prey protein. What should I do?
Answer:
Auto-activation is a common problem in Y2H screens where the bait protein itself can activate transcription, leading to a high number of false positives.[5][6]
-
Switch Bait and Prey: If your protein of interest is auto-activating as a bait, try cloning it into the prey vector and screening against your library cloned in the bait vector.
-
Use a Different Reporter System: Some reporter genes are less sensitive to weak auto-activation.
-
Fragment the Bait Protein: If the auto-activation is due to a specific domain of your protein, you can try using fragments of the protein as bait that lack this domain.[6]
-
Negative Selection: A recently developed method involves integrating a counter-selectable marker (like URA3) that is also activated by the auto-activating bait. This allows for the removal of auto-activating clones by growing the yeast on a medium containing 5-FOA, which is toxic to cells expressing URA3.[5][7][8][9]
Question: I'm getting a high number of false negatives in my Y2H screen. How can I improve my chances of finding true interactors?
Answer:
False negatives can occur for various reasons, including issues with protein folding, expression, or localization.
-
Confirm Protein Expression: Ensure that both your bait and prey proteins are being expressed in the yeast nucleus. You can check this by Western blot or by fusing a fluorescent tag to your proteins.
-
Library Quality: The quality and complexity of your cDNA library are crucial. A high-quality library will increase the chances of finding your interacting partner.
-
Post-Translational Modifications: Some protein interactions depend on post-translational modifications that may not occur correctly in yeast.[10] If you suspect this is the case, you may need to use a different system, like a mammalian two-hybrid system.
Proximity Ligation Assay (PLA)
Question: I'm observing a high background signal in my PLA experiment. What are the likely causes and solutions?
Answer:
High background in PLA can make it difficult to distinguish true interaction signals.
-
Antibody Specificity and Concentration: Non-specific binding of primary or secondary antibodies is a major cause of high background.
-
Inadequate Blocking: Insufficient blocking can lead to non-specific binding of antibodies and PLA probes.
-
Solution: Ensure that the blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent.[13]
-
-
Sample Preparation: Improper fixation and permeabilization can affect antibody binding and signal-to-noise ratio.
-
Solution: Optimize your fixation and permeabilization protocol for your specific cell type and antibodies.[1]
-
Question: I'm not getting any PLA signal, or the signal is very weak. What should I do?
Answer:
A lack of signal can be due to several factors, from the experimental setup to the nature of the protein interaction itself.
-
Antibody Compatibility: The two primary antibodies must be from different species for the PLA probes to bind specifically.
-
Protein Proximity: PLA detects proteins that are in very close proximity (typically less than 40 nm). If your proteins of interest interact indirectly as part of a larger complex, they may be too far apart to generate a PLA signal.
-
Low Protein Abundance: If your proteins of interest are expressed at very low levels, you may not get a detectable signal.
-
Suboptimal Reagent Concentrations: The concentrations of the PLA probes, ligase, and polymerase are critical.
Quantitative Data Summary
The following tables provide examples of quantitative parameters that can be optimized for TRIM protein interaction studies. These are starting points, and optimal conditions should be determined empirically for each specific experiment.
Table 1: Co-Immunoprecipitation Parameters
| Parameter | Recommended Range/Value | Notes |
| Lysis Buffer | ||
| Tris-HCl (pH 7.4-8.0) | 50 mM | [15] |
| NaCl | 150-500 mM | Higher salt concentrations increase stringency and reduce non-specific binding.[1] |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1 - 1.0% | Use for membrane-associated or less soluble proteins.[1][3] |
| Protease Inhibitors | 1x Cocktail | Always add fresh to the lysis buffer.[1][3] |
| Antibody Concentration | ||
| TRIM25 (Polyclonal) | 1:1000 for Western Blot | For IP, start with the manufacturer's recommended dilution and optimize.[16] |
| TRIM25 (Monoclonal) | 1:20000 for Western Blot | Dilutions for IP may need to be higher.[17] |
| Wash Buffer | ||
| NaCl Concentration | 150-500 mM | Start with 150 mM and increase to reduce background.[1] |
| Detergent (Tween-20) | 0.01 - 0.1% | Can be added to increase stringency.[1] |
| Beads | ||
| Pre-blocking | 1-3% BSA for 1-2 hours | Reduces non-specific binding to the beads.[1] |
Table 2: Yeast Two-Hybrid Parameters
| Parameter | Recommended Condition | Notes |
| Bait Auto-activation | ||
| 3-AT Concentration | 1-100 mM | Titrate to find the concentration that suppresses leaky reporter gene expression without affecting true interactions. |
| Library Screening | ||
| Number of Transformants Screened | >1 x 10^6 | To ensure adequate coverage of the library. |
| Negative Controls | Empty vectors, unrelated proteins | Essential to identify false positives. |
Table 3: Proximity Ligation Assay Parameters
| Parameter | Recommended Range/Value | Notes |
| Primary Antibody Dilution | 1:200 - 1:1000 | Optimize for each antibody to maximize signal-to-noise ratio.[17][18] |
| PLA Probe Dilution | 1:5 - 1:10 | Follow manufacturer's recommendations. |
| Ligation Time | 30 minutes at 37°C | |
| Amplification Time | 90-120 minutes at 37°C |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol provides a general workflow for performing a Co-IP experiment to detect the interaction between a TRIM protein and its putative binding partner.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer (see Table 1 for examples) containing protease inhibitors.[15]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Pre-clearing the Lysate:
-
Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" TRIM protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (see Table 1). With each wash, resuspend the beads and then pellet them.[1]
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Boil the samples in SDS-PAGE sample buffer to denature the proteins.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with antibodies against both the "bait" TRIM protein and the suspected "prey" interacting protein.
-
Yeast Two-Hybrid (Y2H) Protocol
This protocol outlines the basic steps for a Y2H screen to identify proteins that interact with a TRIM protein of interest.
-
Bait and Prey Plasmid Construction:
-
Clone the cDNA of your TRIM protein ("bait") into a vector containing a DNA-binding domain (DBD).
-
Your potential interacting partners ("prey") will be expressed from a cDNA library cloned into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Transform a suitable yeast reporter strain with your bait plasmid.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes.
-
-
Library Screening:
-
Transform the yeast strain containing your bait plasmid with the prey cDNA library.
-
Plate the transformed yeast on selective media that lacks specific nutrients, allowing only yeast with interacting bait and prey proteins to grow.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
-
Validation:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform additional assays, such as Co-IP, to validate the interaction in a different system.
-
Proximity Ligation Assay (PLA) Protocol
This protocol describes the general steps for performing a PLA experiment to visualize the close proximity of two proteins, such as a TRIM protein and its substrate.
-
Sample Preparation:
-
Grow cells on coverslips or prepare tissue sections on slides.
-
Fix, permeabilize, and block the samples as you would for immunofluorescence.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a mixture of two primary antibodies raised in different species, one for each protein of interest.
-
-
PLA Probe Incubation:
-
Wash the samples and then incubate with the PLA probes (secondary antibodies conjugated to oligonucleotides).
-
-
Ligation:
-
Wash the samples and add the ligation solution, which contains a ligase and connector oligonucleotides that will form a circular DNA molecule if the probes are in close proximity.
-
-
Amplification:
-
Wash the samples and add the amplification solution, which contains a polymerase that will amplify the circular DNA molecule via rolling circle amplification.
-
-
Detection:
-
Wash the samples and add the detection solution, which contains fluorescently labeled oligonucleotides that will bind to the amplified DNA.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways involving TRIM proteins.
Experimental Workflow
Caption: General workflow for a Co-Immunoprecipitation experiment.
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for high background in Co-IP.
References
- 1. ptglab.com [ptglab.com]
- 2. proteinguru.com [proteinguru.com]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Recombinant TRIM25 Monoclonal Antibody - Elabscience® [elabscience.com]
- 6. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removing auto-activators from yeast-two-hybrid assays by conditional negative selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Regulation of Tripartite Motif-Containing Proteins on Immune Response and Viral Evasion [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. To TRIM the Immunity: From Innate to Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. TRIM25 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. TRIM25 antibody (67314-1-Ig) | Proteintech [ptglab.com]
- 18. TRIM25 antibody (12573-1-AP) | Proteintech [ptglab.com]
Technical Support Center: Optimizing Trim-Away Assays
Welcome to the technical support center for Trim-Away assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the signal-to-noise ratio and achieve robust and reliable results in your experiments.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background or low signal can be significant hurdles in Trim-Away experiments. The "signal" in this context is the specific degradation of your target protein, while "noise" can encompass incomplete degradation, off-target effects, and cell viability issues. Below are common problems, their potential causes, and recommended solutions.
Issue 1: Low or No Degradation of the Target Protein (Low Signal)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Poor Antibody Quality | The antibody may not recognize the native epitope of the target protein inside the cell. Use an antibody that has been validated for immunoprecipitation (IP), as these are more likely to recognize the protein in its natural conformation.[1] |
| The antibody preparation contains interfering substances like glycerol, BSA, or sodium azide, which can affect cell viability and pathway activation.[1] Use carrier-free antibody formulations.[1] | |
| The antibody has low affinity for the target protein. Increase the concentration of the antibody delivered to the cells. | |
| Insufficient TRIM21 Levels | The cell type used may have low endogenous expression of TRIM21.[1] Verify TRIM21 expression levels via qPCR or Western blot.[1] If levels are low, consider overexpressing TRIM21 (e.g., using a stable cell line) or co-delivering recombinant TRIM21 protein with the antibody.[2][3] |
| Inefficient Antibody Delivery | The chosen delivery method (e.g., electroporation, microinjection, cell resealing) may not be optimal for your cell type. Optimize the parameters for your chosen method. For example, for electroporation, adjust voltage, pulse duration, and cell density. For cell resealing, optimize the concentration of the pore-forming toxin (e.g., Streptolysin O).[4][5] |
| Target Protein Characteristics | The target protein may be extremely long-lived or highly abundant, making it difficult to degrade completely.[3] Increase the incubation time after antibody delivery to allow for more extensive degradation. |
| The epitope recognized by the antibody may be inaccessible within the cellular context. Try a different antibody that targets a different epitope on the protein of interest. |
Issue 2: High Background (Cell-to-Cell Variation and Non-Specific Effects)
| Potential Cause | Troubleshooting/Optimization Strategy |
| Heterogeneous Antibody Delivery | Inconsistent delivery of the antibody into cells leads to variable degradation, creating high cell-to-cell variation in the population.[4][5] This can obscure the true degradation efficiency. |
| Solution: Utilize single-cell analysis methods like immunofluorescence microscopy to quantify protein levels in individual cells.[4][5] This allows for the exclusion of cells that did not receive the antibody from the analysis, thereby improving the signal-to-noise ratio.[4][5] | |
| Cell Stress or Death from Delivery Method | The antibody delivery method itself can induce cellular stress or toxicity, leading to non-specific changes in protein expression and cell morphology. |
| Solution: Optimize the delivery protocol to minimize cell death. For electroporation, ensure cells are healthy and in the logarithmic growth phase. Allow cells to recover for an adequate amount of time after the procedure. For cell resealing, use the lowest effective concentration of the pore-forming toxin.[4] | |
| Off-Target Effects of the Antibody | The antibody may cross-react with other proteins, leading to their unintended degradation. |
| Solution: Use a highly specific monoclonal antibody that has been rigorously validated.[1] Perform control experiments using an isotype control antibody to ensure that the observed effects are specific to the targeting of your protein of interest. |
Frequently Asked Questions (FAQs)
Q1: How does the Trim-Away method work?
A1: Trim-Away utilizes the cell's own protein degradation machinery.[1] An antibody specific to a target protein is introduced into the cytoplasm. The intracellular E3 ubiquitin ligase, TRIM21, recognizes the Fc region of this antibody.[1][6] This binding event triggers the ubiquitination of the TRIM21-antibody-target protein complex, marking it for rapid degradation by the proteasome.[1][6][7] This process can deplete the target protein within minutes.[8][3][9]
Q2: What are the best controls for a Trim-Away experiment?
A2: To ensure the specificity of your results, several controls are essential:
-
No Antibody Control: Cells that go through the delivery procedure without any antibody to control for the effects of the delivery method itself.
-
Isotype Control Antibody: An antibody of the same isotype and at the same concentration as your targeting antibody, but which does not recognize any endogenous protein. This controls for non-specific effects of introducing an antibody into the cell.
-
Rescue Experiment: If possible, re-expressing a version of your target protein that is not recognized by the antibody should rescue the observed phenotype.
Q3: How can I confirm that my target protein has been degraded?
A3: The most common method for confirming protein degradation is Western blotting.[1] Compare the protein levels in your experimental sample to a control sample (e.g., cells treated with an isotype control antibody). For a more quantitative and single-cell level analysis, immunofluorescence microscopy can be used.[4] A straightforward initial experiment is to use a GFP-expressing cell line and target GFP with an anti-GFP antibody, allowing for real-time monitoring of degradation via fluorescence microscopy.[1]
Q4: Can Trim-Away be used in primary cells?
A4: Yes, Trim-Away is particularly useful for primary cells, including non-dividing cells like oocytes and macrophages, where methods like CRISPR/Cas9 and RNAi are often challenging to implement.[1][8][3]
Q5: What are the main advantages of Trim-Away over other protein depletion methods like RNAi or CRISPR?
A5: Trim-Away offers several key advantages:
-
Speed: It degrades proteins within minutes, minimizing the risk of compensatory mechanisms being activated.[8][3]
-
Direct Protein Targeting: It acts directly on the protein, making it effective for long-lived proteins that are resistant to RNAi.[8][3]
-
No Genetic Modification Needed: It does not require prior genetic modification of the target cells.[1][8]
-
Versatility: It can be applied to a wide range of cell types and targets, including post-translationally modified proteins, using readily available antibodies.[1][10]
Experimental Protocols
Protocol 1: Antibody Delivery via Electroporation in Bulk Cell Populations
This protocol is adapted from methodologies for delivering antibodies into cell lines for Trim-Away.[8]
Materials:
-
Cells in suspension (e.g., HEK293T, NIH 3T3)
-
Electroporation buffer (serum-free media or specialized buffer)
-
Targeting antibody (carrier-free, 1-2 mg/mL)
-
Recombinant TRIM21 protein (optional, if endogenous levels are low)
-
Electroporator and cuvettes
Procedure:
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Count and resuspend the cells in cold electroporation buffer at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Antibody Preparation: Prepare the antibody solution. A final concentration of 0.5-1.0 mg/mL is a good starting point. If co-delivering recombinant TRIM21, add it to the antibody solution.
-
Electroporation: Mix the cell suspension with the antibody solution in an electroporation cuvette. Place the cuvette in the electroporator and apply the optimized electrical pulse.
-
Recovery: Immediately after electroporation, gently transfer the cells to a pre-warmed culture dish containing complete medium.
-
Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 4 hours) to allow for protein degradation.
-
Analysis: Harvest the cells and proceed with analysis, such as Western blotting or immunofluorescence, to assess protein degradation.
Protocol 2: Western Blot Analysis of Protein Degradation
Materials:
-
Cell lysates from Trim-Away experiment
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation: Lyse the cells on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane multiple times with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Experimental workflow for a typical Trim-Away assay.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 3. To trim away a protein [mpg.de]
- 4. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 7. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 8. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trim-Away: powerful new tool for studying protein function - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Targeted Protein Degradation: Trim-Away in the Spotlight
An objective comparison of Trim-Away, PROTACs, and dTAGs, with a focus on validation by quantitative western blotting.
Targeted protein degradation (TPD) has emerged as a revolutionary approach in cell biology and drug discovery, offering the ability to eliminate specific proteins rather than merely inhibiting them. This guide provides a comparative overview of a prominent TPD technology, Trim-Away, and its validation using western blotting. We will also compare its performance and validation with two other widely used degradation technologies: Proteolysis-Targeting Chimeras (PROTACs) and degradation TAG (dTAG) systems. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply these powerful techniques.
An Overview of Targeted Protein Degradation Technologies
Targeted protein degradation techniques hijack the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively eliminate a protein of interest (POI). This offers distinct advantages over traditional inhibition methods, including the potential to target previously "undruggable" proteins and achieve a more profound and sustained biological effect.
Trim-Away leverages the E3 ubiquitin ligase TRIM21, an intracellular antibody receptor. By introducing an antibody specific to the POI into the cytoplasm, TRIM21 recognizes the antibody's Fc region, leading to the ubiquitination and subsequent proteasomal degradation of the entire antibody-protein complex.[1]
PROTACs are heterobifunctional small molecules consisting of two ligands connected by a linker. One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This induced proximity facilitates the ubiquitination and degradation of the POI.[2][3]
dTAG technology utilizes a genetically encoded "degradation tag" (a mutant FKBP12 protein) that is fused to the POI. A small molecule degrader then binds to both the dTAG and an E3 ligase, inducing the degradation of the fusion protein.[4][5]
Head-to-Head Comparison of TPD Technologies
Choosing the right TPD technology depends on the specific experimental goals, the nature of the target protein, and the available resources. The following table summarizes the key features of Trim-Away, PROTACs, and dTAGs.
| Feature | Trim-Away | PROTACs | dTAGs |
| Mechanism | Antibody-mediated recruitment of TRIM21 E3 ligase.[1] | Heterobifunctional small molecule-induced proximity between POI and E3 ligase.[2][3] | Small molecule-mediated recruitment of E3 ligase to a genetically fused tag.[4][5] |
| Targeting | Any protein with a specific antibody available. | Proteins with a known ligand. | Any protein that can be genetically tagged. |
| Kinetics | Rapid, with degradation observed within minutes to hours.[6] | Variable, typically hours to achieve significant degradation.[7] | Rapid, with degradation often observed within an hour.[5] |
| Reversibility | Reversible upon antibody clearance. | Reversible upon compound washout.[8] | Reversible upon compound washout.[5] |
| Genetic Modification | Not required for endogenous targets. | Not required. | Requires genetic fusion of the dTAG to the POI. |
| Key Advantage | No need for genetic modification or small molecule development for the target.[9] | Orally bioavailable small molecules with therapeutic potential.[10] | General applicability to any protein that can be tagged; high specificity.[4] |
| Key Limitation | Requires efficient intracellular antibody delivery; potential for off-target effects from the antibody itself.[11] | Requires extensive medicinal chemistry for optimization; potential for "hook effect" and off-target degradation.[10][12] | Requires genetic engineering of the target cell line or organism. |
Quantitative Validation by Western Blotting
Western blotting is the gold-standard method for validating the efficiency of targeted protein degradation. By quantifying the reduction in the target protein's band intensity, researchers can determine key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Key Parameters for Quantifying Degradation:
-
DC50: The concentration of the degrader (or antibody for Trim-Away) that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[2][8]
-
Dmax: The maximum percentage of protein degradation achieved at saturating concentrations of the degrader.[2][8]
The following table provides representative quantitative data for PROTACs and dTAGs, highlighting the type of information that can be obtained from quantitative western blotting experiments. Obtaining directly comparable DC50 and Dmax values for Trim-Away is less straightforward due to its reliance on antibody delivery efficiency, which can vary significantly between experiments and cell types.
| Technology | Target Protein | Cell Line | DC50 | Dmax | Reference |
| PROTAC | BTK | Mino cells | 2.2 nM | 97% | [13] |
| PROTAC | HDAC3 | HCT116 cells | 0.44 µM | 77% | [14] |
| PROTAC | PI3Kγ | THP-1 cells | 88.4 nM | >70% | [15] |
| dTAG | Target 1 | Engineered cell line | ~5-50 nM (dTAG-13 & dTAGv-1) | >90% | [5] |
| dTAG | GFP-S8L-F12 | BMC-2 cells | ~100 nM (dTAG-7) | >80% | [16] |
Experimental Protocols for Western Blot Validation
Accurate and reproducible western blotting is crucial for validating TPD results. Below are detailed protocols for sample preparation and western blot analysis tailored for each technology.
General Sample Preparation for Protein Degradation Analysis
This initial phase is critical for preserving the integrity of the protein samples.
References
- 1. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validating Targets for Targeted Protein Degradation using dTAG | Bio-Techne [bio-techne.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 7. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Confirming Target Protein Degradation in Trim-Away: A Comparative Guide
Trim-Away is a powerful technique that enables the acute and rapid degradation of endogenous proteins, providing a valuable tool for studying protein function.[1][2][3][4] The method leverages the intracellular E3 ubiquitin ligase, TRIM21, which recognizes antibodies introduced into the cytoplasm.[2][5][6] Upon binding to an antibody-protein complex, TRIM21 catalyzes ubiquitination, targeting the complex for degradation by the proteasome, with protein half-lives often reduced to just 10-20 minutes.[2][6][7]
Unlike genetic approaches such as CRISPR or RNAi, Trim-Away acts post-translationally, allowing for the depletion of proteins in a wide range of cells, including non-dividing and primary cells, without genomic or transcriptomic alteration.[1][3][7] However, the success of any Trim-Away experiment hinges on the rigorous and accurate confirmation of on-target protein degradation.
This guide provides a comparative overview of the primary methods used to validate protein knockdown, offers detailed experimental protocols, and contrasts the Trim-Away technology with other protein degradation platforms.
The Trim-Away Workflow
The Trim-Away process is initiated by delivering a target-specific antibody into the cytoplasm of the cell of interest. This can be achieved through methods like electroporation or microinjection.[5][7] Once inside, the antibody binds to its target protein. The endogenous E3 ligase TRIM21 then recognizes the Fc domain of the antibody, leading to the ubiquitination and subsequent proteasomal degradation of the entire TRIM21-antibody-protein complex.[2][5][6] In cells with low endogenous TRIM21 levels, recombinant TRIM21 can be co-delivered with the antibody to ensure efficient degradation.[3][5]
Caption: The Trim-Away mechanism from antibody delivery to proteasomal degradation.
Primary Methods for Confirming Protein Degradation
Validating the specific removal of a target protein is a critical step. The choice of method depends on the required sensitivity, throughput, and the nature of the available reagents. The most common and reliable methods are Western Blotting and Mass Spectrometry.
Comparison of Validation Methods
| Feature | Western Blot (WB) | Mass Spectrometry (MS) | Fluorescence Microscopy |
| Principle | Immuno-detection of protein on a membrane after size separation. | Peptide mass-to-charge ratio analysis for protein identification and quantification.[8] | Visualization of fluorescently-tagged proteins or immunofluorescence. |
| Output | Semi-quantitative (band intensity). | Highly quantitative (spectral counts, peak intensity).[9] | Qualitative/Semi-quantitative (fluorescence intensity). |
| Specificity | Dependent on primary antibody specificity. | Very high; based on unique peptide sequences. | Dependent on antibody specificity or tag integrity. |
| Throughput | Low to medium. | High (can analyze thousands of proteins simultaneously). | Low to high (with automated systems). |
| Off-Target Analysis | Not feasible for global analysis. | Excellent; provides a global proteome profile to identify off-target effects. | Not applicable. |
| Cost & Complexity | Low cost, standard lab equipment. | High cost, requires specialized equipment and expertise. | Medium cost, requires a fluorescence microscope. |
| Best For | Routine, rapid confirmation of a single known target. | In-depth studies, off-target profiling, and biomarker discovery. | Real-time visualization of degradation, especially for tagged proteins like GFP.[5] |
Quantitative Data Summary
Effective confirmation relies on demonstrating a significant and specific reduction in the target protein level compared to controls. Below is a mock data table illustrating how results from different validation methods could be presented.
| Target Protein | Treatment | % Degradation (Western Blot) | Fold Change (Mass Spec) | Phenotypic Readout (% Apoptosis) |
| IKKα | Control (IgG Antibody) | 0% | 1.00 | 5% |
| IKKα | Trim-Away (Anti-IKKα) | 85% | 0.15 | 45% |
| mTOR | Control (IgG Antibody) | 0% | 1.00 | 8% |
| mTOR | Trim-Away (Anti-mTOR) | 44%[6] | 0.56 | 30% |
| GAPDH (Control) | Trim-Away (Anti-IKKα) | <5% | 0.98 | N/A |
Note: Data is illustrative. Actual degradation efficiency can depend on the target protein's abundance, antibody efficacy, and TRIM21 levels.[6]
Workflow for Selecting a Validation Method
Choosing the right method to confirm degradation is crucial for interpreting experimental outcomes. This decision tree outlines a logical approach for selecting the most appropriate validation technique.
Caption: A decision tree to guide the selection of a protein degradation validation method.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis
This protocol outlines the key steps for confirming protein degradation via Western Blotting.
-
Cell Lysis and Lysate Preparation:
-
After the desired incubation time post-Trim-Away treatment, place culture plates on ice.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each well to prevent protein degradation during sample preparation.[10][11][12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes to denature the proteins (Note: Avoid boiling for some membrane proteins which may aggregate).[13]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again as in the previous step.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[10]
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Protocol 2: Mass Spectrometry (Proteomics) Sample Preparation Overview
This protocol provides a general workflow for preparing samples for quantitative proteomics.
-
Sample Collection and Lysis:
-
Collect cell pellets from control and Trim-Away treated samples.
-
Lyse cells in a buffer compatible with MS analysis (e.g., urea-based buffer) containing protease and phosphatase inhibitors.[8]
-
-
Protein Reduction, Alkylation, and Digestion:
-
Quantify the protein concentration (e.g., BCA assay).
-
Take a normalized amount of protein from each sample.
-
Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide to prevent refolding.
-
Digest proteins into smaller peptides using a protease like trypsin.
-
-
Peptide Cleanup and Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).[14]
-
Clean up the peptides using C18 solid-phase extraction (SPE) cartridges to remove salts, detergents, and other contaminants that interfere with MS analysis.
-
Elute the purified peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution compatible with the LC-MS system (e.g., 0.1% formic acid).[14]
-
Inject the peptides into a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
The mass spectrometer will acquire data, typically in a data-dependent (DDA) or data-independent (DIA) acquisition mode, to identify and quantify peptides.[15]
-
-
Data Analysis:
-
Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance between samples.
-
Normalize the data and perform statistical analysis to determine significant changes in protein levels, confirming the degradation of the target and assessing any off-target effects.
-
Comparison with Other Protein Degradation Technologies
Trim-Away is one of several technologies designed to induce targeted protein degradation. Its features are distinct from other common methods like PROTACs and genetic approaches.
| Technology | Mechanism | Speed | Reversibility | Key Advantages | Key Limitations |
| Trim-Away | Antibody-mediated recruitment of TRIM21 E3 ligase to the target for proteasomal degradation.[2][7] | Very Fast (minutes to hours).[2] | Reversible (degradation stops as antibody is cleared). | Uses commercially available antibodies; no genetic modification needed; works in primary cells.[2][7] | Requires antibody delivery into cells (e.g., electroporation); efficiency depends on TRIM21 levels.[16] |
| PROTACs | A small molecule with two heads binds the target protein and an E3 ligase, inducing ubiquitination.[10] | Fast (hours). | Reversible (washout of small molecule). | Can be developed into orally bioavailable drugs; catalytic mode of action. | Requires bespoke chemical synthesis for each target; potential for off-target effects.[6] |
| CRISPR/Cas9 | Gene knockout via permanent modification of the DNA sequence.[4] | Slow (days to weeks for stable clones). | Irreversible. | Permanent and complete loss of protein expression. | Irreversible genetic changes; potential for off-target DNA cleavage; does not work in non-dividing cells.[4][17] |
| RNAi (siRNA) | Silencing of mRNA translation using small interfering RNAs.[3] | Slow (24-72 hours). | Reversible. | Technically simple and widely used. | Incomplete knockdown is common; potential for off-target mRNA silencing.[3] |
References
- 1. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 3. labiotech.eu [labiotech.eu]
- 4. To trim away a protein [mpg.de]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - NP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. 2bscientific.com [2bscientific.com]
- 14. Effect of Boiling on Meretrix lyrata Protein Structure Variation and Its Mechanism Based on Data-Independent Acquisition (DIA) Quantitative Proteomics | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. alzdiscovery.org [alzdiscovery.org]
- 17. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Trim-Away vs. CRISPR: A Comparative Guide to Protein Knockdown Technologies
In the rapidly evolving landscape of functional genomics and drug discovery, the ability to precisely modulate protein levels is paramount. Two powerful techniques, Trim-Away and CRISPR-mediated protein knockdown, have emerged as key players in the scientist's toolkit. This guide provides a comprehensive comparison of these methods, offering insights into their mechanisms, performance, and practical applications to assist researchers in selecting the optimal strategy for their experimental needs.
At a Glance: Trim-Away vs. CRISPR for Protein Knockdown
| Feature | Trim-Away | CRISPR-mediated Knockdown (CRISPRi) |
| Mechanism of Action | Post-translational: Direct protein degradation via the proteasome.[1][2][3] | Transcriptional: Repression of gene transcription, preventing protein synthesis. |
| Speed of Knockdown | Rapid: Protein degradation occurs within minutes to hours, with protein half-lives reported to be around 10-20 minutes.[1][2][3] | Slow: Effects on protein levels are observed over days to weeks, dependent on existing protein turnover rates.[4] |
| Knockdown Efficiency | Variable: Typically ranges from 40% to over 95%, highly dependent on antibody quality and delivery efficiency. For example, studies have shown a 40-65% reduction of IKKα within 30-180 minutes and a 44% reduction of mTOR in 12 hours.[3] | High: Can achieve over 95% knockdown efficiency in stable cell lines.[5] Efficiency is influenced by sgRNA design and dCas9 expression levels.[6][7] |
| Specificity & Off-Target Effects | High: Primarily determined by the specificity of the antibody used.[8] Off-target effects are generally low if a highly specific antibody is used. | Moderate to High: Off-target effects are a known concern and depend on the guide RNA (sgRNA) design.[9][10] Careful sgRNA design and use of high-fidelity Cas9 variants can minimize off-targets.[11] |
| Reversibility | Transient: The effect is temporary and depends on the continued presence of the introduced antibody. | Stable or Transient: Can be engineered for stable, long-term knockdown in cell lines or for transient effects.[12] |
| Experimental Complexity | Moderate: Requires efficient delivery of antibodies into the cytoplasm, often via electroporation or microinjection.[2] | Moderate to High: Involves molecular cloning for guide RNA expression and delivery of CRISPR components (plasmids, viral vectors, or RNPs).[12] |
| Applicability | Broad: Applicable to a wide range of cell types, including non-dividing and primary cells.[2][13] Can target specific protein isoforms and post-translationally modified proteins.[14] | Broad: Applicable to a wide range of cell types that can be genetically modified. |
Delving Deeper: Mechanisms of Action
Trim-Away: Direct and Rapid Protein Elimination
Trim-Away is an antibody-dependent protein degradation method that co-opts the cell's own protein disposal machinery.[8] The technique relies on the E3 ubiquitin ligase TRIM21, a cytosolic antibody receptor.[15] When an antibody specific to the target protein is introduced into the cell, it binds to its target. The Fc domain of this antibody is then recognized by TRIM21, which ubiquitinates the entire complex—the target protein, the antibody, and TRIM21 itself—marking it for rapid degradation by the proteasome.[1][2][3] This direct post-translational approach allows for the rapid depletion of a target protein, often within minutes.[13][14]
CRISPR-mediated Knockdown: Halting Protein Production at the Source
CRISPR-based protein knockdown, most commonly CRISPR interference (CRISPRi), operates at the transcriptional level. This method utilizes a catalytically inactive form of Cas9 (dCas9) fused to a transcriptional repressor domain, such as the Krüppel-associated box (KRAB).[16] A single guide RNA (sgRNA) directs the dCas9-repressor fusion protein to the promoter region of the target gene.[12] Instead of cutting the DNA, the dCas9 complex physically blocks the binding of transcription factors and RNA polymerase, thereby preventing the transcription of the gene into messenger RNA (mRNA) and subsequent protein synthesis.[16] This results in a gradual decrease in the target protein level as the existing protein pool is naturally degraded.
Experimental Protocols: A Step-by-Step Overview
Trim-Away Experimental Protocol
This protocol provides a general framework for protein knockdown using Trim-Away via electroporation.
1. Antibody and TRIM21 Preparation:
-
Obtain a highly specific antibody against the protein of interest. The antibody should be free of preservatives like sodium azide and glycerol.
-
If endogenous TRIM21 levels in the target cells are low, prepare recombinant TRIM21 protein.[8][13]
2. Cell Preparation:
-
Culture the target cells to the desired confluency.
-
Harvest the cells and wash them with an appropriate electroporation buffer.
-
Resuspend the cells at a high density (e.g., 1 x 10^7 cells/mL) in electroporation buffer.
3. Electroporation:
-
Mix the cell suspension with the antibody (typically 1-2 mg/mL) and, if needed, recombinant TRIM21 protein.
-
Transfer the mixture to an electroporation cuvette.
-
Apply an electrical pulse using an electroporator with optimized settings for the specific cell type.
4. Post-Electroporation Culture and Analysis:
-
Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate under standard conditions.
-
Harvest cells at various time points (e.g., 30 minutes, 1 hour, 3 hours, 6 hours) to analyze protein knockdown.
-
Assess protein levels using methods such as Western blotting or immunofluorescence.[8]
CRISPRi Experimental Protocol
This protocol outlines the general steps for establishing a stable cell line with CRISPRi-mediated protein knockdown.
1. sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting the promoter region of the gene of interest using online design tools. Include non-targeting sgRNAs as negative controls.
-
Synthesize and clone the sgRNAs into a suitable expression vector, often a lentiviral vector.
2. Lentivirus Production:
-
Co-transfect the sgRNA-expressing lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
3. Transduction of Target Cells:
-
Transduce the target cells, which should already stably express the dCas9-repressor fusion protein, with the lentivirus particles at a low multiplicity of infection (MOI).
-
Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin or fluorescence).
4. Knockdown Validation:
-
Expand the selected cell population.
-
After a sufficient period to allow for protein turnover (typically 3-7 days or longer), harvest the cells.[4]
-
Validate gene knockdown at the mRNA level using RT-qPCR and at the protein level using Western blotting or flow cytometry.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in both Trim-Away and CRISPRi-mediated protein knockdown.
Conclusion: Choosing the Right Tool for the Job
Both Trim-Away and CRISPR-mediated knockdown are powerful techniques for dissecting protein function. The choice between them hinges on the specific experimental goals.
Trim-Away is the ideal choice for:
-
Rapid protein depletion: When studying the immediate effects of a protein's absence.
-
Studying long-lived proteins: Where transcriptional inhibition would take too long to manifest a phenotype.
-
Use in non-dividing or primary cells: Where genetic modification is challenging.[2][13]
-
Targeting specific protein variants or post-translationally modified proteins: Leveraging the high specificity of antibodies.[14]
CRISPRi is well-suited for:
-
High-throughput screening: The ease of generating large libraries of sgRNAs makes it powerful for large-scale loss-of-function screens.
-
Creating stable knockdown cell lines: For long-term studies requiring consistent and heritable protein reduction.
-
Multiplexed gene knockdown: The ability to introduce multiple sgRNAs allows for the simultaneous knockdown of several genes.[12]
By understanding the distinct advantages and limitations of each method, researchers can make an informed decision to effectively and efficiently investigate the complex roles of proteins in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CRISPR Interference Efficiently Induces Specific and Reversible Gene Silencing in Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. CRISPR interference [horizondiscovery.com]
- 13. A Method for the Acute and Rapid Degradation of Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. To trim away a protein [mpg.de]
- 15. blog.abclonal.com [blog.abclonal.com]
- 16. oxfordglobal.com [oxfordglobal.com]
A Head-to-Head Comparison: Trim-Away and RNAi for Precision Protein Function Analysis
For researchers, scientists, and drug development professionals, the precise modulation of protein levels is paramount to elucidating protein function and validating novel therapeutic targets. While RNA interference (RNAi) has long been a cornerstone of gene silencing, the innovative Trim-Away technique offers a rapid and direct approach to protein depletion. This guide provides an objective comparison of these two powerful technologies, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the most appropriate method for your research needs.
At a Glance: Trim-Away vs. RNAi
| Feature | Trim-Away | RNA Interference (RNAi) |
| Mechanism of Action | Direct protein degradation via the proteasome | mRNA degradation leading to inhibition of translation |
| Target Molecule | Protein | messenger RNA (mRNA) |
| Speed of Action | Rapid (minutes to a few hours) | Slow (24-72 hours or longer) |
| Reversibility | Transient, dependent on antibody presence | Can be transient or stable (with shRNA) |
| Genetic Modification | Not required | Not required for siRNA; required for shRNA |
| Off-Target Effects | Primarily related to antibody specificity | Sequence-dependent, can affect unintended mRNAs |
| Ideal Applications | Studying long-lived proteins, acute protein function, non-dividing or primary cells, specific protein isoforms or post-translationally modified proteins | High-throughput screening, studying the effects of long-term protein suppression, easily transfectable cell lines |
Delving Deeper: A Performance Showdown
The choice between Trim-Away and RNAi hinges on the specific experimental question and the biological context. Here, we dissect the key performance differences, backed by experimental evidence.
Speed of Protein Depletion: A Race Against Cellular Compensation
One of the most significant advantages of Trim-Away is its speed. By directly targeting the protein for degradation, it bypasses the often lengthy process of mRNA turnover and existing protein degradation. This rapid action is crucial for studying the immediate consequences of protein loss before the cell can activate compensatory mechanisms, which can mask the primary phenotype.
In contrast, RNAi, which targets mRNA, is dependent on the half-life of both the mRNA and the target protein. For stable, long-lived proteins, achieving significant protein depletion with RNAi can take several days, potentially leading to secondary or adaptive cellular responses that confound data interpretation.
Table 1: Comparative Knockdown Kinetics
| Technology | Target Protein | Cell Line | Time to >80% Protein Reduction | Reference |
| Trim-Away | GFP | NIH 3T3 | ~16 minutes (half-life) | [1] |
| Trim-Away | IKKα | HEK293T | < 3 hours | [2] |
| RNAi (siRNA) | Various | HeLa | 24-72 hours | |
| RNAi (siRNA) | STAT3 | Karpas 299 | ~48 hours | [3] |
Specificity and Off-Target Effects: Hitting the Right Mark
Both techniques strive for specificity, but their potential for off-target effects arises from different sources.
Trim-Away's specificity is contingent on the quality and specificity of the antibody used. A highly specific antibody will lead to precise degradation of the target protein. Off-target effects would primarily stem from an antibody cross-reacting with other proteins.
RNAi , on the other hand, is prone to well-documented off-target effects that are sequence-dependent. Small interfering RNAs (siRNAs) can tolerate some mismatches with mRNA sequences, leading to the unintended silencing of genes with partial sequence homology. These "seed region" mediated off-target effects can significantly impact experimental outcomes and necessitate rigorous validation with multiple, distinct siRNA sequences.[4][5]
Table 2: Comparison of Off-Target Effects
| Technology | Primary Source of Off-Target Effects | Mitigation Strategies |
| Trim-Away | Antibody cross-reactivity | Use of highly validated, monoclonal antibodies; validation of antibody specificity. |
| RNAi (siRNA) | Partial sequence complementarity (seed region effects) | Use of multiple, independent siRNAs targeting the same gene; bioinformatics tools for siRNA design; pooling of siRNAs; chemical modifications of siRNAs.[4] |
Visualizing the Mechanisms
To better understand the distinct modes of action of Trim-Away and RNAi, the following diagrams illustrate their core molecular pathways.
Caption: The Trim-Away mechanism for targeted protein degradation.
Caption: The RNA interference (RNAi) pathway for gene silencing.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of these techniques.
Trim-Away Experimental Protocol (General Workflow)
This protocol provides a general outline for Trim-Away via electroporation. Optimization will be required for specific cell types and target proteins.
1. Antibody Preparation:
-
Obtain a high-affinity, validated antibody specific to the target protein. The antibody should be in a buffer free of preservatives like sodium azide and proteins like BSA.
-
Dialyze or purify the antibody if necessary to remove interfering substances.
-
Resuspend the antibody in an appropriate electroporation buffer (e.g., Opti-MEM) to a final concentration of 0.5-2 mg/mL.
2. Cell Preparation:
-
Culture cells to the desired confluency (typically 70-90%).
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cell pellet in the chosen electroporation buffer at a density of 1-5 x 10^6 cells per 100 µL.
3. (Optional) Recombinant TRIM21 Preparation:
-
If endogenous TRIM21 levels are low in the target cells, supplement with purified recombinant TRIM21 protein.
-
Add recombinant TRIM21 to the antibody solution at a final concentration of 1-2 mg/mL.
4. Electroporation:
-
Mix the cell suspension with the antibody (and optional recombinant TRIM21) solution.
-
Transfer the mixture to an electroporation cuvette.
-
Apply an electrical pulse using an electroporator (e.g., Neon Transfection System, Lonza Nucleofector). The optimal voltage, pulse width, and number of pulses must be determined empirically for each cell type.
5. Post-Electroporation Culture and Analysis:
-
Immediately transfer the electroporated cells to pre-warmed culture medium.
-
Incubate for the desired time (e.g., 1-4 hours) to allow for protein degradation.
-
Harvest the cells and prepare lysates for downstream analysis (e.g., Western blot) to confirm protein depletion.
RNAi (siRNA) Experimental Protocol
This protocol outlines a standard procedure for siRNA-mediated gene knockdown using lipid-based transfection.
1. siRNA Design and Preparation:
-
Design or purchase at least two validated siRNAs targeting different sequences of the target mRNA.
-
Include a non-targeting (scrambled) siRNA as a negative control and a positive control siRNA targeting a housekeeping gene.
-
Resuspend the lyophilized siRNAs in RNase-free buffer to a stock concentration of 20-100 µM.
2. Cell Seeding:
-
The day before transfection, seed cells in antibiotic-free medium so they reach 30-50% confluency at the time of transfection.
3. Transfection:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the siRNA in a serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes dropwise to the cells.
4. Post-Transfection Incubation and Analysis:
-
Incubate the cells for 24-72 hours. The optimal time will depend on the turnover rates of the target mRNA and protein.
-
Harvest the cells and analyze knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Application in Signaling Pathway Analysis: The mTOR Pathway
Both Trim-Away and RNAi can be powerful tools for dissecting signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism.[6][7][8] Depleting key components of this pathway can reveal their specific roles.
Caption: A simplified diagram of the mTOR signaling pathway.
Using Trim-Away to rapidly deplete mTOR, for instance, allows for the immediate observation of downstream effects on S6K1 and 4E-BP1 phosphorylation, providing a clear snapshot of the direct consequences of mTOR inhibition.[9] Conversely, long-term suppression of mTOR using RNAi could reveal adaptive changes in the signaling network.
Conclusion: Choosing the Right Tool for the Job
Trim-Away and RNAi are not mutually exclusive but rather complementary tools in the molecular biologist's arsenal.
Choose Trim-Away when:
-
You need to study the acute function of a protein.
-
Your protein of interest is long-lived.
-
You are working with non-dividing or primary cells that are difficult to transfect with nucleic acids.
-
You want to target a specific post-translationally modified form of a protein.
Choose RNAi when:
-
You are performing a high-throughput genetic screen.
-
You want to study the effects of long-term protein suppression.
-
You are working with well-characterized, easily transfectable cell lines.
-
A high-quality antibody for your target protein is not available.
By carefully considering the experimental goals and the inherent advantages and limitations of each technique, researchers can confidently select the most appropriate method to advance their understanding of protein function and accelerate the pace of discovery.
References
- 1. Frontiers | Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis [frontiersin.org]
- 2. Unbiased RNA–protein interaction screen by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Trim-Away for a Target Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately assessing the function of a target protein is paramount. The Trim-Away™ protein degradation method offers a rapid and direct approach to deplete a target protein from cells, providing a powerful alternative to traditional genetic knockdown techniques like RNA interference (RNAi) and CRISPR interference (CRISPRi). A critical aspect of employing any protein depletion technology is the rigorous validation of its specificity. This guide provides a comprehensive comparison of experimental approaches to validate the on-target efficacy and specificity of Trim-Away, alongside siRNA and CRISPRi, with a focus on quantitative data, detailed protocols, and workflow visualizations.
The core principle of Trim-Away is the use of an antibody to target a specific protein for degradation.[1] This antibody, once introduced into the cell, binds to its target protein. The Fc region of the antibody is then recognized by the E3 ubiquitin ligase TRIM21, which ubiquitinates the entire complex, marking it for degradation by the proteasome.[1] This mechanism allows for the rapid depletion of the target protein, often within minutes to hours.[2]
Comparative Overview of Protein Depletion Technologies
| Feature | Trim-Away | siRNA (small interfering RNA) | CRISPRi (CRISPR interference) |
| Mechanism of Action | Post-translational: Antibody-mediated ubiquitination and proteasomal degradation of the target protein. | Post-transcriptional: RNA-induced silencing complex (RISC) mediates cleavage and degradation of target mRNA. | Transcriptional Repression: A catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain blocks transcription of the target gene. |
| Time to Effect | Rapid (minutes to a few hours). | Slower (typically 24-72 hours). | Slower (typically 24-72 hours). |
| Level of Depletion | Protein knockdown. | mRNA knockdown, leading to protein reduction. | Gene silencing at the transcriptional level, leading to reduced mRNA and protein. |
| Reversibility | Transient, depends on the stability of the introduced antibody. | Transient, depends on the stability of the siRNA. | Can be transient or stable, depending on the delivery method. |
| Key Specificity Determinant | Specificity of the antibody. | Specificity of the siRNA sequence. | Specificity of the guide RNA (gRNA) sequence. |
Quantitative Comparison of On-Target Efficiency and Off-Target Effects
Validating the specificity of any protein depletion method requires quantifying both the extent of target protein reduction (on-target efficiency) and the unintended changes in the levels of other proteins (off-target effects).
On-Target Efficiency
| Method | Typical On-Target Efficiency (Protein Level) | Primary Validation Method |
| Trim-Away | >80% degradation | Western Blot |
| siRNA | 50-90% reduction | Western Blot |
| CRISPRi | 70-99% reduction | Western Blot |
Note: Efficiency can vary significantly depending on the specific antibody/siRNA/gRNA, cell type, and experimental conditions.
Off-Target Effects: A Proteomics Perspective
Global proteomics is the gold standard for identifying off-target effects at the protein level. The following table summarizes hypothetical data from a quantitative proteomics experiment (e.g., using SILAC, TMT, or Label-Free Quantification) designed to compare the specificity of the three methods.
| Method | Target Protein | Number of Significantly Altered Off-Target Proteins (>1.5-fold change, p < 0.05) |
| Trim-Away | Protein X | 15 |
| siRNA | Protein X | 45 |
| CRISPRi | Protein X | 10 |
| Control | Scrambled siRNA/Non-targeting gRNA/IgG control | 5 |
This is representative data. The actual number of off-targets can vary.
Experimental Workflows and Protocols
To ensure the reliability of specificity validation, standardized and well-controlled experimental workflows are essential.
Trim-Away Workflow and Specificity Validation
The following diagram illustrates the general workflow for a Trim-Away experiment and its subsequent validation.
Detailed Experimental Protocols
1. Trim-Away Protocol
This protocol provides a general guideline for Trim-Away in cultured cells using electroporation.
-
Antibody Preparation:
-
Obtain a highly specific antibody against the target protein, validated for immunoprecipitation if possible.
-
The antibody should be in a buffer free of BSA, glycerol, and sodium azide. If not, use a buffer exchange kit to transfer the antibody into PBS.
-
Concentrate the antibody to at least 1 mg/mL.
-
-
Cell Preparation:
-
Harvest cells and wash them twice with Opti-MEM or a similar electroporation buffer.
-
Resuspend the cells in the electroporation buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Electroporation:
-
Mix 10 µL of the cell suspension with 1-2 µg of the prepared antibody.
-
Transfer the mixture to an electroporation cuvette.
-
Electroporate the cells using a pre-optimized program for your cell line.
-
Immediately after electroporation, transfer the cells to a pre-warmed culture dish with fresh medium.
-
-
Incubation and Lysis:
-
Incubate the cells for a predetermined time (e.g., 30 minutes to 4 hours) to allow for protein degradation.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
2. Western Blot for On-Target Validation
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
3. Quantitative Proteomics for Off-Target Analysis (Label-Free Quantification Example)
-
Sample Preparation:
-
Prepare cell lysates from control and Trim-Away treated samples (at least three biological replicates per condition).
-
Perform in-solution or in-gel trypsin digestion of the proteins.
-
Desalt the resulting peptides using a C18 StageTip or similar.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.[3]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.
-
Perform peptide and protein identification against a protein database.
-
Use label-free quantification algorithms (e.g., MaxLFQ) to determine the relative abundance of proteins between samples.[3]
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with significantly altered abundance.
-
4. Rescue Experiment
A rescue experiment is crucial to demonstrate that the observed phenotype is a direct result of the target protein's depletion.
-
Construct Preparation:
-
Generate a construct expressing the target protein that is resistant to the degradation method. For Trim-Away, this can be a version of the protein with a mutated antibody-binding epitope or a version from a different species that the antibody does not recognize.
-
-
Transfection and Depletion:
-
Transfect the cells with the rescue construct.
-
After allowing time for expression of the rescue protein, perform the Trim-Away experiment as described above.
-
-
Phenotypic Analysis:
-
Assess the phenotype of interest in the cells that have undergone both rescue construct transfection and Trim-Away. A successful rescue will show a reversal of the phenotype observed with Trim-Away alone.
-
5. Phenotypic Analysis
The choice of phenotypic assay depends on the known or hypothesized function of the target protein.
-
Cell Viability Assays:
-
Apoptosis Assays:
-
Cell Cycle Analysis:
Comparison with Alternative Technologies
siRNA-based Specificity Validation
-
On-Target Validation: Western blot to confirm protein knockdown. RT-qPCR can be used to confirm mRNA knockdown.
-
Off-Target Validation:
-
Proteomics: As described for Trim-Away.
-
Transcriptomics (RNA-Seq): To identify unintended changes in mRNA levels.
-
Rescue Experiment: Co-transfect with a construct expressing an siRNA-resistant version of the target mRNA.
-
CRISPRi-based Specificity Validation
-
On-Target Validation: Western blot and RT-qPCR.
-
Off-Target Validation:
-
Proteomics: As described for Trim-Away.
-
Transcriptomics (RNA-Seq): To identify unintended changes in gene expression.
-
GUIDE-seq or similar methods: To identify off-target binding sites of the dCas9-gRNA complex on the genome.
-
Rescue Experiment: Co-transfect with a construct expressing the target gene that is not recognized by the gRNA.
-
Conclusion
Validating the specificity of Trim-Away is a multi-faceted process that relies on a combination of techniques. While Western blotting is essential for confirming on-target knockdown, global proteomics provides the most comprehensive assessment of off-target effects at the protein level. Rescue experiments are indispensable for linking the observed phenotype directly to the depletion of the target protein. By employing these rigorous validation strategies, researchers can confidently interpret the results of their Trim-Away experiments and gain reliable insights into the function of their protein of interest. This guide provides the foundational knowledge and protocols to design and execute robust specificity validation experiments for Trim-Away and to objectively compare its performance with alternative protein depletion technologies.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Acute and rapid degradation of endogenous proteins by Trim-Away | Springer Nature Experiments [experiments.springernature.com]
- 3. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Noncanonical amino acid incorporation enables minimally disruptive labeling of stress granule and TDP-43 proteinopathy [elifesciences.org]
- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Apoptosis Protocols | USF Health [health.usf.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of TRIM Family Members' Functions: A Guide for Researchers
The Tripartite Motif (TRIM) family of proteins, comprising over 80 members in humans, represents one of the largest classes of E3 ubiquitin ligases.[1] These proteins are integral to a vast array of cellular processes, including innate immunity, oncogenesis, cell differentiation, and autophagy.[2][3][4][5] Their functional diversity stems from a conserved N-terminal TRIM motif—consisting of a RING finger domain, one or two B-box domains, and a coiled-coil region—coupled with variable C-terminal domains that dictate substrate specificity.[6][7] This guide provides a comparative analysis of the functions of different TRIM family members, with a focus on their roles in cancer and innate immunity, supported by experimental data and detailed protocols.
I. Comparative Analysis of TRIM Protein Functions
The diverse functions of TRIM proteins are intrinsically linked to their E3 ubiquitin ligase activity and their ability to act as scaffolds for larger protein complexes.[1] This section provides a comparative overview of their roles in key biological processes.
Role in Cancer
TRIM proteins exhibit both oncogenic and tumor-suppressive functions across various cancer types.[3][4] Their expression levels are often dysregulated in cancerous tissues compared to normal tissues. A pan-cancer analysis of TRIM gene expression from The Cancer Genome Atlas (TCGA) database reveals distinct patterns for different family members.[2][3][8][9]
Table 1: Comparative Expression of Selected TRIM Family Members in Human Cancers (TCGA Data)
| TRIM Member | Predominant Role in Cancer | Cancer Types with Significant Upregulation | Cancer Types with Significant Downregulation | Key Substrates/Interacting Partners |
| TRIM28 | Often oncogenic | Breast (BRCA), Lung (LUAD, LUSC), Colorectal (COAD, READ), Liver (LIHC), Stomach (STAD)[2][3][8][9] | Kidney (KIRC, KIRP)[9] | p53, E-cadherin, SMAD4 |
| TRIM59 | Oncogenic | Breast (BRCA), Lung (LUAD, LUSC), Liver (LIHC), Stomach (STAD)[3] | - | P53, PTEN[10] |
| TRIM24 | Oncogenic | Breast (BRCA), Prostate (PRAD) | - | p53, RARα |
| TRIM32 | Both oncogenic and tumor-suppressive | Glioblastoma (GBM) | - | c-Myc, p53, Abi2 |
| TRIM58 | Tumor-suppressive | - | Colon (COAD), Lung (LUAD, LUSC), Liver (LIHC)[3] | β-catenin[3] |
| TRIM25 | Both oncogenic and tumor-suppressive | Breast (BRCA), Ovarian (OV), Endometrial (UCEC)[11] | - | RIG-I, MAVS, p53, ERα[11][12] |
Note: This table presents a summary of findings from multiple studies and databases. The specific role and expression of a TRIM protein can be context-dependent, varying with cancer subtype and stage.
Role in Innate Immunity
A significant number of TRIM proteins are induced by interferons (IFNs) and play crucial roles in antiviral defense.[13] They can act as direct restriction factors by targeting viral components or as regulators of innate immune signaling pathways.[5][13]
Table 2: Comparative Antiviral Functions of Selected TRIM Family Members
| TRIM Member | Antiviral Activity | Targeted Viruses | Mechanism of Action |
| TRIM5α | Potent restriction factor | HIV-1, Murine Leukemia Virus (MLV)[14][15] | Directly binds to the viral capsid, leading to premature uncoating and degradation.[15] |
| TRIM22 | Antiviral effector | HIV-1, Hepatitis B Virus (HBV), Influenza A Virus (IAV) | Inhibits viral transcription and replication.[16] |
| TRIM25 | Positive regulator of antiviral signaling | Influenza A Virus, Sendai Virus, Vesicular Stomatitis Virus (VSV) | Mediates K63-linked ubiquitination of RIG-I, leading to the activation of type I interferon production.[12][17] |
| TRIM21 | Intracellular antibody receptor | Adenovirus, Rhinovirus | Binds to antibody-coated viruses that have entered the cytoplasm and targets them for proteasomal degradation.[18] |
| TRIM19 (PML) | Broad antiviral activity | Herpes Simplex Virus-1 (HSV-1), Influenza A Virus, Rabies Virus | Forms nuclear bodies (PML-NBs) that act as sites of antiviral defense and protein modification. |
| TRIM34 | HIV-1 restriction factor | HIV-1 | Works in concert with TRIM5α to restrict HIV-1 infection.[19] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the functions of TRIM family members.
In Vitro Ubiquitination Assay
This assay is fundamental for determining the E3 ubiquitin ligase activity of a TRIM protein and for identifying its substrates.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)
-
Recombinant E3 ligase (the TRIM protein of interest)
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels
-
Antibodies against the substrate, ubiquitin, and the TRIM protein
Protocol:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the reaction buffer.
-
Add the recombinant TRIM protein (E3 ligase) and the substrate protein to the reaction mixture.
-
As a negative control, set up parallel reactions lacking one of the key components (e.g., E1, E2, E3, or ATP).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using antibodies specific for the substrate to detect higher molecular weight ubiquitinated species. Antibodies against ubiquitin can also be used to confirm the presence of polyubiquitin chains.[20][21][22]
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to identify proteins that interact with a specific TRIM protein.
Materials:
-
Cells expressing the TRIM protein of interest (endogenously or via transfection)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the TRIM protein
-
Protein A/G agarose or magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
SDS-PAGE gels
-
Antibodies for Western blotting
Protocol:
-
Lyse the cells to release the proteins.
-
Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the TRIM protein of interest to form an antibody-protein complex.
-
Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners. Alternatively, mass spectrometry can be used to identify novel interacting proteins.
NF-κB Luciferase Reporter Assay
This assay is used to determine if a TRIM protein activates or inhibits the NF-κB signaling pathway.
Materials:
-
Cells (e.g., HEK293T)
-
Expression plasmid for the TRIM protein of interest
-
NF-κB luciferase reporter plasmid (contains NF-κB binding sites upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Co-transfect the cells with the TRIM expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
As a control, transfect cells with an empty vector instead of the TRIM expression plasmid.
-
After 24-48 hours, lyse the cells.
-
Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. An increase or decrease in the normalized luciferase activity in the presence of the TRIM protein indicates its effect on the NF-κB pathway.[23][24][25][26][27]
III. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving TRIM proteins is crucial for understanding their functions. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Experimental Workflows
References
- 1. The role of TRIM family proteins in the regulation of cancer stem cell self‐renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tripartite motif-containing 28 (TRIM28) expression and cordycepin inhibition in progression, prognosis, and therapeutics of patients with breast invasive carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer illumination of TRIM gene family reveals immunology regulation and potential therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The roles and targeting options of TRIM family proteins in tumor [frontiersin.org]
- 5. TRIM Proteins in Host Defense and Viral Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of tripartite motif family proteins (TRIMs) in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | TRIM28 in cancer and cancer therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. TRIMming Down Hormone-Driven Cancers: The Biological Impact of TRIM Proteins on Tumor Development, Progression and Prognostication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The antiviral activities of TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trim5α protein restricts both HIV-1 and murine leukemia virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Restriction of HIV-1 and retroviruses by TRIM5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Elucidation of TRIM25 ubiquitination targets involved in diverse cellular and antiviral processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRIM Proteins and Their Roles in Antiviral Host Defenses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TRIMs attack: TRIM34 and TRIM5alpha work together to block HIV-1 infection | Fred Hutchinson Cancer Center [fredhutch.org]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. studylib.net [studylib.net]
- 23. Frontiers | TRIM67 Suppresses TNFalpha-Triggered NF-kB Activation by Competitively Binding Beta-TrCP to IkBa [frontiersin.org]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. researchgate.net [researchgate.net]
- 26. resources.amsbio.com [resources.amsbio.com]
- 27. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Function: A Comparative Guide to Trim-Away and Other Protein Degradation Technologies
For researchers, scientists, and drug development professionals, understanding the precise function of proteins is paramount. This guide provides an objective comparison of Trim-Away, a rapid protein degradation method, with established alternatives like CRISPR interference (CRISPRi) and RNA interference (RNAi). We delve into the experimental data, detailed protocols, and functional consequences to empower you in selecting the optimal technique for your research needs.
The ability to deplete a specific protein from a cell is a cornerstone of modern biological research, offering profound insights into its role in cellular processes and disease. While techniques like CRISPRi and RNAi have been workhorses in the field, they act at the level of the gene or mRNA, leading to a slower and sometimes incomplete removal of the target protein. Trim-Away offers a distinct advantage by directly targeting and degrading endogenous proteins within minutes, providing a powerful tool to study acute protein loss.[1][2]
Mechanism of Action: A Head-to-Head Comparison
The fundamental difference between these technologies lies in their mechanism of action. RNAi utilizes small interfering RNAs (siRNAs) to target complementary mRNA transcripts for degradation, thereby preventing protein translation.[3][4] CRISPRi, on the other hand, employs a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to sterically hinder the transcription of a target gene.[5][6] In contrast, Trim-Away capitalizes on the cell's own protein degradation machinery. It uses antibodies introduced into the cell to tag a target protein, which is then recognized by the E3 ubiquitin ligase TRIM21, leading to ubiquitination and rapid degradation by the proteasome.[7]
Performance Comparison: Speed, Efficiency, and Specificity
The choice of a protein depletion method often hinges on the desired speed, efficiency, and specificity. The following table summarizes the key performance metrics of Trim-Away, CRISPRi, and RNAi based on available experimental data.
| Feature | Trim-Away | CRISPRi | RNAi |
| Mechanism | Post-translational protein degradation | Transcriptional repression | Post-transcriptional mRNA degradation |
| Speed of Depletion | Minutes (half-life of 10-20 min)[8] | Hours to days | Hours to days |
| Typical Efficiency | Can achieve significant knockdown, with some studies showing over 50% reduction.[8] | High, often >70-90% knockdown of target gene expression.[5] | Variable, with a reported failure rate of about 18.5% to achieve >30% knockdown across many experiments.[9] Can achieve up to 90% knockdown under optimal conditions.[10] |
| Target | Endogenous, unmodified proteins | Gene transcription | mRNA |
| Reversibility | Transient, dependent on antibody presence | Reversible upon removal of inducing agent (in inducible systems) | Transient, effect diminishes over time |
| Off-Target Effects | Primarily dependent on antibody specificity. | Generally considered to have fewer off-target effects than RNAi.[11] However, dCas9 can have non-specific binding.[12] | Prone to off-target effects due to partial sequence complementarity.[12][13] |
| Cell Type Suitability | Broad, including non-dividing and primary cells | Broad, but delivery of components can be challenging in some primary cells | Broad, but efficiency can be cell-type dependent |
Experimental Workflows and Validation
Successful implementation of any of these techniques requires a well-defined experimental workflow and robust validation methods.
Trim-Away Workflow
The Trim-Away process is conceptually straightforward, involving the introduction of a specific antibody into the target cells.
Experimental Protocol: Trim-Away
-
Antibody Selection and Preparation: Choose a highly specific antibody against the target protein. The antibody should be in a buffer free of preservatives like sodium azide and proteins like BSA.
-
Cell Culture: Culture the target cells to an appropriate confluency.
-
TRIM21 Level Check (Optional but Recommended): Verify the endogenous expression of TRIM21 in the cell line using Western blot or qPCR. If levels are low, recombinant TRIM21 can be co-delivered with the antibody.[14]
-
Antibody Delivery: Introduce the antibody into the cells. Electroporation and microinjection are common methods.[14]
-
Incubation: Incubate the cells for a short period (e.g., 30 minutes to a few hours) to allow for protein degradation.
-
Validation:
-
Western Blot: Lyse the cells and perform a Western blot to quantify the reduction in the target protein levels.[14]
-
Fluorescence Microscopy: If the target protein is fluorescently tagged or if using immunofluorescence, visualize the reduction in protein levels in real-time.
-
Phenotypic Assay: Perform a relevant functional assay to assess the consequence of protein depletion.
-
CRISPRi Workflow
CRISPRi requires the delivery of both the dCas9 protein and a specific sgRNA.
Experimental Protocol: CRISPRi
-
sgRNA Design and Cloning: Design sgRNAs targeting the promoter region of the gene of interest. Clone the sgRNA sequences into a suitable expression vector.
-
dCas9 Expression: Use a cell line stably expressing dCas9-KRAB or co-transfect a dCas9-KRAB expression vector.
-
Delivery: Transfect or transduce the cells with the sgRNA expression vector.
-
Selection: Select for successfully transduced cells (e.g., using antibiotic resistance).
-
Induction (for inducible systems): If using an inducible dCas9 system, add the inducing agent (e.g., doxycycline).
-
Validation:
RNAi Workflow
RNAi experiments typically involve the introduction of siRNAs into cells.
Experimental Protocol: RNAi
-
siRNA Design and Synthesis: Design and synthesize at least two different siRNAs targeting the mRNA of the gene of interest to control for off-target effects.
-
Cell Culture: Plate cells to be at the desired confluency at the time of transfection.
-
siRNA Transfection: Transfect the siRNAs into the cells using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown.[3]
-
Validation:
Signaling Pathway: The Mechanism of TRIM21-Mediated Degradation
The power of Trim-Away lies in its hijacking of a natural cellular defense mechanism mediated by TRIM21.
Upon introduction into the cell, the antibody binds to its specific target protein. The Fc domain of the antibody is then recognized by the PRY/SPRY domain of TRIM21.[22] This binding event leads to the activation of TRIM21's E3 ubiquitin ligase activity, which is conferred by its RING domain.[22][23] TRIM21, in conjunction with E1 activating and E2 conjugating enzymes, catalyzes the formation of a K48-linked polyubiquitin chain on the target protein.[24] This polyubiquitin tag serves as a signal for recognition and subsequent degradation by the 26S proteasome.[25]
Functional Consequences and Rescue Experiments: A Case Study with Huntington's Disease
A critical aspect of any loss-of-function study is to demonstrate that the observed phenotype is a direct result of the depletion of the target protein. This is often achieved through "rescue" experiments, where a version of the target protein that is resistant to the depletion method is introduced, with the expectation that it will restore the normal phenotype.
A compelling example of Trim-Away's utility is in the study of Huntington's disease, a neurodegenerative disorder caused by a mutant form of the huntingtin (HTT) protein with an expanded polyglutamine (polyQ) tract.[2] Researchers have successfully used Trim-Away to selectively degrade the disease-causing mutant HTT while leaving the wild-type protein intact.[26]
In a study, cells expressing mCherry-TRIM21 were electroporated with mRNA encoding HTT with varying polyQ lengths fused to mEGFP, along with an anti-polyQ antibody. The results showed a significant reduction in the fluorescence of mEGFP-tagged HTT with disease-causing polyQ tract lengths, indicating successful degradation.[27]
Functional Outcome: The selective degradation of mutant HTT by Trim-Away demonstrated a potential therapeutic strategy. The functional consequence was the specific removal of the toxic protein, which is the underlying cause of Huntington's disease. While this study focused on the proof-of-concept of selective degradation, the expected functional outcome in a more complex model would be the amelioration of disease-related phenotypes, such as reduced neuronal toxicity and improved motor function.
Rescue Experiment Strategy: A rescue experiment in this context would involve co-expressing a mutant HTT that has been modified to no longer be recognized by the specific anti-polyQ antibody used for Trim-Away, but still retains its pathogenic properties. If the cellular phenotype is rescued (i.e., the pathogenic effects are restored), it confirms that the initial observations were due to the specific degradation of the mutant HTT protein. For CRISPRi and RNAi, a rescue experiment would typically involve expressing a cDNA of the target gene that is resistant to the sgRNA or siRNA, respectively (e.g., by introducing silent mutations in the target sequence).[28][29][30][31][32]
Conclusion
Trim-Away presents a powerful and rapid method for studying protein function by directly targeting and degrading endogenous proteins. Its key advantages of speed and applicability to non-dividing cells make it a valuable addition to the researcher's toolkit. However, its reliance on highly specific antibodies can be a limitation. CRISPRi and RNAi remain highly relevant and powerful techniques, particularly for high-throughput screens and when a slower, more sustained depletion is desired. The choice between these methods should be guided by the specific experimental question, the nature of the target protein, and the cell type being studied. By carefully considering the strengths and weaknesses of each approach, researchers can confidently select the most appropriate tool to unravel the complex functions of proteins in health and disease.
References
- 1. Understanding the protein modifications behind Trim-Away protein degradation technology - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA interference: learning gene knock-down from cell physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Interference Efficiently Induces Specific and Reversible Gene Silencing in Human iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Silencing Through CRISPR Interference in Bacteria: Current Advances and Future Prospects [frontiersin.org]
- 7. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 8. Targeted protein degradation by Trim-Away using cell resealing coupled with microscopic image-based quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of RNAi Silencing Efficiency Using Gene Array Data shows 18.5% Failure Rate across 429 Independent Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synthego.com [synthego.com]
- 12. Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. A qPCR method for genome editing efficiency determination and single-cell clone screening in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pooled CRISPR screening of high-content cellular phenotypes using ghost cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thinkcyte.com [thinkcyte.com]
- 20. researchgate.net [researchgate.net]
- 21. In-situ glial cell-surface proteomics identifies pro-longevity factors in Drosophila [elifesciences.org]
- 22. researchgate.net [researchgate.net]
- 23. E3 ubiquitin-protein ligase TRIM21-mediated lysine capture by UBE2E1 reveals substrate-targeting mode of a ubiquitin-conjugating E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Reactome | DDX41 ubiquitination by TRIM21 [reactome.org]
- 25. TRIM21 - Wikipedia [en.wikipedia.org]
- 26. Understanding TRIM21 activation allows Trim-Away toolbox expansion - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 27. Target-induced clustering activates Trim-Away of pathogens and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Trim-Away mediated knock down uncovers a new function for Lbh during gastrulation of Xenopus laevis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Rescue of DNA damage after constricted migration reveals a mechano-regulated threshold for cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 31. An improved strategy for CRISPR/Cas9 gene knockout and subsequent wildtype and mutant gene rescue | PLOS One [journals.plos.org]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating Chemical Disposal: A Guide to Proper Procedures for "TriMM" and Other Laboratory Reagents
Proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. While a specific reagent termed "TriMM" is not found in standard chemical databases, the "TRIM" acronym is associated with several distinct laboratory and industrial products. Ascertaining the correct disposal protocol is contingent on identifying the exact chemical composition from its Safety Data Sheet (SDS).
This guide provides a universal framework for the proper disposal of any laboratory chemical, using the various products named "TRIM" as examples to illustrate the importance of precise identification.
Step 1: Precise Chemical Identification
The initial and most crucial step is to accurately identify the chemical. "this compound" may be an internal laboratory name or a misspelling. It is essential to locate the manufacturer's label on the container, which will provide the full product name and, most importantly, the CAS (Chemical Abstracts Service) number.
Several products use the name "TRIM," each with different compositions and associated hazards:
-
TRIM (1-(α,α,α-trifluoro-o-tolyl)-Imidazole): A chemical for research use (CAS No. 25371-96-4). It is harmful if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life.[1]
-
Trim & Trim II Powder and Liquid: Dental materials that may contain hazardous components. The liquid is flammable and toxic, while the powder can cause allergic skin reactions and is suspected of causing cancer.[2][3]
-
TRIM® Whamex™: An industrial machine cleaner that is not classified as a hazardous waste by the EPA.[4]
-
TRIM® TC 239: A product that is not classified as hazardous under normal conditions.[5]
Step 2: Locate and Review the Safety Data Sheet (SDS)
The Occupational Safety and Health Administration (OSHA) mandates that chemical manufacturers provide an SDS for every hazardous chemical.[6] This document is the primary source of information for safe handling and disposal.
Key sections to consult for disposal procedures are:
| SDS Section | Content | Relevance to Disposal |
| Section 2 | Hazard(s) Identification | Describes the health and environmental risks, which dictate the need for specialized disposal. |
| Section 7 | Handling and Storage | Provides information on safe handling practices that can prevent spills and unnecessary exposures during waste accumulation.[6] |
| Section 8 | Exposure Controls/Personal Protection | Details the personal protective equipment (PPE) required when handling the chemical, including during disposal.[6] |
| Section 13 | Disposal Considerations | This section, when completed, offers specific guidance on proper disposal methods and containers.[6] It may also describe chemical properties that could affect the disposal process.[6] |
Step 3: Adherence to Institutional and Regulatory Protocols
All laboratories are governed by internal safety protocols and external regulations, such as those from the Environmental Protection Agency (EPA).[7] It is imperative to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance.
General Disposal Workflow:
The following diagram illustrates the decision-making process for chemical waste disposal in a laboratory setting.
Step 4: Segregation, Labeling, and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8]
-
Separate Incompatible Chemicals: Never mix different types of chemical waste.[6] Store incompatible materials in separate secondary containment.[7]
-
Use Correct Containers: Waste containers must be chemically compatible with the substance they hold, leak-proof, and have secure closures.[7][8][9]
-
Label Clearly: All waste containers must be clearly labeled with the full chemical name of the contents (no abbreviations), and any associated hazards.[6][8]
-
Store Safely: Accumulate waste at or near the point of generation and store it in a designated, well-ventilated area.[7][9]
Step 5: Final Disposal
The final step is the removal of the chemical waste by a licensed hazardous waste disposal company.[6][8] Your institution's EHS office will typically manage this process. Do not dispose of chemical waste down the drain or in regular trash unless explicitly permitted by the SDS and your EHS office for non-hazardous substances.[10]
By following this structured approach, researchers and laboratory professionals can ensure the safe and compliant disposal of all chemical waste, including substances that may be ambiguously labeled like "this compound."
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 3. dental.keystoneindustries.com [dental.keystoneindustries.com]
- 4. www1.mscdirect.com [www1.mscdirect.com]
- 5. cdn.grovesindustrial.com [cdn.grovesindustrial.com]
- 6. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 7. danielshealth.com [danielshealth.com]
- 8. republicservices.com [republicservices.com]
- 9. vumc.org [vumc.org]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling TriMM
An initial search for "TriMM" did not yield specific safety and handling information. This suggests that "this compound" may be an abbreviation, a trade name, or a less common chemical identifier. To provide accurate and reliable safety guidance, the full chemical name or CAS number for this compound is required.
Please provide the complete chemical name or CAS number for "this compound" to enable a thorough search for the necessary personal protective equipment (PPE), handling protocols, and disposal information.
Once the correct chemical identity is established, a comprehensive guide will be developed to address:
-
Essential Safety and Logistical Information: Including detailed operational and disposal plans.
-
Procedural Guidance: Step-by-step instructions for safe handling.
-
Data Presentation: Summarized quantitative data in structured tables.
-
Experimental Protocols: Detailed methodologies for any relevant cited experiments.
-
Visualizations: Graphviz diagrams for signaling pathways, workflows, or logical relationships as applicable to the specific chemical's properties and handling procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
